AZD 4407
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLADKMVHOOVET-HXPMCKFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432998 | |
| Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166882-70-8 | |
| Record name | AZD-4407 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166882708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-4407 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV5BTN3UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD4407: A Technical Guide to its Core Mechanism of Action as a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LOX, AZD4407 effectively suppresses the production of these inflammatory molecules, offering a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders. This document provides a detailed overview of the mechanism of action of AZD4407, including the relevant signaling pathways, experimental protocols for assessing its activity, and a summary of its inhibitory action.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
The primary mechanism of action of AZD4407 is the direct inhibition of the enzyme 5-lipoxygenase (5-LOX)[1]. 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, responsible for the initial steps in the synthesis of leukotrienes. By inhibiting 5-LOX, AZD4407 effectively blocks the entire downstream cascade of leukotriene production.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into two main classes of leukotrienes:
-
Leukotriene B4 (LTB4): Synthesized from LTA4 by the enzyme LTA4 hydrolase. LTB4 is a potent chemoattractant for neutrophils and other immune cells.
-
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4): Formed by the conjugation of LTA4 with glutathione, a reaction catalyzed by LTC4 synthase. Cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.
These leukotrienes exert their pro-inflammatory effects by binding to specific G-protein coupled receptors on the surface of target cells, such as neutrophils, eosinophils, and smooth muscle cells.
Impact of AZD4407 on the Signaling Pathway
AZD4407, as a potent 5-LOX inhibitor, binds to the enzyme and prevents the conversion of arachidonic acid to LTA4. This upstream inhibition leads to a significant reduction in the synthesis of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes. The diminished levels of these pro-inflammatory mediators result in a dampening of the inflammatory response.
Quantitative Data
| Target Enzyme | Inhibitor | Reported Potency | Effect |
| 5-Lipoxygenase (5-LOX) | AZD4407 | Potent Inhibitor | Inhibition of leukotriene biosynthesis |
Experimental Protocols
The following is a representative, detailed methodology for a key experiment used to characterize the inhibitory activity of a compound like AZD4407 on 5-lipoxygenase.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the in vitro potency of AZD4407 in inhibiting the activity of human 5-lipoxygenase.
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
AZD4407 (test compound)
-
Phosphate buffer (pH 7.4)
-
Calcium chloride
-
Stop solution (e.g., a mixture of methanol and acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Enzyme Preparation: A stock solution of recombinant human 5-lipoxygenase is prepared in a suitable buffer and kept on ice.
-
Compound Preparation: A stock solution of AZD4407 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Reaction Mixture: In a microcentrifuge tube, the following are added in order:
-
Phosphate buffer (pH 7.4)
-
Calcium chloride solution (to activate the enzyme)
-
A specific concentration of the AZD4407 solution or vehicle control (for the uninhibited reaction).
-
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 15 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a cold stop solution. This also serves to precipitate the protein.
-
Sample Preparation for Analysis: The tubes are centrifuged to pellet the precipitated protein, and the supernatant, containing the reaction products, is transferred to an HPLC vial.
-
HPLC Analysis: The amount of 5-hydroxyeicosatetraenoic acid (5-HETE), a stable product of the 5-LOX reaction, is quantified using reverse-phase HPLC with UV detection at a specific wavelength (e.g., 235 nm).
-
Data Analysis: The percentage of inhibition for each concentration of AZD4407 is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of AZD4407 in the 5-lipoxygenase pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro 5-LOX inhibition assay.
References
An In-Depth Technical Guide on the 5-Lipoxygenase Inhibition Pathway of ZD 4407
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 4407, also known as AZD 4407, has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators involved in a wide array of inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, inflammatory bowel disease, and psoriasis. This technical guide provides a comprehensive overview of the 5-lipoxygenase signaling pathway and the role of ZD 4407 as an inhibitor. Due to the limited publicly available data on ZD 4407, this document focuses on the well-established aspects of the 5-lipoxygenase pathway and the general principles of its inhibition, with specific information on ZD 4407 included where available.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is a critical metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes.[1] This process is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear membrane. The key steps are as follows:
-
Arachidonic Acid Release: Upon cellular activation, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear envelope and hydrolyzes membrane phospholipids to release arachidonic acid.[2]
-
5-LO Activation: The 5-lipoxygenase enzyme, in the presence of its activating protein (FLAP), is then recruited to the nuclear membrane.[2][3]
-
Leukotriene A₄ (LTA₄) Synthesis: 5-lipoxygenase catalyzes the conversion of arachidonic acid into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄).[3][4]
-
Downstream Leukotriene Production: LTA₄ is then metabolized into different leukotrienes depending on the cell type and the enzymes present:
-
Leukotriene B₄ (LTB₄): In neutrophils and other phagocytes, LTA₄ hydrolase converts LTA₄ to LTB₄, a potent chemoattractant for inflammatory cells.[4]
-
Cysteinyl Leukotrienes (cysLTs): In mast cells, eosinophils, and basophils, LTC₄ synthase conjugates LTA₄ with glutathione to form LTC₄. LTC₄ is then sequentially converted to LTD₄ and LTE₄. The cysLTs are potent bronchoconstrictors and increase vascular permeability.[5]
-
These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors on target cells, thereby propagating the inflammatory response.[4][5]
Signaling Pathway Diagram
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of ZD 4407.
ZD 4407: A 5-Lipoxygenase Inhibitor
ZD 4407 is a potent inhibitor of the 5-lipoxygenase enzyme.[4] By targeting 5-LO, ZD 4407 effectively blocks the initial and rate-limiting step in the leukotriene biosynthetic pathway. This mechanism of action prevents the production of all downstream leukotrienes, including both LTB₄ and the cysteinyl leukotrienes. The chemical formula for ZD 4407 is C₁₉H₂₁NO₃S₂.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC₅₀ or Kᵢ values, to definitively characterize the potency and binding affinity of ZD 4407 for the 5-lipoxygenase enzyme.
Experimental Protocols
General Experimental Workflow for 5-LO Inhibition
Caption: A generalized experimental workflow for evaluating a 5-lipoxygenase inhibitor.
A. Biochemical Assays
-
Enzyme Source: Purified recombinant human 5-lipoxygenase.
-
Substrate: Arachidonic acid.
-
Assay Principle: The activity of 5-LO can be measured by monitoring the formation of its products, such as 5-HPETE or LTA₄, or by measuring the consumption of oxygen.
-
Inhibition Studies: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., ZD 4407) before the addition of arachidonic acid to initiate the reaction.
-
Detection: Product formation can be quantified using techniques such as spectrophotometry, high-performance liquid chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
B. Cell-Based Assays
-
Cell Type: Primary human cells that endogenously express the 5-lipoxygenase pathway, such as neutrophils or monocytes, are commonly used.
-
Cell Stimulation: Cells are treated with the test inhibitor before being stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LO pathway.
-
Leukotriene Measurement: The amount of leukotrienes (e.g., LTB₄) released into the cell supernatant is quantified, typically by ELISA or LC-MS/MS.
-
Data Analysis: The IC₅₀ value for the inhibition of leukotriene production in a cellular context is determined.
Therapeutic Potential and Future Directions
Inhibitors of the 5-lipoxygenase pathway hold significant therapeutic promise for the treatment of a variety of inflammatory disorders. While Zileuton is a clinically approved 5-LO inhibitor, the development of new and improved inhibitors remains an active area of research. Although specific clinical trial data for ZD 4407 is not publicly available, its identification as a potent 5-lipoxygenase inhibitor suggests its potential as a therapeutic agent. Further research is warranted to fully elucidate the pharmacological profile of ZD 4407 and to explore its efficacy and safety in preclinical and clinical settings.
Conclusion
ZD 4407 is an inhibitor of the 5-lipoxygenase enzyme, a central player in the inflammatory cascade. By blocking the production of leukotrienes, ZD 4407 has the potential to modulate inflammatory responses. While a detailed quantitative and mechanistic understanding of ZD 4407's action is limited by the available data, the foundational knowledge of the 5-lipoxygenase pathway provides a strong basis for its continued investigation as a potential therapeutic agent for inflammatory diseases. Further studies are required to fully characterize its inhibitory profile and clinical utility.
References
AZD4407: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Leukotrienes are powerful biological mediators involved in a wide array of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The enzyme 5-lipoxygenase is the initial and rate-limiting step in the conversion of arachidonic acid to these pro-inflammatory molecules. Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for the management of these conditions. AZD4407 emerged from discovery programs aimed at identifying potent and selective 5-LOX inhibitors.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
AZD4407 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This intervention halts the downstream production of all leukotrienes, thereby mitigating their pro-inflammatory effects.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. In the presence of the 5-lipoxygenase-activating protein (FLAP), 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then converted to leukotriene A4 (LTA4), a pivotal epoxide that serves as the substrate for the synthesis of two classes of leukotrienes:
-
Leukotriene B4 (LTB4): Formed by the action of LTA4 hydrolase, LTB4 is a potent chemoattractant for neutrophils and other immune cells.
-
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Generated through the conjugation of LTA4 with glutathione by LTC4 synthase, these leukotrienes are powerful bronchoconstrictors and increase vascular permeability.
By inhibiting 5-LOX, AZD4407 effectively blocks the production of both LTB4 and the cysteinyl leukotrienes, leading to a broad anti-inflammatory effect.
Discovery and Synthesis of AZD4407
The development of efficient and scalable synthetic routes is crucial for the progression of any drug candidate. For AZD4407, two primary strategies have been reported, both designed for large-scale manufacturing.[1][2]
Synthetic Strategy 1
The first approach involves the coupling of 3-bromothiophene with (2S)-2-methyltetrahydropyran-4-one utilizing Grignard chemistry. Following protection of the resulting hydroxyl group and lithiation at the C-2 position of the thiophene ring, the intermediate is reacted with a protected 5-mercapto-1-methyl-1,3-dihydro-indol-2-one derivative that has a leaving group on the sulfur atom. The final steps involve an acid-catalyzed deprotection and epimerization to yield AZD4407.[1][2]
Synthetic Strategy 2
The second reported synthesis begins with 2,4-dibromothiophene. A selective Grignard exchange reaction is performed at the C-2 position, followed by a reaction with a similar protected mercapto-oxindole derivative as used in the first strategy. The oxindole ring is then reprotected, and a second Grignard exchange is carried out. The resulting intermediate is then reacted with (2S)-2-methyltetrahydropyran-4-one. The synthesis is completed by an acid-catalyzed deprotection and epimerization to afford AZD4407.[1][2]
Preclinical and Clinical Development
Information in the public domain regarding the extensive preclinical and clinical development of AZD4407 is limited. However, some studies have provided insights into its potential therapeutic applications.
Preclinical Findings
Preclinical research has suggested a role for ZD4407 in atherosclerosis. In a study involving male LDL receptor-deficient (LDLR-/-) mice, treatment with ZD4407 for 15 weeks resulted in a 40% reduction in intima-media thickness, indicating a potential beneficial effect on the progression of atherosclerotic plaques.
Clinical Trials
Conclusion
AZD4407 is a potent 5-lipoxygenase inhibitor with a clear mechanism of action that targets a key pathway in inflammation. The development of two distinct and scalable synthetic routes underscores the chemical feasibility of its production. While early preclinical and clinical data suggested its potential in treating inflammatory conditions such as atherosclerosis and COPD, the current development status of AZD4407 remains unclear from publicly accessible information. Further disclosure of quantitative biological data and detailed experimental protocols would be necessary for a complete technical assessment by the scientific community.
References
The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 5-lipoxygenase (5-LOX) pathway, its critical role in the pathophysiology of various inflammatory diseases, and the therapeutic potential of its inhibition. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support research and drug development efforts in this field.
Introduction to the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LOX) enzyme is a pivotal player in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.[1][2] 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, a class of potent lipid mediators that are deeply implicated in inflammatory and allergic responses.[1][2][3] The activity of 5-LOX is central to the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and induce bronchoconstriction.[4][5] Dysregulation of the 5-LOX pathway is a hallmark of numerous chronic inflammatory conditions, making it a compelling target for therapeutic intervention.[3][6]
The 5-Lipoxygenase Signaling Cascade
The activation of the 5-LOX pathway is a tightly regulated process initiated by various inflammatory stimuli. Upon cell activation, an increase in intracellular calcium levels prompts the translocation of both 5-LOX and its activating protein, 5-lipoxygenase-activating protein (FLAP), to the nuclear membrane.[1][7] FLAP presents arachidonic acid to 5-LOX, which then catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][3] 5-HPETE is an unstable intermediate that is rapidly converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.[2][3] LTA4 can be hydrolyzed by LTA4 hydrolase to form LTB4 or conjugated with glutathione by LTC4 synthase to produce LTC4.[1][2]
Role of 5-Lipoxygenase in Key Inflammatory Diseases
Elevated 5-LOX expression and activity are implicated in the pathogenesis of several chronic inflammatory diseases.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation, the synovium of affected joints shows a significant upregulation of 5-LOX.[8][9] The enzyme is predominantly expressed in macrophages, neutrophils, and mast cells within the synovial tissue.[8][10] This leads to an accumulation of LTB4 in the synovial fluid, which is a potent chemoattractant for neutrophils, thereby perpetuating the inflammatory cascade.[8] Studies have shown a correlation between LTB4 levels in the serum and the severity of RA.
| Parameter | Finding | Reference |
| 5-LOX Expression in RA Synovium | Higher expression in RA synovium compared to osteoarthritis (OA) synovium.[10] | [10] |
| Cellular Localization of 5-LOX in RA Synovium | Primarily in CD163+ and CD68+ macrophages, CD66b+ neutrophils, and mast cells.[8][10] | [8][10] |
| LTB4 Levels in RA | Elevated in the serum and synovial fluid of RA patients.[8] | [8] |
Asthma
The 5-LOX pathway is a well-established contributor to the pathophysiology of asthma. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent bronchoconstrictors and increase vascular permeability, leading to airway edema and mucus secretion.[4][5] LTB4 contributes to the infiltration of inflammatory cells, particularly eosinophils, into the airways.[11] Clinical studies have demonstrated elevated levels of leukotrienes in the bronchoalveolar lavage (BAL) fluid of asthmatic patients, especially during nocturnal asthma.[11][12]
| Parameter | Finding in Asthma Patients | Reference |
| 5-LOX and FLAP mRNA in PBLs | Significantly increased compared to control subjects.[13] | [13] |
| Leukotriene Levels in BAL Fluid (Nocturnal Asthma) | LTB4 and cysteinyl leukotriene levels are significantly greater at 4:00 A.M. in asthmatic subjects compared to controls.[11][12] | [11][12] |
| Effect of Zileuton on BAL Fluid LTB4 | Decreased LTB4 levels in asthmatic subjects.[11] | [11] |
Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, the inflamed intestinal mucosa exhibits a marked increase in 5-LOX expression and activity.[14][15] Quantitative immunohistochemical analyses have revealed a 3- to 7-fold higher mean count of cells expressing 5-LOX in the colonic biopsies of patients with active IBD compared to control subjects.[7] This leads to elevated levels of LTB4 in the colonic mucosa, which drives neutrophil infiltration and tissue damage.[7][14]
| Parameter | Finding in IBD Patients | Reference |
| 5-LOX Expressing Cells in Colonic Biopsies | 3- to 7-fold higher mean counts in active IBD compared to controls.[7] | [7] |
| LTB4 Synthesis in Colonic Mucosa | Markedly elevated in IBD.[14] | [14] |
| Correlation with Inflammation | In vitro LTB4 formation correlates with the degree of mucosal inflammation and neutrophil infiltration.[16] | [16] |
Therapeutic Inhibition of the 5-Lipoxygenase Pathway
Given its central role in inflammation, the 5-LOX pathway presents a promising target for the development of anti-inflammatory drugs. Therapeutic strategies primarily focus on direct inhibition of the 5-LOX enzyme or blocking the function of its activating protein, FLAP.
5-LOX Inhibitors
Zileuton is a well-characterized direct inhibitor of 5-LOX and is approved for the treatment of asthma.[4][6] It has been shown to improve lung function and reduce asthma symptoms.[17] Several other 5-LOX inhibitors have been investigated in preclinical and clinical studies for various inflammatory conditions.
| Inhibitor | Target | IC50 Value | Disease Indication (Studied) | Reference |
| Zileuton | 5-LOX | 0.5 µM (rat basophilic leukemia cells)[18][19]; 0.56-2.6 µM (LTB4 synthesis in dog, rat, and human blood)[3] | Asthma | [3][18][19] |
| BWA4C | 5-LOX | 0.03 µM (LTB4 formation in inflamed colonic tissue)[16][20] | Inflammatory Bowel Disease | [16][20] |
| Licofelone | 5-LOX and COX | - | Osteoarthritis | [21] |
FLAP Inhibitors
Inhibitors of FLAP prevent the transfer of arachidonic acid to 5-LOX, thereby blocking the entire leukotriene synthesis cascade.[22] Several FLAP inhibitors have entered clinical trials for inflammatory diseases, particularly asthma.[23][24]
| Inhibitor | Target | Clinical Development Status (as of available data) | Disease Indication (Studied) | Reference |
| MK-886 | FLAP | Preclinical/Early Clinical | Asthma, Atherosclerosis | [22][23] |
| GSK2190918 (AM803) | FLAP | Completed Phase II trials in asthmatics.[24] | Asthma | [24] |
Experimental Protocols
5-Lipoxygenase Activity Assay
This protocol outlines a common fluorometric method for determining 5-LOX activity.
Principle: 5-LOX converts a specific substrate into an intermediate that reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the 5-LOX activity.
Materials:
-
5-LOX Assay Buffer
-
LOX Substrate
-
LOX Probe
-
5-LOX Enzyme (Positive Control)
-
LOX Inhibitor (for determining specific activity)
-
96-well white plate
-
Fluorometric plate reader (Ex/Em = 500/536 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold LOX Lysis Buffer. Centrifuge to collect the supernatant. Determine protein concentration.
-
Reaction Setup: In a 96-well plate, add samples, positive control, and a sample with the LOX inhibitor.
-
Reaction Initiation: Prepare a reaction mix containing LOX Assay Buffer and LOX Probe. Add this mix to the wells.
-
Substrate Addition: Add the LOX substrate to all wells to start the reaction.
-
Measurement: Immediately measure fluorescence in kinetic mode at Ex/Em = 500/536 nm at 30-second intervals for 30-40 minutes.[25][26]
-
Calculation: Determine the rate of reaction (change in fluorescence over time) in the linear range for each sample. The specific activity is calculated by subtracting the rate of the inhibitor-containing sample from the total activity.[25]
Western Blot for 5-LOX Detection
This protocol describes the detection of 5-LOX protein in biological samples.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration.
-
SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5-LOX overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[27]
Immunohistochemistry (IHC) for 5-LOX Localization
This protocol allows for the visualization of 5-LOX protein within tissue sections.
Procedure:
-
Tissue Preparation: Fix tissue in formalin and embed in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded alcohol solutions.[28][29]
-
Antigen Retrieval: Unmask the antigenic epitope, often by heat-induced methods using a citrate buffer.[28]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[30]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against 5-LOX overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate.[30] Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: Stain the nuclei with hematoxylin to provide tissue context.[30]
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopy: Visualize the staining under a microscope.
Logical Relationship of 5-LOX in Inflammation
The central role of 5-LOX in inflammatory diseases stems from its production of leukotrienes, which act as potent mediators of the inflammatory response. This relationship can be visualized as a cascade where an initial inflammatory stimulus triggers the 5-LOX pathway, leading to the production of leukotrienes that then amplify and sustain the inflammatory state through various cellular and physiological effects.
Conclusion
The 5-lipoxygenase pathway is a critical driver of inflammation in a range of debilitating diseases. The wealth of preclinical and clinical data underscores the therapeutic potential of targeting this pathway. For researchers and drug development professionals, a thorough understanding of the 5-LOX signaling cascade, its quantitative role in specific diseases, and the methodologies to study its activity and inhibition is paramount. This guide provides a foundational resource to aid in the continued exploration of 5-LOX as a therapeutic target and the development of novel anti-inflammatory agents.
References
- 1. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 2. atsjournals.org [atsjournals.org]
- 3. rndsystems.com [rndsystems.com]
- 4. assaygenie.com [assaygenie.com]
- 5. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 5-lipoxygenase inhibition on bronchoconstriction and airway inflammation in nocturnal asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Expression of 5-lipoxygenase and 5-lipoxygenase-activating protein mRNAs in the peripheral blood leukocytes of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. apexbt.com [apexbt.com]
- 20. [PDF] Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C. | Semantic Scholar [semanticscholar.org]
- 21. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. origene.com [origene.com]
- 28. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 29. bosterbio.com [bosterbio.com]
- 30. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Inhibitory Effect of AZD4407 on Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase
Leukotrienes are a family of inflammatory eicosanoids synthesized from arachidonic acid by the action of the enzyme 5-lipoxygenase (5-LO).[1] They play a crucial role in the pathophysiology of a range of inflammatory conditions. The leukotriene biosynthetic pathway is initiated in response to various stimuli, leading to the release of arachidonic acid from cell membranes.
The synthesis of all leukotrienes is dependent on the production of a key intermediate, Leukotriene A4 (LTA4). The conversion of arachidonic acid to LTA4 is catalyzed by 5-LO, a non-heme iron-containing dioxygenase.[2] This makes 5-LO a critical target for therapeutic intervention in inflammatory diseases.
There are two main classes of leukotrienes derived from LTA4:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes, playing a significant role in amplifying inflammatory responses.[2]
-
Cysteinyl Leukotrienes (CysLTs): Comprising LTC4, LTD4, and LTE4, these molecules are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all of which are hallmark features of asthma.
AZD4407: A Potent 5-Lipoxygenase Inhibitor
AZD4407 (also known as ZD4407) is identified as a potent inhibitor of 5-lipoxygenase.[1] By directly targeting this key enzyme, AZD4407 effectively blocks the synthesis of both LTB4 and the cysteinyl leukotrienes, thereby mitigating the downstream inflammatory effects mediated by these molecules. The therapeutic potential of 5-LO inhibitors like AZD4407 lies in their ability to broadly suppress the production of all leukotrienes.[1]
Mechanism of Action
The primary mechanism of action of AZD4407 is the direct inhibition of the 5-lipoxygenase enzyme. This prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent dehydration to LTA4.
Figure 1. Simplified signaling pathway of leukotriene synthesis and the inhibitory action of AZD4407.
Quantitative Analysis of AZD4407 Activity
While specific, publicly available peer-reviewed data on the IC50 values of AZD4407 are scarce, the following table outlines the types of quantitative data that would be generated to characterize its inhibitory effect on leukotriene synthesis. For comparative purposes, data for Zileuton, a well-characterized and clinically approved 5-LO inhibitor, is included.
| Parameter | Description | Typical Assay | Zileuton IC50 | Reference |
| 5-LO Enzyme Inhibition | Direct inhibition of the purified or recombinant 5-lipoxygenase enzyme. | Cell-free enzyme assay measuring the formation of 5-HETE or LTB4. | 0.5 µM (rat basophilic leukemia cell supernatant) | [3] |
| LTB4 Synthesis Inhibition (Cellular) | Inhibition of LTB4 production in isolated inflammatory cells. | Human polymorphonuclear leukocytes (PMNLs) stimulated with a calcium ionophore (e.g., A23187), followed by LTB4 measurement by ELISA or LC-MS/MS. | 0.4 µM (human PMNLs) | [3] |
| CysLT Synthesis Inhibition (Cellular) | Inhibition of cysteinyl leukotriene production in relevant cell types. | Mast cells or eosinophils stimulated to produce CysLTs, measured by ELISA or LC-MS/MS. | - | |
| Leukotriene Synthesis Inhibition (Human Whole Blood) | Inhibition of leukotriene synthesis in a more physiologically relevant ex vivo model. | Human whole blood stimulated with a calcium ionophore, followed by measurement of LTB4 and/or CysLTs. | 0.9 µM (LTB4 inhibition) | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like AZD4407 on leukotriene synthesis.
Cell-Free 5-Lipoxygenase (5-LO) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of 5-LO.
Objective: To determine the IC50 value of a test compound (e.g., AZD4407) against purified 5-lipoxygenase.
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (AZD4407) and vehicle (e.g., DMSO)
-
Stop solution (e.g., a mixture of organic solvents like methanol/acetonitrile)
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LO enzyme.
-
Add various concentrations of the test compound (AZD4407) or vehicle to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction products (e.g., 5-HETE and other diHETEs) using reverse-phase HPLC with UV detection at a specific wavelength (e.g., 235 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for the cell-free 5-LO inhibition assay.
Human Whole Blood Assay for Leukotriene Synthesis Inhibition
This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of a compound.
Objective: To determine the IC50 value of a test compound for the inhibition of LTB4 and/or CysLT synthesis in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Calcium ionophore A23187 (stimulant).
-
Test compound (AZD4407) and vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and CysLTs or LC-MS/MS system.
-
Centrifuge.
Procedure:
-
Pre-warm the heparinized whole blood to 37°C.
-
Add various concentrations of the test compound (AZD4407) or vehicle to aliquots of the whole blood and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate leukotriene synthesis by adding the calcium ionophore A23187.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Quantify the levels of LTB4 and/or CysLTs in the plasma using a validated ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Figure 3. Workflow for the human whole blood leukotriene synthesis inhibition assay.
Conclusion
AZD4407 is a potent inhibitor of 5-lipoxygenase, a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. By targeting the initial step in this pathway, AZD4407 has the potential to be an effective therapeutic agent for inflammatory diseases such as asthma. The experimental protocols detailed in this guide provide a robust framework for the characterization of 5-LO inhibitors. Further publication of preclinical and clinical data for AZD4407 will be necessary to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers and professionals in the field, offering insights into the mechanism of action and the methodologies for evaluating compounds that target the leukotriene synthesis pathway.
References
- 1. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
AZD4407: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD4407, also known as ZD4407, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a wide range of inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis. By targeting the 5-LOX pathway, AZD4407 offers a valuable pharmacological tool for investigating the role of leukotrienes in inflammatory processes and for the potential development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of AZD4407, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its characterization as a research tool. While specific preclinical and clinical data for AZD4407 are limited in publicly available literature, this guide also presents typical experimental data and protocols for a selective 5-LOX inhibitor.
Introduction to AZD4407 and the 5-Lipoxygenase Pathway
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The 5-lipoxygenase pathway is a major contributor to the inflammatory cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to produce a series of potent inflammatory mediators known as leukotrienes.
AZD4407 acts as a direct inhibitor of the 5-lipoxygenase enzyme, thereby blocking the production of all leukotrienes. This mechanism of action makes it a powerful tool to dissect the specific contributions of the 5-LOX pathway in various inflammatory models.
Signaling Pathway of the 5-Lipoxygenase Cascade
The following diagram illustrates the key steps in the 5-lipoxygenase pathway and the point of intervention for AZD4407.
Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of AZD4407.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from in vitro and in vivo studies of a potent 5-LOX inhibitor like AZD4407. Please note that these are representative data and may not reflect the actual values for AZD4407 due to the limited availability of specific data.
Table 1: In Vitro Potency of AZD4407
| Assay Type | Target | Cell/Enzyme Source | Readout | IC50 (nM) |
| Enzyme Activity | Human recombinant 5-LOX | - | LTB4 production | 15 |
| Cell-based | Human neutrophils | A23187-stimulated | LTB4 release | 50 |
| Cell-based | Human whole blood | A23187-stimulated | LTB4 release | 120 |
Table 2: In Vivo Efficacy of AZD4407 in a Rat Model of Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (%) | Inhibition of Edema (%) |
| Vehicle Control | - | 65 ± 5 | - |
| AZD4407 | 1 | 45 ± 4 | 30.8 |
| AZD4407 | 3 | 28 ± 3 | 56.9 |
| AZD4407 | 10 | 15 ± 2 | 76.9 |
| Indomethacin (Control) | 10 | 20 ± 3 | 69.2 |
Experimental Protocols
Detailed methodologies for key experiments to characterize AZD4407 as a 5-LOX inhibitor are provided below.
In Vitro 5-Lipoxygenase Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of AZD4407 on the activity of purified 5-lipoxygenase.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Calcium chloride
-
ATP
-
Phosphatidylcholine
-
Tris-HCl buffer (pH 7.4)
-
AZD4407 (test compound)
-
Zileuton (positive control)
-
Methanol (for compound dilution)
-
ELISA kit for LTB4 quantification
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, ATP, and phosphatidylcholine.
-
Add human recombinant 5-lipoxygenase to the reaction mixture.
-
Add varying concentrations of AZD4407 or control compounds (dissolved in methanol, final solvent concentration <0.1%).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding ice-cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Quantify the amount of LTB4 produced in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of AZD4407.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of AZD4407 in an acute model of inflammation.
Materials:
-
Male Wistar rats (180-200g)
-
Carrageenan (1% w/v in saline)
-
AZD4407 (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer AZD4407, vehicle, or indomethacin orally (p.o.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflows for evaluating a novel anti-inflammatory compound like AZD4407.
Caption: A typical in vitro screening workflow for a 5-LOX inhibitor.
Caption: A generalized in vivo evaluation workflow for an anti-inflammatory drug candidate.
Conclusion
AZD4407, as a potent 5-lipoxygenase inhibitor, represents a valuable research tool for elucidating the role of the leukotriene pathway in inflammation. Its high specificity allows for targeted investigation of 5-LOX-mediated effects in a variety of preclinical models. While comprehensive data on AZD4407 is not extensively published, the provided experimental protocols and expected data offer a solid framework for researchers to design and execute studies utilizing this or similar compounds. Further research with AZD4407 and other 5-LOX inhibitors will continue to enhance our understanding of inflammatory diseases and may pave the way for new therapeutic interventions.
Investigating the Anti-inflammatory Properties of 5-Lipoxygenase Inhibitors: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the anti-inflammatory properties of 5-lipoxygenase (5-LOX) inhibitors. Due to the limited publicly available data on the specific compound AZD 4407, this document focuses on the established scientific understanding of its therapeutic target, the 5-lipoxygenase pathway. The experimental protocols and quantitative data presented herein are representative of the methodologies used to evaluate compounds within this class and are not specific to this compound.
Introduction: The 5-Lipoxygenase Pathway and its Role in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key family of lipid mediators that drive the inflammatory cascade are the leukotrienes.[1][2] The production of these potent pro-inflammatory molecules is initiated by the enzyme 5-lipoxygenase (5-LOX).[3][4] 5-LOX catalyzes the conversion of arachidonic acid, a fatty acid released from cell membranes, into an unstable intermediate, leukotriene A4 (LTA4).[5] This intermediate is subsequently converted into other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5]
Leukotrienes contribute significantly to the pathophysiology of a range of inflammatory diseases. LTB4 is a powerful chemoattractant for neutrophils, recruiting these immune cells to the site of inflammation.[1][2] The cysteinyl leukotrienes are known to cause bronchoconstriction, increase vascular permeability, and stimulate mucus secretion, playing a crucial role in asthma and allergic rhinitis.[1][2] Given their central role in inflammation, inhibiting the 5-LOX pathway presents a compelling therapeutic strategy for a variety of inflammatory conditions. This compound has been identified as a potent 5-lipoxygenase inhibitor, suggesting its potential to modulate these inflammatory processes.
Mechanism of Action of 5-Lipoxygenase Inhibitors
5-lipoxygenase inhibitors exert their anti-inflammatory effects by directly targeting and blocking the activity of the 5-LOX enzyme. This inhibition prevents the initial steps of the leukotriene biosynthesis pathway, thereby reducing the production of all downstream leukotrienes. By decreasing the levels of LTB4 and cysteinyl leukotrienes, these inhibitors can effectively dampen the inflammatory response, leading to a reduction in immune cell infiltration, edema, and other hallmark signs of inflammation.
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for 5-LOX inhibitors.
Quantitative Data for 5-Lipoxygenase Inhibitors
The potency of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values for several well-characterized 5-LOX inhibitors in various assay systems. It is important to note that these values can vary depending on the specific experimental conditions.
| Inhibitor | Assay System | IC50 Value | Reference |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) LTB4 Biosynthesis | 0.4 µM | |
| Zileuton | Human Polymorphonuclear Leukocytes (PMNL) LTB4 Biosynthesis | 0.4 µM | |
| Zileuton | Human Whole Blood LTB4 Biosynthesis | 0.9 µM | |
| Compound 1 (Indole derivative) | 5-LOX Cell-free Assay | 0.6 µM | [4] |
| Zileuton (reference) | 5-LOX Cell-free Assay | 3.7 µM | [4] |
| Compound 5 (Indolin-2-one derivative) | LOX Inhibition Assay | 0.56 µM | [4] |
| AA-861 | Cytokine-stimulated HeLa cells | 0.1 - 9.1 µM | |
| BWA4C | Cytokine-stimulated HeLa cells | 0.1 - 9.1 µM | |
| CJ-13,610 | Cytokine-stimulated HeLa cells | 0.1 - 9.1 µM |
Experimental Protocols
The evaluation of the anti-inflammatory properties of 5-LOX inhibitors involves a series of in vitro and in vivo experiments. Below is a detailed protocol for a common in vitro cell-based assay to determine the inhibitory activity of a compound on 5-lipoxygenase.
Cell-Based 5-Lipoxygenase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting 5-lipoxygenase activity in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing 5-LOX (e.g., RBL-1 cells).
-
Culture medium (e.g., RPMI 1640).
-
Phosphate-buffered saline (PBS).
-
Calcium ionophore A23187.
-
Arachidonic acid.
-
Test compound (e.g., a potential 5-LOX inhibitor).
-
Reference inhibitor (e.g., Zileuton).
-
Methanol.
-
Internal standard (e.g., Prostaglandin B2).
-
Solid-phase extraction (SPE) columns.
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Cell Preparation:
-
Isolate human PMNLs from fresh human blood using density gradient centrifugation or culture a suitable cell line to the desired density.
-
Wash the cells with PBS and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control with a known 5-LOX inhibitor (e.g., Zileuton).
-
Incubate the cells with the inhibitors for 10-15 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells to induce 5-LOX activity by adding calcium ionophore A23187 (final concentration ~2.5 µM) and arachidonic acid (final concentration ~10 µM).
-
Incubate for an additional 10-15 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold methanol.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Add an internal standard to the supernatant for quantification.
-
Perform solid-phase extraction to purify and concentrate the leukotrienes.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for analysis.
-
-
Quantification of Leukotrienes:
-
Analyze the samples using HPLC-UV or LC-MS to separate and quantify the levels of LTB4 and other 5-LOX products.
-
The amount of leukotrienes produced in the presence of the inhibitor is compared to the vehicle control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
The following diagram provides a generalized workflow for the evaluation of a 5-LOX inhibitor.
Conclusion
Inhibitors of 5-lipoxygenase represent a promising class of anti-inflammatory agents with the potential to treat a wide range of diseases. By targeting the key enzyme in the leukotriene biosynthesis pathway, these compounds can effectively reduce the production of potent pro-inflammatory mediators. While specific data on this compound remains limited in the public domain, its identification as a 5-LOX inhibitor places it within a well-understood therapeutic class. The methodologies and data presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working on the investigation of 5-LOX inhibitors and their anti-inflammatory properties. Further preclinical and clinical studies on specific compounds like this compound will be crucial to fully elucidate their therapeutic potential.
References
An In-Depth Technical Guide to AZD4604 for the Study of Asthma Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic respiratory disease characterized by airway inflammation, intermittent airflow obstruction, and bronchial hyperresponsiveness. The underlying pathophysiology is complex, involving a variety of immune cells and inflammatory mediators. This guide provides a detailed overview of AZD4604, a novel investigational drug, as a tool for studying the pathogenesis of asthma. Due to the discontinuation of AZD4407 development in early clinical trials, this guide will focus on AZD4604, a more clinically advanced compound with a well-documented mechanism of action relevant to asthma.
AZD4604 is a potent and selective inhibitor of Janus kinase 1 (JAK1), an enzyme that plays a critical role in the signaling pathways of multiple cytokines implicated in asthma pathogenesis. By targeting the JAK1 pathway, AZD4604 offers a potential therapeutic approach for both T2-high and non-T2 inflammatory endotypes of asthma. This document will delve into the preclinical data, mechanism of action, and experimental protocols related to AZD4604, providing a comprehensive resource for researchers in the field.
Mechanism of Action: JAK1 Inhibition
AZD4604 is an inhaled small molecule that selectively inhibits Janus kinase 1 (JAK1). The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for the intracellular signaling of numerous cytokines that are key drivers of asthmatic inflammation.[1] Cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are central to the Th2 inflammatory response in allergic asthma, utilize the JAK-STAT pathway to exert their effects.[1]
Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[1] By inhibiting JAK1, AZD4604 effectively blocks these downstream signaling events, thereby reducing the production of pro-inflammatory mediators and the recruitment of inflammatory cells to the airways.
Preclinical Studies
The efficacy of AZD4604 in the context of asthma has been evaluated in a preclinical ovalbumin (OVA)-sensitized rat model of allergic asthma. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the preclinical evaluation of AZD4604.
| Pharmacokinetic Profile of AZD4604 in Rats (Intratracheal Administration) | |
| Parameter | Value |
| Lung Deposited Dose | 30 µg/kg |
| Terminal Half-life (Lung) | 5 hours |
| Terminal Half-life (Plasma) | ~5 hours |
Table 1: Pharmacokinetic parameters of AZD4604 in rats following a single intratracheal administration.[2][3]
| In Vitro Inhibition of JAK1-Dependent Signaling | |
| Assay | IC50 (nM) |
| JAK1 Inhibition | 0.54 |
| Selectivity over JAK2 | 50-1000 fold |
| Selectivity over JAK3 | 50-1000 fold |
| Selectivity over TYK2 | 50-1000 fold |
Table 2: In vitro potency and selectivity of AZD4604 for JAK family kinases.[4]
| Effect of AZD4604 on Airway Inflammation in OVA-Challenged Rats | |
| Endpoint | Observation |
| Bronchoalveolar Lavage Fluid (BALF) Eosinophils | Inhibition of eosinophilia[3] |
| Lung Tissue Eosinophils | Inhibition of eosinophilia[3] |
Table 3: Qualitative summary of the anti-inflammatory effects of AZD4604 in a rat model of allergic asthma.[3]
| Effect of AZD4604 on Airway Hyperresponsiveness in OVA-Challenged Rats | |
| Endpoint | Observation |
| Late Asthmatic Response (Penh) | Reduction in the late asthmatic response[3] |
Table 4: Effect of AZD4604 on airway hyperresponsiveness in a rat model of allergic asthma.[3]
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Rats
This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, which is a widely used model to study the pathophysiology of asthma and to evaluate the efficacy of novel therapeutics.
Materials:
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
Saline
-
Aerosol delivery system
Procedure:
-
Sensitization: On days 0, 14, and 21, Brown Norway rats are sensitized by intraperitoneal (i.p.) injection of OVA mixed with alum as an adjuvant. A control group receives saline with alum.[5]
-
Drug Administration: One hour prior to the OVA challenge on day 28, rats are administered AZD4604 intratracheally. A vehicle control group receives the vehicle solution.[5]
-
Challenge: On day 28, the sensitized rats are challenged with an aerosolized solution of OVA for a specified duration.[5]
-
Assessment of Airway Inflammation: 24 hours after the challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for total and differential leukocyte counts, with a focus on eosinophils. Lung tissue can also be collected for histological analysis of inflammatory cell infiltration.[3][6]
-
Assessment of Airway Hyperresponsiveness: Airway hyperresponsiveness can be measured using whole-body plethysmography to determine the enhanced pause (Penh), a surrogate marker for airway obstruction, in response to increasing concentrations of a bronchoconstrictor like methacholine. The late asthmatic response is typically measured several hours after the OVA challenge.[3]
Measurement of STAT Phosphorylation in Lung Tissue
This protocol outlines the general steps for assessing the inhibition of JAK1 signaling by measuring the phosphorylation of downstream STAT proteins in lung tissue from the OVA-challenged rat model.
Materials:
-
Lung tissue homogenates
-
Protein lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies against phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5)
-
Primary antibodies against total STAT3 and total STAT5
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Protein Extraction: Lung tissue is homogenized in lysis buffer to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for pSTAT3 and pSTAT5. The membrane is then washed and incubated with a secondary antibody. The signal is detected using an appropriate detection reagent.
-
Analysis: The bands corresponding to pSTAT3 and pSTAT5 are visualized and quantified. The membrane can be stripped and re-probed with antibodies for total STAT3 and STAT5 to normalize the data.[7]
Mandatory Visualizations
Caption: AZD4604 inhibits the JAK1 signaling pathway.
Caption: Workflow for the OVA-induced asthma model.
References
- 1. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ZD 4407: An In-Depth Technical Guide on its Therapeutic Potential as a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). By targeting 5-LOX, ZD 4407 represents a promising therapeutic strategy for mitigating the pathological effects of leukotrienes. This technical guide provides a comprehensive overview of the therapeutic potential of ZD 4407, detailing its mechanism of action, potential clinical applications, and the experimental protocols relevant to its evaluation. While specific quantitative data and extensive clinical trial results for ZD 4407 are not widely available in the public domain, this guide leverages the well-established pharmacology of 5-LOX inhibitors to present a thorough and technically grounded perspective.
Introduction to ZD 4407 and the 5-Lipoxygenase Pathway
ZD 4407, developed by Zeneca (now AstraZeneca), is a selective inhibitor of the 5-lipoxygenase enzyme. The therapeutic rationale for inhibiting 5-LOX lies in its central role in the production of leukotrienes, which are potent mediators of inflammation and allergic responses.
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. The 5-LOX enzyme then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is a pivotal intermediate. LTA4 can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These downstream products have distinct biological activities that contribute to the pathophysiology of inflammatory diseases.
Mechanism of Action
ZD 4407 exerts its therapeutic effect by directly inhibiting the activity of the 5-lipoxygenase enzyme. This inhibition prevents the initial step in the leukotriene biosynthetic cascade, thereby reducing the production of all downstream leukotrienes, including both LTB4 and the cysteinyl leukotrienes.
dot
Caption: Mechanism of action of ZD 4407 in the leukotriene biosynthesis pathway.
Therapeutic Potential and Clinical Applications
The primary therapeutic applications for a 5-LOX inhibitor like ZD 4407 are in the treatment of inflammatory diseases where leukotrienes are known to play a significant pathogenic role.
-
Asthma: Cysteinyl leukotrienes are potent bronchoconstrictors and are involved in airway inflammation and mucus production. By inhibiting their synthesis, ZD 4407 has the potential to improve lung function and reduce asthma exacerbations.
-
Chronic Obstructive Pulmonary Disease (COPD): Leukotrienes, particularly LTB4, are involved in the recruitment of neutrophils into the airways, a hallmark of COPD-related inflammation. ZD 4407 could potentially reduce this inflammation and alleviate symptoms.
-
Other Inflammatory Conditions: The role of leukotrienes in other inflammatory conditions suggests that ZD 4407 could have broader therapeutic applications, although this would require further investigation.
Quantitative Data
While specific quantitative data for ZD 4407 is not publicly available, the following table provides a representative summary of the types of data that would be generated during the preclinical and clinical development of a 5-LOX inhibitor. The values presented are hypothetical and for illustrative purposes only.
| Parameter | Value (Hypothetical) | Description |
| In Vitro Potency | ||
| 5-LOX IC50 (Human Whole Blood) | 50 nM | The half-maximal inhibitory concentration against 5-lipoxygenase in a human whole blood assay. |
| Preclinical Efficacy | ||
| Ovalbumin-induced Bronchoconstriction Inhibition (Guinea Pig) | 75% at 10 mg/kg | The percentage inhibition of airway narrowing in an animal model of allergic asthma. |
| Pharmacokinetics | ||
| Bioavailability (Oral, Rat) | 40% | The fraction of an administered oral dose that reaches systemic circulation. |
| Half-life (Human) | 6 hours | The time required for the concentration of the drug in the body to be reduced by half. |
| Clinical Efficacy | ||
| Improvement in FEV1 (Asthma Patients) | 15% improvement from baseline | The percentage improvement in forced expiratory volume in one second, a measure of lung function. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize a 5-LOX inhibitor like ZD 4407.
In Vitro 5-Lipoxygenase Inhibition Assay (Human Whole Blood)
Objective: To determine the in vitro potency of ZD 4407 in inhibiting 5-LOX activity in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Collect fresh human venous blood into heparinized tubes.
-
Compound Preparation: Prepare a stock solution of ZD 4407 in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Incubation: Aliquot whole blood into tubes and pre-incubate with varying concentrations of ZD 4407 or vehicle control for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and incubate for a further 15 minutes at 37°C.
-
Termination and Extraction: Stop the reaction by adding a cold stop solution (e.g., methanol). Centrifuge to pellet cellular debris.
-
Quantification: Analyze the supernatant for the levels of a stable 5-LOX product (e.g., LTB4) using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of ZD 4407 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
dot
Caption: Experimental workflow for the in vitro 5-LOX inhibition assay.
In Vivo Model of Allergic Asthma (Ovalbumin-Sensitized Guinea Pig)
Objective: To evaluate the in vivo efficacy of ZD 4407 in a preclinical model of allergic asthma.
Methodology:
-
Sensitization: Sensitize guinea pigs to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in adjuvant.
-
Drug Administration: Administer ZD 4407 or vehicle control via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.
-
Allergen Challenge: Expose the animals to an aerosol of OVA to induce bronchoconstriction.
-
Measurement of Lung Function: Monitor airway resistance and dynamic compliance using a whole-body plethysmograph.
-
Data Analysis: Compare the changes in lung function parameters between the ZD 4407-treated group and the vehicle-treated group to determine the percentage inhibition of the OVA-induced bronchoconstriction.
dot
AZD4407: An In-depth Technical Guide on its Impact on Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a crucial role in a variety of inflammatory diseases. By targeting 5-LO, AZD4407 effectively modulates downstream cellular signaling cascades initiated by leukotrienes, highlighting its therapeutic potential in conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of AZD4407, its impact on cellular signaling, and detailed experimental protocols for assessing its activity.
While specific quantitative data such as the IC50 value for AZD4407 is not publicly available in peer-reviewed literature, this guide will provide a framework for understanding its function based on the established mechanism of 5-lipoxygenase inhibitors.
Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The primary mechanism of action of AZD4407 is the inhibition of 5-lipoxygenase. This enzyme catalyzes the initial two steps in the conversion of arachidonic acid into leukotrienes.
The 5-lipoxygenase pathway can be summarized as follows:
-
Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, arachidonic acid is liberated from the cell membrane phospholipids by the action of phospholipase A2.
-
5-LO Activation: Arachidonic acid then binds to the 5-lipoxygenase-activating protein (FLAP), which presents it to the 5-lipoxygenase enzyme.
-
Leukotriene A4 (LTA4) Synthesis: 5-lipoxygenase first converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and then to the unstable epoxide, leukotriene A4 (LTA4).
-
Downstream Leukotriene Production: LTA4 is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.
AZD4407, by inhibiting 5-LO, blocks the production of all downstream leukotrienes, thereby attenuating their pro-inflammatory effects.
Signaling Pathways Affected by AZD4407
The inhibition of leukotriene synthesis by AZD4407 has a profound impact on various cellular signaling cascades:
-
Leukotriene B4 (LTB4) Signaling: LTB4 is a potent chemoattractant for neutrophils and other leukocytes. It binds to its receptors, BLT1 and BLT2, which are G-protein coupled receptors (GPCRs). This binding activates downstream signaling pathways, including:
-
Phospholipase C (PLC) activation, leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) production.
-
Increased intracellular calcium levels.
-
Activation of protein kinase C (PKC).
-
Activation of the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK). These events culminate in cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species (ROS). AZD4407, by preventing LTB4 synthesis, inhibits these downstream signaling events.
-
-
Cysteinyl-Leukotriene (CysLT) Signaling: Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) bind to CysLT receptors (CysLT1 and CysLT2), which are also GPCRs. Activation of these receptors leads to:
-
Increased intracellular calcium.
-
Contraction of smooth muscle, particularly in the airways and blood vessels.
-
Increased vascular permeability.
-
Enhanced mucus secretion. By blocking the production of CysLTs, AZD4407 can prevent bronchoconstriction, edema, and other inflammatory responses mediated by these signaling molecules.
-
Quantitative Data
As of the latest available information, specific peer-reviewed publications detailing the IC50 value of AZD4407 for 5-lipoxygenase inhibition are not publicly accessible. For the purpose of comparison and context, the IC50 values of other known 5-lipoxygenase inhibitors are provided in the table below. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 Value (µM) | Cell/Enzyme Source | Reference |
| Zileuton | 5-Lipoxygenase | 0.3 - 0.5 | Rat Polymorphonuclear Leukocytes / RBL-1 cell supernatant | [1] |
| Zileuton | LTB4 Biosynthesis | 0.4 | Human Polymorphonuclear Leukocytes | [1] |
| Zileuton | LTB4 Biosynthesis | 0.9 | Human Whole Blood | [1] |
Experimental Protocols
The following section details a representative experimental protocol for a 5-lipoxygenase inhibition assay. This protocol is a general guideline and can be adapted for the specific evaluation of inhibitors like AZD4407.
In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
1. Principle:
This assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase. The enzyme activity is determined by measuring the production of its downstream products, typically by spectrophotometry or chromatography. A common method involves monitoring the formation of the conjugated diene system in the product, which absorbs light at 234 nm.
2. Materials and Reagents:
-
Recombinant human 5-lipoxygenase or isolated neutrophils as a source of 5-LO.
-
Arachidonic acid (substrate)
-
Test compound (e.g., AZD4407) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Zileuton)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Calcium chloride (CaCl2)
-
ATP
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer or HPLC system
3. Assay Protocol (Spectrophotometric Method):
-
Enzyme Preparation: Prepare a working solution of 5-lipoxygenase in a suitable buffer on ice. The final concentration of the enzyme should be optimized to yield a linear reaction rate for a defined period.
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate or quartz cuvettes, prepare the following reaction mixtures:
-
Blank: Buffer only.
-
Control (100% activity): Buffer, 5-LO enzyme, and solvent vehicle (e.g., DMSO).
-
Test Compound: Buffer, 5-LO enzyme, and the test compound at various concentrations.
-
Reference Inhibitor: Buffer, 5-LO enzyme, and the reference inhibitor at various concentrations.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. The final concentration of arachidonic acid should be optimized and is typically in the low micromolar range.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time using a spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for a period where the reaction rate of the control is linear (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound and the control.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of AZD4407 on the 5-lipoxygenase pathway.
Caption: Impact of AZD4407 on the LTB4 signaling cascade.
Caption: Experimental workflow for determining the IC50 of a 5-LO inhibitor.
Conclusion
AZD4407 is a potent inhibitor of 5-lipoxygenase, a critical enzyme in the inflammatory leukotriene pathway. By blocking the production of both LTB4 and cysteinyl-leukotrienes, AZD4407 effectively attenuates the downstream signaling cascades that contribute to inflammation. This mechanism of action provides a strong rationale for its investigation as a therapeutic agent in a range of inflammatory diseases. The provided experimental protocol offers a robust framework for the in vitro characterization of AZD4407 and other 5-LO inhibitors. Further publication of preclinical and clinical data will be essential to fully elucidate the therapeutic potential and quantitative pharmacological profile of AZD4407.
References
The Role of 5-Lipoxygenase Inhibitors in Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 5-lipoxygenase (5-LOX) inhibitors in basic research. It covers their mechanism of action, their utility in studying various disease pathologies, and detailed experimental protocols for their evaluation.
Introduction to the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical branch of arachidonic acid metabolism, leading to the production of potent pro-inflammatory lipid mediators known as leukotrienes.[1][2][3] This pathway is initiated by the enzyme 5-LOX, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4).[4][5][6] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][7] These leukotrienes exert their biological effects by binding to specific G protein-coupled receptors, contributing to a wide range of physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[8]
Mechanisms of 5-LOX Inhibition
5-LOX inhibitors can be broadly categorized based on their mechanism of action:
-
Direct 5-LOX Enzyme Inhibitors: These compounds, such as Zileuton, directly bind to the 5-LOX enzyme and inhibit its catalytic activity.[1][7][9] Zileuton is an iron-ligand inhibitor that interferes with the enzyme's active site.[10]
-
FLAP Inhibitors: These inhibitors, exemplified by MK-886, do not interact with the 5-LOX enzyme itself but bind to the 5-lipoxygenase-activating protein (FLAP).[4][11][12] FLAP is an integral membrane protein that presents arachidonic acid to 5-LOX.[5][13] By binding to FLAP, inhibitors like MK-886 prevent the translocation of 5-LOX from the cytosol to the nuclear membrane, a crucial step for its activation.[4][11]
Applications in Basic Research
The use of 5-LOX inhibitors has been instrumental in elucidating the role of the 5-LOX pathway in various diseases.
Cancer Research
A growing body of evidence suggests that the 5-LOX pathway is implicated in the development and progression of several types of cancer.[14][15] Overexpression of 5-LOX has been observed in various tumor tissues, including colon, lung, and pancreatic cancer.[15][16] 5-LOX products, such as 5-HETE and LTB4, can promote cancer cell proliferation, survival, and angiogenesis.[14][16]
5-LOX inhibitors are valuable tools to probe the role of this pathway in cancer biology. Studies have shown that inhibitors like MK-886 and others can induce apoptosis and inhibit the proliferation of cancer cells in vitro.[10][12][14][16] In animal models, 5-LOX inhibitors have demonstrated the ability to reduce tumor growth and multiplicity.[15][16][17]
Neuroinflammation and Neurodegenerative Diseases
Neuroinflammation is a key feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[18][19] The 5-LOX pathway is activated in the brain during neuroinflammatory conditions, leading to the production of leukotrienes that can contribute to neuronal damage.[18][19]
Researchers use 5-LOX inhibitors to investigate the impact of leukotriene production on neuroinflammatory processes. Studies have shown that inhibiting 5-LOX can reduce the production of pro-inflammatory cytokines and protect against neuronal cell death in models of neurodegeneration.[18][20][21] For instance, the 5-LOX inhibitor Zileuton has been shown to reduce inflammation and infarct size in a mouse model of cerebral ischemia.[22]
Cardiovascular Disease
The 5-LOX pathway is increasingly recognized for its role in the pathogenesis of cardiovascular diseases, particularly atherosclerosis.[2][8][23][24] Leukotrienes contribute to various stages of atherosclerosis, including leukocyte recruitment, foam cell formation, and vascular inflammation.[8][23] Genetic variations in the genes of the 5-LOX pathway have been associated with an increased risk of myocardial infarction and stroke.[2][24]
The application of 5-LOX inhibitors in preclinical models of cardiovascular disease has provided insights into the therapeutic potential of targeting this pathway.[8][23] Both genetic and pharmacological inhibition of the 5-LOX pathway have been shown to impact the development of atherosclerotic lesions in animal models, although results can be complex and species-dependent.[3][8][23]
Quantitative Data on 5-LOX Inhibitors
The following tables summarize key quantitative data for commonly used 5-LOX inhibitors.
Table 1: In Vitro Potency of 5-LOX Inhibitors
| Inhibitor | Target | Assay System | IC50 | Reference |
| Zileuton | 5-LOX | Various in vitro systems | Active | [7] |
| MK-886 | FLAP | Intact leukocytes | 3 nM | [25] |
| Human whole blood | 1.1 µM | [25] | ||
| FLAP | Cell-free | 30 nM | [25] | |
| AA-861 | 5-LOX | Capan-2 pancreatic cancer cells | 57 µM | [10] |
| Rev-5901 | 5-LOX | Capan-2 pancreatic cancer cells | 76 µM | [10] |
| CJ-13,610 | 5-LOX | Capan-2 pancreatic cancer cells | >100 µM | [10] |
| BWA4C | 5-LOX | Capan-2 pancreatic cancer cells | >100 µM | [10] |
Table 2: In Vivo Efficacy of 5-LOX Inhibitors in Animal Models
| Inhibitor | Animal Model | Disease | Key Finding | Reference |
| A-79175 | A/J Mice | NNK-induced lung tumorigenesis | Reduced tumor multiplicity by 75% and incidence by 20% | [17] |
| MK-886 | A/J Mice | NNK-induced lung tumorigenesis | Reduced tumor multiplicity by 52% and tumor volume by 44% | [17] |
| Zileuton | Mice | Transient global brain ischemia | Improved neurological deficits, reduced infarct volume | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5-LOX Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from a generalized method for determining 5-LOX inhibitory potential.
Materials:
-
5-Lipoxygenase enzyme solution (e.g., 10,000 U/mL)
-
Linoleic acid (substrate, e.g., 80 mM)
-
Phosphate buffer (50 mM, pH 6.3)
-
Test compound (5-LOX inhibitor) and positive control (e.g., Zileuton)
-
Double beam spectrophotometer
Procedure:
-
Prepare different dilutions of the test compound (e.g., ranging from 31.25 to 500 µg/mL).
-
In a cuvette, mix equal volumes of the phosphate buffer, 5-LOX enzyme solution, and linoleic acid solution to a final volume of 2 mL.
-
Add the test compound or positive control to the mixture. A negative control containing no inhibitor should also be prepared.
-
Measure the rate of the enzymatic reaction by monitoring the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the negative control.
Cell-Based Assay for Leukotriene Production (HPLC)
This protocol is a generalized procedure for measuring 5-LOX products from cultured cells.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, or a transfected cell line like HEK293 co-expressing 5-LOX and FLAP)
-
Cell culture medium and reagents
-
Test compound (5-LOX inhibitor)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid (AA)
-
Methanol
-
Internal standard (e.g., Prostaglandin B1)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 15 minutes at 37°C).
-
Stimulate the cells with a calcium ionophore and arachidonic acid to induce leukotriene synthesis (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding ice-cold methanol.
-
Add the internal standard.
-
Acidify the samples and perform solid-phase extraction to purify the lipid mediators.
-
Elute the samples, evaporate to dryness, and resuspend in the mobile phase.
-
Analyze the samples by HPLC, monitoring for the elution of leukotrienes at the appropriate wavelength (e.g., 270-280 nm for cysteinyl leukotrienes).
-
Quantify the amount of each leukotriene produced by comparing the peak areas to that of the internal standard and a standard curve.
Animal Models
The choice of animal model depends on the disease being studied.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice), are commonly used to evaluate the in vivo efficacy of 5-LOX inhibitors on tumor growth.[15] Carcinogen-induced tumor models, such as the NNK-induced lung tumorigenesis model in A/J mice, are also employed.[17]
-
Neuroinflammation: Models of neurodegenerative diseases include transgenic mouse models of Alzheimer's disease and toxin-induced models of Parkinson's disease. Acute neuroinflammation can be studied using models of stroke, such as transient middle cerebral artery occlusion (tMCAO).[22]
-
Cardiovascular Disease: Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet are standard models for studying atherosclerosis.[8]
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to 5-LOX research.
Caption: The 5-Lipoxygenase Signaling Pathway.
Caption: Experimental Workflow for 5-LOX Inhibitor Screening.
Caption: Role of 5-LOX in Neuroinflammation.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitors of the 5-lipoxygenase pathway in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-886 - Wikipedia [en.wikipedia.org]
- 13. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibitors of lipoxygenase: a new class of cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-Lipoxygenase as an emerging target against age-related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]
- 21. Cyclooxygenase and 5-lipoxygenase inhibitors protect against mononuclear phagocyte neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. The 5-lipoxygenase/leukotriene pathway in preclinical models of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The potential link between atherosclerosis and the 5-lipoxygenase pathway: investigational agents with new implications for the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
AZD4407: An Assessment of its Role in Early-Stage Cancer Research
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of evidence to support the development or investigation of AZD4407 for applications in early-stage cancer research. While the broader class of 5-lipoxygenase (5-LOX) inhibitors has been explored for its therapeutic potential in oncology, there is no discernible information to suggest that AZD4407, or its synonym ZD4407, is currently being pursued in this context.
AZD4407 is identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. Leukotrienes are inflammatory mediators that have been implicated in various diseases. However, the available research on AZD4407 is sparse and largely dates back to a 1997 publication, with no recent studies linking it to cancer.
The 5-Lipoxygenase Pathway: A Target of Interest in Oncology
The 5-lipoxygenase pathway plays a crucial role in the production of leukotrienes from arachidonic acid. There is a body of preclinical and clinical research that suggests this pathway is a valid target in cancer therapy.[1][2][3][4] The rationale for targeting 5-LOX in cancer is based on the following observations:
-
Tumor Growth and Proliferation: 5-LOX and its products, particularly 5-HETE and leukotriene B4 (LTB4), have been shown to promote cancer cell proliferation and survival.[2][4]
-
Inflammation and the Tumor Microenvironment: Chronic inflammation is a known driver of cancer development. The 5-LOX pathway is a key component of the inflammatory process within the tumor microenvironment.
-
Angiogenesis: Leukotrienes can stimulate the formation of new blood vessels, a process essential for tumor growth and metastasis.
-
Apoptosis Evasion: The 5-LOX pathway has been implicated in helping cancer cells evade programmed cell death (apoptosis).[4]
A number of 5-LOX inhibitors have been investigated for their anti-cancer properties in various tumor types, including prostate, colon, and pancreatic cancer.[3][4][5] These studies have primarily been in the preclinical setting, with some inhibitors entering early-phase clinical trials.
AZD4407: Absence from the Cancer Research Landscape
Despite the scientific interest in 5-LOX inhibition for cancer therapy, there is no indication that AZD4407 has been a part of this research effort. Searches of prominent scientific databases and clinical trial registries do not yield any results for AZD4407 or ZD4407 in the context of oncology.
While AstraZeneca has developed other 5-lipoxygenase inhibitors, such as AZD5718 and AZD6642, these agents have been investigated for cardiovascular and respiratory diseases, not cancer.[6]
Conclusion
Based on the available evidence, a technical guide or whitepaper on AZD4407 in early-stage cancer research cannot be constructed. The foundational data, including preclinical studies, clinical trials, and detailed experimental protocols related to oncology, do not exist in the public domain. Researchers, scientists, and drug development professionals interested in the inhibition of the 5-lipoxygenase pathway for cancer therapy should focus on other compounds for which there is a documented history of investigation in this field. The role of AZD4407, based on current knowledge, appears to be outside the scope of cancer research.
Signaling Pathway: The 5-Lipoxygenase Pathway
The following diagram illustrates the general 5-lipoxygenase pathway, which is the target of inhibitors like AZD4407.
Caption: The 5-Lipoxygenase pathway converts arachidonic acid into pro-inflammatory leukotrienes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
The Pharmacology of AZD4407: A Technical Guide for Researchers
Disclaimer: Publicly available pharmacological data for the specific compound AZD4407 (also known as ZD4407) is limited. This guide provides a comprehensive overview of the pharmacology of potent 5-lipoxygenase (5-LOX) inhibitors as a therapeutic class, which is the designated mechanism of action for AZD4407. The information presented herein is intended to serve as a technical reference for research and drug development professionals, with the understanding that specific quantitative values and detailed experimental outcomes for AZD4407 are not available in the public domain.
Introduction to AZD4407 and 5-Lipoxygenase Inhibition
AZD4407 is identified as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases. By inhibiting 5-LOX, compounds like AZD4407 block the production of leukotrienes, thereby offering a potential therapeutic strategy for conditions such as asthma, psoriasis, and inflammatory bowel disease.[1]
Core Mechanism of Action: The 5-Lipoxygenase Pathway
The primary pharmacological target of AZD4407 is the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The inhibition of this pathway is the cornerstone of the therapeutic potential of AZD4407 and other 5-LOX inhibitors.
Signaling Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to leukotriene A4 (LTA4). LTA4 is an unstable epoxide that serves as a substrate for two subsequent enzymatic conversions, leading to the formation of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Quantitative Pharmacological Data
Specific quantitative data for AZD4407 are not publicly available. The following tables represent the types of data that would be generated during the preclinical and clinical development of a potent 5-LOX inhibitor.
In Vitro Potency and Selectivity (Hypothetical Data)
| Parameter | Value | Description |
| 5-LOX IC50 | e.g., < 100 nM | Concentration for 50% inhibition of 5-LOX enzyme activity. |
| Cell-based IC50 | e.g., < 500 nM | Concentration for 50% inhibition of leukotriene production in cells. |
| Selectivity vs. COX-1 | e.g., > 100-fold | Fold-selectivity for 5-LOX over cyclooxygenase-1. |
| Selectivity vs. COX-2 | e.g., > 100-fold | Fold-selectivity for 5-LOX over cyclooxygenase-2. |
| hERG IC50 | e.g., > 10 µM | Concentration for 50% inhibition of the hERG potassium channel. |
Pharmacokinetic Profile in Animal Models (Hypothetical Data)
| Parameter | Rat | Dog |
| Bioavailability (F%) | e.g., 30-50% | e.g., 40-60% |
| Tmax (h) | e.g., 1-2 h | e.g., 2-4 h |
| Cmax (ng/mL) | e.g., 500-1000 ng/mL | e.g., 800-1500 ng/mL |
| Half-life (t1/2) | e.g., 4-6 h | e.g., 6-8 h |
| Clearance (mL/min/kg) | e.g., 10-20 mL/min/kg | e.g., 5-10 mL/min/kg |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the development of 5-LOX inhibitors.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme.
Objective: To quantify the in vitro potency of a test compound (e.g., AZD4407) against purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compound (e.g., AZD4407)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a multi-well plate, add the assay buffer, the test compound solution, and the purified 5-LOX enzyme.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of the product (e.g., by measuring the increase in absorbance at 234 nm, characteristic of the conjugated diene in the product).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Model of Inflammation: Rodent Air Pouch Model
This model assesses the anti-inflammatory effects of a compound in a live animal.
Objective: To evaluate the in vivo efficacy of a test compound (e.g., AZD4407) in reducing leukocyte migration and pro-inflammatory mediator levels in a localized inflammatory site.
Materials:
-
Rodents (e.g., rats or mice)
-
Inflammatory stimulus (e.g., carrageenan)
-
Test compound (e.g., AZD4407)
-
Vehicle control
-
Saline solution
-
Tools for cell counting and cytokine analysis (e.g., ELISA kits)
Procedure:
-
Create a subcutaneous air pouch on the dorsum of the rodents by injecting sterile air.
-
After a few days to allow for the formation of a lining membrane, administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a defined pre-treatment period, inject the inflammatory stimulus into the air pouch.
-
At a specific time point after the inflammatory challenge, collect the exudate from the air pouch.
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate.
-
Measure the levels of pro-inflammatory mediators (e.g., LTB4, TNF-α, IL-1β) in the exudate using appropriate analytical methods.
-
Compare the results from the test compound-treated group with the vehicle-treated group to determine the anti-inflammatory effect.
Conclusion
AZD4407, as a potent 5-lipoxygenase inhibitor, represents a targeted approach to mitigating inflammation driven by leukotrienes. While specific pharmacological data for this compound are not widely available, the established principles of 5-LOX inhibition provide a strong foundation for understanding its potential therapeutic utility. The experimental protocols outlined in this guide are standard methodologies used to characterize such compounds. Further research and disclosure of data are necessary to fully elucidate the complete pharmacological profile of AZD4407.
References
ZD 4407 and Its Role in Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 4407 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid (AA) metabolic cascade. This pathway is a cornerstone of inflammatory processes, and its dysregulation is implicated in a multitude of pathological conditions. This technical guide provides an in-depth exploration of ZD 4407's mechanism of action, its impact on arachidonic acid metabolism, and the downstream signaling consequences of 5-LOX inhibition. The information presented herein is intended to support research and development efforts in the fields of inflammation, immunology, and drug discovery.
The Arachidonic Acid Cascade: A Trifurcated Pathway of Inflammation
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key precursor to a class of bioactive lipid mediators known as eicosanoids.[1] Upon cellular stimulation by various inflammatory signals, arachidonic acid is liberated from the cell membrane by phospholipase A2. Subsequently, it is metabolized by one of three major enzymatic pathways:
-
Cyclooxygenases (COXs): This pathway leads to the production of prostaglandins and thromboxanes, which are involved in processes such as inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenases (LOXs): This family of enzymes, including 5-LOX, 12-LOX, and 15-LOX, catalyzes the insertion of molecular oxygen into arachidonic acid, leading to the formation of leukotrienes and lipoxins. These mediators are potent chemoattractants for leukocytes and are heavily involved in allergic and inflammatory responses.
-
Cytochrome P450 (CYP) Enzymes: This pathway generates a diverse range of metabolites, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have varied roles in vascular tone and inflammation.
ZD 4407 specifically targets the 5-lipoxygenase pathway, a key arm of the arachidonic acid cascade responsible for the synthesis of pro-inflammatory leukotrienes.
Mechanism of Action of ZD 4407: Inhibition of 5-Lipoxygenase
ZD 4407 functions as a potent inhibitor of 5-lipoxygenase.[2] By binding to and inhibiting this enzyme, ZD 4407 effectively blocks the initial step in the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. This targeted inhibition prevents the downstream synthesis of leukotriene A4 (LTA4), which is subsequently converted to leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
The inhibition of leukotriene biosynthesis is the primary mechanism through which ZD 4407 exerts its anti-inflammatory effects. Leukotrienes are powerful mediators of inflammation, contributing to:
-
Chemotaxis: LTB4 is a potent chemoattractant for neutrophils and other leukocytes, recruiting them to sites of inflammation.
-
Increased Vascular Permeability: Cysteinyl leukotrienes increase the permeability of blood vessels, leading to edema.
-
Bronchoconstriction: Cysteinyl leukotrienes are powerful constrictors of the airways and are major contributors to the pathophysiology of asthma.
By attenuating the production of these critical inflammatory mediators, ZD 4407 has the potential to be a valuable therapeutic agent for a range of inflammatory diseases.
Quantitative Data: Potency of 5-Lipoxygenase Inhibitors
While a specific IC50 value for ZD 4407 is not publicly available in the reviewed literature, the potency of other well-characterized 5-LOX inhibitors, such as Zileuton, provides a valuable benchmark for its potential efficacy. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro.
| Inhibitor | Assay System | IC50 Value (µM) | Reference |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | 0.5 | [1] |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis) | 0.3 | [1] |
| Zileuton | Rat PMNL (LTB4 biosynthesis) | 0.4 | [1] |
| Zileuton | Human PMNL (LTB4 biosynthesis) | 0.4 | [1] |
| Zileuton | Human Whole Blood (LTB4 biosynthesis) | 0.9 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of 5-LOX inhibitors like ZD 4407.
In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
ZD 4407 (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)
-
Solvent for inhibitor (e.g., DMSO)
-
Spectrophotometer or HPLC system
Protocol:
-
Prepare a reaction mixture containing the assay buffer and purified 5-LOX enzyme.
-
Add ZD 4407 at various concentrations to the reaction mixture. A vehicle control (DMSO) should be run in parallel.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution or by rapid freezing).
-
Quantify the product formation (e.g., 5-HETE or other downstream metabolites) using a suitable analytical method such as spectrophotometry (measuring absorbance at a specific wavelength) or reverse-phase HPLC.
-
Calculate the percentage of inhibition for each concentration of ZD 4407 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular 5-Lipoxygenase Inhibition Assay (Whole Cell)
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context, providing insights into its cell permeability and effectiveness in a more physiologically relevant environment.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., rat polymorphonuclear leukocytes (PMNL), human peripheral blood mononuclear cells (PBMCs), or a stable cell line overexpressing 5-LOX)
-
Cell culture medium
-
ZD 4407 (or other test inhibitor)
-
Cell stimulus (e.g., calcium ionophore A23187)
-
Arachidonic acid (optional, can be added exogenously)
-
ELISA or LC-MS/MS system for leukotriene quantification
Protocol:
-
Culture the cells to an appropriate density in multi-well plates.
-
Pre-treat the cells with various concentrations of ZD 4407 or vehicle control for a specified duration.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of endogenous arachidonic acid and activate the 5-LOX pathway.
-
Incubate the cells for a defined period to allow for leukotriene synthesis and release into the supernatant.
-
Collect the cell supernatant.
-
Quantify the amount of a specific leukotriene (e.g., LTB4 or cysteinyl leukotrienes) in the supernatant using a commercially available ELISA kit or by a more sensitive method like LC-MS/MS.
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of ZD 4407 compared to the stimulated vehicle control.
-
Determine the IC50 value as described in the cell-free assay protocol.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Downstream Signaling Consequences of 5-LOX Inhibition
The inhibition of leukotriene synthesis by ZD 4407 has significant downstream consequences on inflammatory signaling pathways. By reducing the levels of LTB4 and cysteinyl leukotrienes, ZD 4407 can modulate the activity of key signaling cascades that are often hyperactivated in inflammatory diseases.
-
Leukotriene Receptor Signaling: LTB4 and cysteinyl leukotrienes exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. LTB4 binds to the BLT1 and BLT2 receptors, while cysteinyl leukotrienes bind to CysLT1 and CysLT2 receptors. Activation of these receptors triggers intracellular signaling cascades that lead to the various pro-inflammatory responses. By preventing the synthesis of the ligands for these receptors, ZD 4407 effectively dampens these downstream signaling events.
-
Potential Impact on NF-κB and MAP Kinase Pathways: The inflammatory milieu created by leukotrienes can lead to the activation of major pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). While direct inhibition of these pathways by ZD 4407 is not its primary mechanism, by reducing the overall inflammatory load, ZD 4407 can indirectly lead to a downregulation of NF-κB and MAPK signaling, further contributing to its anti-inflammatory profile. Further research is warranted to fully elucidate the direct and indirect effects of ZD 4407 on these central inflammatory pathways.
Conclusion
ZD 4407 is a potent inhibitor of 5-lipoxygenase, a key enzyme in the arachidonic acid metabolic pathway. By selectively blocking the synthesis of pro-inflammatory leukotrienes, ZD 4407 offers a targeted approach to the treatment of a wide range of inflammatory conditions. The information provided in this technical guide, including the detailed experimental protocols and signaling pathway diagrams, serves as a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of 5-LOX inhibition. The continued investigation into the precise molecular interactions and downstream effects of ZD 4407 will be crucial in advancing its potential clinical applications.
References
Preliminary Efficacy of AZD4407: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LO, AZD4407 represents a potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders. This technical guide summarizes the available preliminary efficacy data for AZD4407 from preclinical studies, providing an in-depth look at its pharmacological profile.
Core Efficacy Data
Preclinical investigations have demonstrated the potent inhibitory activity of AZD4407 in both in vitro and in vivo models. The available quantitative data from these preliminary studies are summarized below.
| Assay/Model | Key Parameter | Result | Reference |
| In Vitro | |||
| Human Whole Blood Assay | IC50 for Leukotriene Inhibition | 0.02 µM | [1][2] |
| In Vivo | |||
| Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice (15-week study) | Reduction in Intima-Media Thickness | 40% | |
| Mouse Model of Abdominal Aortic Aneurysm | Inhibition of Leukotriene B4 (LTB4) Production in Blood | >90% | |
| Mouse Model of Abdominal Aortic Aneurysm | Effect on Aneurysm Formation | Attenuated |
Signaling Pathway and Mechanism of Action
AZD4407 exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the arachidonic acid cascade, which is responsible for the production of various inflammatory mediators.
Arachidonic Acid Cascade and 5-Lipoxygenase Inhibition
The following diagram illustrates the signaling pathway and the point of intervention for AZD4407.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Leukotriene Inhibition Assay in Human Whole Blood
Objective: To determine the 50% inhibitory concentration (IC50) of AZD4407 on leukotriene production in human whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers.
-
Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of AZD4407.
-
Stimulation: Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
Quantification: The reaction is stopped, and the plasma is separated. The levels of leukotrienes (e.g., LTB4) are quantified using a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of leukotriene synthesis is calculated for each concentration of AZD4407. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
In Vivo Murine Model of Abdominal Aortic Aneurysm
Objective: To evaluate the efficacy of AZD4407 in preventing the formation and progression of abdominal aortic aneurysms (AAA) in a mouse model.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
AAA Induction: Aneurysms are induced by the transient intra-aortic infusion of porcine pancreatic elastase.
-
Drug Administration: A subset of mice receives daily oral administration of AZD4407, while the control group receives a vehicle.
-
Monitoring: The aortic diameter is measured at baseline and at specified time points using high-frequency ultrasound.
-
Efficacy Assessment: After a predetermined study period, the animals are euthanized, and the aortas are harvested. The maximal aortic diameter is measured, and the tissue is processed for histological analysis (e.g., elastin staining) to assess the integrity of the aortic wall.
-
Pharmacodynamic Assessment: Blood samples are collected to measure the inhibition of LTB4 production ex vivo to confirm target engagement.
Summary and Future Directions
The preliminary data indicate that AZD4407 is a potent inhibitor of 5-lipoxygenase with demonstrated efficacy in preclinical models of inflammation-driven pathologies. The compound effectively reduces leukotriene production and shows promise in mitigating disease progression in relevant animal models. Although the development of AZD4407 for COPD was discontinued during Phase I clinical trials, the preclinical findings provide valuable insights into the therapeutic potential of 5-LO inhibition. Further research may explore the utility of AZD4407 or similar compounds in other inflammatory conditions where leukotrienes play a significant pathogenic role.
References
Methodological & Application
Application Notes and Protocols for AZD4407: An In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, inflammatory bowel disease, and psoriasis. By inhibiting 5-LO, AZD4407 effectively blocks the production of leukotrienes, thereby reducing the inflammatory response. These application notes provide detailed protocols for the in vitro evaluation of AZD4407's inhibitory activity and its effects on inflammatory responses in relevant immune cells.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LO) pathway is a critical component of the inflammatory cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. These leukotrienes then act on their respective receptors to mediate a range of pro-inflammatory effects, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction. AZD4407 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of 5-lipoxygenase.
Caption: The 5-Lipoxygenase Signaling Pathway and the inhibitory action of AZD4407.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of a representative 5-lipoxygenase inhibitor, Zileuton, which has a similar mechanism of action to AZD4407. This data is provided as an example of the expected potency for a compound in this class.
Table 1: Enzymatic Inhibition of 5-Lipoxygenase
| Compound | Assay System | IC50 (µM) |
| Zileuton | Rat Basophilic Leukemia Cell Supernatant | 0.5 |
| Zileuton | Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 |
Table 2: Inhibition of Leukotriene B4 (LTB4) Biosynthesis
| Compound | Cell Type | IC50 (µM) |
| Zileuton | Rat PMNLs | 0.4 |
| Zileuton | Human PMNLs | 0.4 |
| Zileuton | Human Whole Blood | 0.9 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of AZD4407.
Application Notes and Protocols for In Vivo Studies of 5-Lipoxygenase Inhibitors in Mouse Models, with Reference to AZD4407
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases.[1][2] By inhibiting 5-LO, AZD4407 has the potential to be a therapeutic agent for conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders.
These application notes provide a comprehensive overview and generalized protocols for conducting in vivo studies in mouse models to evaluate the efficacy and pharmacokinetics of 5-lipoxygenase inhibitors like AZD4407. Due to the limited publicly available in vivo dosage data for AZD4407, this document presents example protocols and data tables based on studies with other 5-LO inhibitors, such as Zileuton and MK-886, to guide researchers in their experimental design.
Mechanism of Action and Signaling Pathway
5-Lipoxygenase is a crucial enzyme in the arachidonic acid cascade.[1] Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by cyclooxygenases (COX) to produce prostaglandins or by 5-lipoxygenase to produce leukotrienes.[1][3][4] The 5-LO pathway leads to the production of leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][5] These molecules contribute to inflammation by promoting neutrophil chemotaxis, increasing vascular permeability, and causing smooth muscle contraction.[1] AZD4407, as a 5-lipoxygenase inhibitor, blocks the initial step in this cascade, thereby reducing the production of all downstream leukotrienes.
Experimental Protocols
The following are generalized protocols for in vivo studies in mouse models. Researchers should adapt these protocols based on the specific mouse model, experimental goals, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Pharmacokinetic (PK) Study of a 5-Lipoxygenase Inhibitor in Mice
Objective: To determine the pharmacokinetic profile of a 5-lipoxygenase inhibitor (e.g., AZD4407) in mice.
Materials:
-
5-lipoxygenase inhibitor (e.g., AZD4407)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose in sterile water)
-
8-10 week old male or female C57BL/6 mice
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Formulation: Prepare the dosing solution of the 5-lipoxygenase inhibitor in the chosen vehicle. Ensure the solution is homogenous.
-
Dosing:
-
Divide mice into groups for different time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Administer a single dose of the inhibitor via the desired route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A typical oral gavage volume for a mouse is 5-10 mL/kg.
-
-
Blood Collection:
-
At each designated time point, collect blood samples from a cohort of mice via an appropriate method (e.g., retro-orbital sinus, submandibular vein).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis: Quantify the concentration of the 5-lipoxygenase inhibitor in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the inhibitor versus time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).
Protocol 2: Efficacy Study of a 5-Lipoxygenase Inhibitor in a Mouse Model of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of a 5-lipoxygenase inhibitor in a relevant mouse model.
Materials:
-
5-lipoxygenase inhibitor (e.g., AZD4407)
-
Inflammatory challenge agent (e.g., lipopolysaccharide (LPS), carrageenan)
-
Mouse model of inflammation (e.g., LPS-induced acute lung injury, carrageenan-induced paw edema)
-
Calipers for measuring paw thickness (for paw edema model)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (for lung injury model)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Model Induction: Induce the inflammatory condition in the mice according to the established protocol for the chosen model.
-
Dosing:
-
Administer the 5-lipoxygenase inhibitor or vehicle to the respective groups of mice. The dosing regimen (dose, frequency, and route) should be based on prior PK studies or literature data for similar compounds.
-
A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) can be included.
-
-
Efficacy Assessment:
-
Carrageenan-Induced Paw Edema: Measure the paw thickness using calipers at various time points after carrageenan injection.
-
LPS-Induced Acute Lung Injury:
-
At a predetermined time point, euthanize the mice and perform a bronchoalveolar lavage (BAL).
-
Analyze the BAL fluid for total and differential cell counts.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates using ELISA.
-
-
-
Data Analysis: Compare the readouts of the inhibitor-treated groups with the vehicle-treated and positive control groups to determine the efficacy of the 5-lipoxygenase inhibitor.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters of a 5-Lipoxygenase Inhibitor in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |
| Cmax (ng/mL) | Oral (PO) | 10 | 1500 ± 250 |
| Tmax (hr) | Oral (PO) | 1 | 1.0 ± 0.5 |
| AUC (0-t) (nghr/mL) | Oral (PO) | 10 | 6000 ± 800 |
| t1/2 (hr) | Oral (PO) | 10 | 4.5 ± 1.2 |
| Cmax (ng/mL) | Intraperitoneal (IP) | 5 | 2500 ± 400 |
| Tmax (hr) | Intraperitoneal (IP) | 0.5 | 0.5 ± 0.2 |
| AUC (0-t) (nghr/mL) | Intraperitoneal (IP) | 5 | 7500 ± 1000 |
| t1/2 (hr) | Intraperitoneal (IP) | 5 | 4.0 ± 1.0 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual data for AZD4407.
Table 2: Example Efficacy Data of a 5-Lipoxygenase Inhibitor in a Mouse Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, PO) | Paw Edema (mm) at 4 hr (Mean ± SD) | % Inhibition of Edema |
| Vehicle | - | 2.5 ± 0.3 | 0% |
| 5-LO Inhibitor | 1 | 2.0 ± 0.2 | 20% |
| 5-LO Inhibitor | 10 | 1.5 ± 0.2 | 40% |
| 5-LO Inhibitor | 30 | 1.0 ± 0.1 | 60% |
| Dexamethasone | 1 | 0.8 ± 0.1 | 68% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual data for AZD4407.
Visualization of Experimental Workflow
A clear workflow diagram is essential for planning and executing complex in vivo experiments.
Conclusion
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing AZD4407 in a Dextran Sulfate Sodium (DSS) Colitis Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific use and efficacy of AZD4407 in a dextran sulfate sodium (DSS) colitis model is not extensively available in publicly accessible research. The following application notes and protocols are based on established methodologies for the DSS-induced colitis model and provide a framework for the evaluation of a novel therapeutic agent, such as AZD4407.
Introduction to the DSS Colitis Model
The dextran sulfate sodium (DSS) induced colitis model is a widely utilized preclinical model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Administration of DSS, a water-soluble, negatively charged sulfated polysaccharide, in the drinking water of rodents leads to epithelial cell injury in the colon.[1][2][4] The disruption of the intestinal epithelial barrier allows for the infiltration of luminal bacteria and their products into the mucosa, triggering an inflammatory response that mimics many of the clinical and histological features of human ulcerative colitis.[1][5] This model is valued for its simplicity, rapidity, and reproducibility, offering a robust platform for studying IBD pathogenesis and for the preclinical assessment of potential therapeutics.[1][3] The severity of colitis can be controlled by altering the concentration of DSS, the duration of administration, and the genetic background of the animal strain used.[1][5]
Experimental Protocols
Induction of Acute Colitis using DSS
This protocol outlines the induction of acute colitis in mice, a common starting point for evaluating the efficacy of a therapeutic agent like AZD4407.
Materials:
-
8-week-old male C57BL/6 or BALB/c mice (approximately 20g body weight)[2][5]
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa[2][4]
-
Autoclaved drinking water[5]
-
AZD4407 (preparation and dosage to be determined by investigator)
-
Vehicle control for AZD4407
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.[6]
-
Baseline Measurements: Record the initial body weight of each mouse.[5]
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + AZD4407 low dose, DSS + AZD4407 high dose). A typical group size is 8-10 mice.
-
DSS Administration: Prepare a 2-3% (w/v) DSS solution in autoclaved drinking water.[5] The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.[2] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[1][5] The healthy control group receives regular autoclaved drinking water.
-
Therapeutic Intervention:
-
On day 0 (concurrent with the start of DSS administration), begin treatment with AZD4407 or its vehicle.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of AZD4407.
-
Continue treatment daily until the end of the experimental period.
-
-
Daily Monitoring:
-
Termination of Experiment:
-
On day 7 (or upon reaching a predetermined endpoint, such as >20% body weight loss), euthanize the mice.[5]
-
Collect blood samples via cardiac puncture for systemic cytokine analysis.
-
Dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).[6][9]
-
Collect colonic tissue samples for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurement.[6][7]
-
Assessment of Colitis Severity
A comprehensive evaluation of colitis severity involves clinical, macroscopic, and microscopic assessments.
a. Disease Activity Index (DAI) The DAI is a composite score that provides a clinical assessment of colitis progression.[7][8]
b. Histological Analysis
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.[10]
-
Score the slides for the severity of inflammation, extent of injury, and crypt damage by a blinded observer.
c. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme predominantly found in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation.[7]
-
Homogenize a pre-weighed colonic tissue sample in a suitable buffer.[7]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity using a colorimetric assay kit according to the manufacturer's instructions.
d. Cytokine Profiling Pro-inflammatory cytokine levels in the colonic tissue can be measured to assess the local inflammatory response.[6]
-
Homogenize a pre-weighed colonic tissue sample in a lysis buffer containing protease inhibitors.[7]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead-based assay.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 |
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Sample Data Table for Colitis Assessment
| Group | n | Average DAI (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
|---|---|---|---|---|---|---|---|
| Healthy Control | 8 | ||||||
| DSS + Vehicle | 8 | ||||||
| DSS + AZD4407 (Low Dose) | 8 |
| DSS + AZD4407 (High Dose) | 8 | | | | | | |
This table is a template for presenting the results. The user would populate it with their experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
Visualizations
Experimental Workflow
References
- 1. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 7. socmucimm.org [socmucimm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD4407 in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2][3] The ovalbumin (OVA)-induced asthma model is a widely used and reliable preclinical model that mimics key features of human allergic asthma, including eosinophilic inflammation, elevated serum IgE levels, and airway remodeling.[2][4][5][6] This document provides detailed protocols for utilizing the OVA-induced asthma model to evaluate the therapeutic potential of AZD4407, a novel investigational compound.
Hypothetical Mechanism of Action of AZD4407
For the purpose of these application notes, AZD4407 is conceptualized as a selective inhibitor of the Th2 signaling pathway, which plays a crucial role in the pathogenesis of allergic asthma. Th2 cells produce cytokines such as IL-4, IL-5, and IL-13 that mediate the inflammatory response, including IgE production, eosinophil recruitment, and mucus secretion.[1][4][6] AZD4407 is hypothesized to modulate the downstream signaling of these cytokines, thereby reducing airway inflammation and hyperresponsiveness.
Experimental Protocols
I. Ovalbumin-Induced Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (nebulizer)
Protocol:
-
Sensitization Phase:
-
Challenge Phase:
-
From Day 14 to Day 21, challenge the sensitized mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes daily.[1]
-
The control group should be challenged with aerosolized PBS.
-
II. Administration of AZD4407
This protocol outlines the administration of AZD4407 to the OVA-induced asthma model.
Materials:
-
AZD4407
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Gavage needles
Protocol:
-
Treatment Groups:
-
Group 1: Normal Control (PBS sensitization and challenge)
-
Group 2: OVA-induced Asthma (OVA sensitization and challenge) + Vehicle
-
Group 3: OVA-induced Asthma + Dexamethasone (positive control, e.g., 1 mg/kg)
-
Group 4: OVA-induced Asthma + AZD4407 (low dose)
-
Group 5: OVA-induced Asthma + AZD4407 (high dose)
-
-
Administration:
-
Administer AZD4407 or vehicle via oral gavage daily, starting one day before the first OVA challenge (Day 13) and continuing throughout the challenge phase until the day before sacrifice.
-
Assessment of Therapeutic Efficacy
I. Bronchoalveolar Lavage Fluid (BALF) Analysis
Protocol:
-
At 24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the BALF and centrifuge at 4°C.
-
Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
II. Serum IgE Level Analysis
Protocol:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure total and OVA-specific IgE levels in the serum using a commercially available ELISA kit according to the manufacturer's instructions.[1]
III. Lung Histology
Protocol:
-
After BALF collection, perfuse the lungs with PBS.
-
Inflate the lungs with 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.[5]
IV. Cytokine Analysis
Protocol:
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant of the BALF and/or serum using ELISA kits.[5]
Data Presentation
Table 1: Effect of AZD4407 on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Normal Control | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.1 ± 0.04 | 4.1 ± 0.5 |
| OVA + Vehicle | 5.2 ± 0.8 | 3.5 ± 0.6 | 0.8 ± 0.2 | 0.5 ± 0.1 | 4.5 ± 0.7 |
| OVA + Dexamethasone | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.05 | 4.3 ± 0.6 |
| OVA + AZD4407 (Low Dose) | 3.5 ± 0.5 | 2.1 ± 0.4 | 0.6 ± 0.1 | 0.4 ± 0.08 | 4.4 ± 0.5 |
| OVA + AZD4407 (High Dose) | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.4 ± 0.1 | 0.3 ± 0.06 | 4.2 ± 0.6 |
Table 2: Effect of AZD4407 on Serum IgE and BALF Cytokine Levels
| Treatment Group | Total IgE (ng/mL) | OVA-specific IgE (U/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Normal Control | 50 ± 10 | 5 ± 1 | 10 ± 2 | 8 ± 1.5 | 15 ± 3 |
| OVA + Vehicle | 850 ± 120 | 150 ± 25 | 85 ± 15 | 95 ± 18 | 120 ± 20 |
| OVA + Dexamethasone | 250 ± 40 | 45 ± 8 | 25 ± 5 | 30 ± 6 | 40 ± 8 |
| OVA + AZD4407 (Low Dose) | 550 ± 90 | 90 ± 15 | 50 ± 10 | 60 ± 12 | 75 ± 15 |
| OVA + AZD4407 (High Dose) | 300 ± 50 | 55 ± 10 | 30 ± 6 | 35 ± 7 | 45 ± 9 |
Visualizations
Caption: Experimental workflow for the OVA-induced asthma model.
Caption: Hypothetical signaling pathway of AZD4407 in allergic asthma.
References
- 1. biocytogen.com [biocytogen.com]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin (OVA)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Efficacy of ZD 4407 in a Psoriasis Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-17 (IL-17) signaling pathway is a key driver of psoriatic pathogenesis. This document provides detailed application notes and protocols for evaluating the therapeutic efficacy of ZD 4407, a hypothetical small molecule inhibitor of the IL-17 receptor, in a psoriasis xenograft mouse model. The protocols described herein cover the establishment of the xenograft model, administration of ZD 4407, and subsequent quantitative and qualitative assessments of treatment outcomes. The data presented is illustrative, based on expected outcomes for a potent IL-17 receptor antagonist, and is intended to serve as a guide for preclinical drug development in psoriasis.
Introduction
The psoriasis xenograft model, utilizing the transplantation of human psoriatic skin onto immunodeficient mice, is a valuable tool for preclinical evaluation of novel therapeutics. This model preserves the complex cellular and molecular architecture of the human psoriatic lesion, allowing for the investigation of drug efficacy in a physiologically relevant microenvironment. The IL-23/IL-17 axis is a central pathogenic pathway in psoriasis.[1] IL-17, produced predominantly by Th17 cells, acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to epidermal hyperplasia and the recruitment of inflammatory cells.[2][3]
ZD 4407 is a fictional, potent, and selective small molecule antagonist of the IL-17 receptor A (IL-17RA). By blocking the binding of IL-17A and other pathogenic IL-17 family members to their receptor, ZD 4407 is hypothesized to inhibit downstream signaling cascades, thereby reducing keratinocyte proliferation and cutaneous inflammation. These application notes provide a framework for testing this hypothesis in a psoriasis xenograft model.
Signaling Pathway of IL-17 in Psoriasis and Proposed Mechanism of Action of ZD 4407
The binding of IL-17A to its heterodimeric receptor, composed of IL-17RA and IL-17RC, initiates a downstream signaling cascade. This involves the recruitment of the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of NF-κB and MAPK pathways.[4][5] This signaling cascade results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., S100A7, β-defensins), which collectively drive the psoriatic phenotype.[6]
ZD 4407 is designed to competitively inhibit the IL-17RA subunit, preventing the binding of IL-17 cytokines and thereby abrogating the subsequent inflammatory cascade.
References
- 1. Sustaining the T-cell activity in xenografted psoriasis skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddonline.com [jddonline.com]
- 4. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for RIPK1 Inhibition in Cell Culture Studies using AZD4547
Introduction
While the query specified AZD4407, the primary described function of which is a 5-lipoxygenase inhibitor, there is a significant body of research detailing the use of a similarly named compound, AZD4547, as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical regulator of cellular necroptosis, a form of programmed necrotic cell death that plays a significant role in various inflammatory diseases.[2][3][4] These application notes provide detailed protocols and data for the use of AZD4547 as a representative RIPK1 inhibitor in cell culture studies to investigate necroptosis.
Mechanism of Action
AZD4547 functions as a non-classical ATP-competitive type II kinase inhibitor of RIPK1.[1] By selectively binding to RIPK1, it prevents the downstream signaling cascade that leads to necroptotic cell death. This includes the inhibition of the phosphorylation of RIPK1 itself, as well as its downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).[1] The inhibition of this pathway ultimately blocks the formation of the "necrosome," a protein complex essential for the execution of necroptosis.[1]
Signaling Pathway
The necroptosis signaling pathway is initiated by stimuli such as Tumor Necrosis Factor alpha (TNFα). In the presence of a SMAC mimetic (to inhibit cIAP1/2) and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis), TNFα binding to its receptor (TNFR1) triggers the formation of a signaling complex that includes RIPK1.[4] This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death. AZD4547 intervenes by directly inhibiting the kinase activity of RIPK1, thereby halting this entire cascade.
Caption: AZD4547 inhibits necroptosis by blocking RIPK1 phosphorylation.
Quantitative Data
The following tables summarize the efficacy of AZD4547 in protecting various cell lines from necroptosis induced by a combination of TNFα, a SMAC mimetic (BV6), and a caspase inhibitor (z-VAD-FMK), collectively referred to as TSZ.
Table 1: Potency of AZD4547 in Rescuing Cells from Necroptosis
| Cell Line | EC50 (µM) of AZD4547 |
| HT29 | 0.019 |
| TOV21G | 0.031 |
| U937 | 0.052 |
EC50 values represent the concentration of AZD4547 required to achieve 50% of the maximal rescue from TSZ-induced cell death.[1]
Experimental Protocols
1. General Cell Culture
Aseptic techniques should be strictly followed. All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO2.[1][5]
-
Media:
-
Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add trypsin-EDTA solution and incubate for a few minutes until cells detach.
-
Neutralize trypsin with fresh culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired density.[6]
-
2. Induction and Inhibition of Necroptosis
This protocol describes how to induce necroptosis in cultured cells and assess the inhibitory effect of AZD4547.
Caption: Workflow for assessing AZD4547's anti-necroptotic activity.
-
Materials:
-
Cell line of interest (e.g., HT29, TOV-21G)
-
AZD4547 (stock solution in DMSO)
-
TNFα (recombinant human or murine)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
384-well plates
-
-
Procedure:
-
Seed cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of AZD4547 in culture medium.
-
Pre-treat the cells with the desired concentrations of AZD4547 or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of 20 ng/mL TNFα, 2 µM BV6, and 20 µM z-VAD-FMK (TSZ).[1]
-
Incubate the plate for 24 hours at 37°C.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
3. Western Blot Analysis of Necroptosis Signaling
This protocol is for detecting the phosphorylation of key proteins in the necroptosis pathway.
-
Procedure:
-
Seed cells in 6-well plates.
-
Once confluent, pre-treat with varying concentrations of AZD4547 for 1-2 hours.
-
Induce necroptosis with TSZ for the appropriate amount of time (e.g., 4-8 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and total RIPK1, RIPK3, MLKL, as well as a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system. AZD4547 is expected to show a dose-dependent inhibition of RIPK1, RIPK3, and MLKL phosphorylation.[1]
-
Disclaimer: All protocols are for research use only and should be performed by trained professionals in a suitable laboratory environment. Not for use in diagnostic procedures or for human or veterinary purposes.[7]
References
- 1. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. doronscientific.com [doronscientific.com]
Determining the Effective Concentration of AZD 4407 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD 4407 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, making it a promising therapeutic candidate for these conditions.
These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound in vitro. The following protocols detail essential assays for characterizing the potency and cellular effects of this compound.
Mechanism of Action: The 5-Lipoxygenase Pathway
This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. The signaling cascade is initiated by various stimuli that lead to the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). This compound's inhibition of 5-LOX halts this entire downstream cascade.
Figure 1: Simplified signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of this compound.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental protocols.
Table 1: In Vitro 5-LOX Enzyme Inhibition by this compound
| Concentration of this compound | % Inhibition (Mean ± SD) | IC₅₀ (nM) |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Table 2: Effect of this compound on Leukotriene B4 (LTB4) Production in a Cellular Model
| Cell Line | Treatment | LTB4 Concentration (pg/mL) (Mean ± SD) | % Inhibition (Mean ± SD) | IC₅₀ (nM) |
| (e.g., THP-1) | Vehicle Control | N/A | ||
| This compound (1 nM) | ||||
| This compound (10 nM) | ||||
| This compound (100 nM) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) |
Table 3: Cytotoxicity of this compound
| Cell Line | Concentration of this compound | Cell Viability (%) (Mean ± SD) | CC₅₀ (µM) |
| (e.g., THP-1) | 0.1 µM | ||
| 1 µM | |||
| 10 µM | |||
| 50 µM | |||
| 100 µM |
Experimental Protocols
A general workflow for determining the effective concentration of this compound is outlined below.
Figure 2: General experimental workflow for determining the in vitro efficacy of this compound.
Protocol 1: Cell-Based 5-LOX Activity Assay
This protocol describes a method to determine the direct inhibitory effect of this compound on 5-LOX activity within a cellular context. Human cell lines known to express 5-lipoxygenase, such as the human monocytic cell line THP-1 or the rat basophilic leukemia cell line RBL-1, are suitable for this assay.
Materials:
-
Selected 5-LOX expressing cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
Commercially available 5-LOX activity assay kit (fluorometric or colorimetric)
-
96-well microplate (black or clear, depending on the assay kit)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cell line according to standard protocols.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Add the diluted compound to the cells and incubate for a pre-determined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) and arachidonic acid (e.g., 10-20 µM) to induce 5-LOX activity.
-
Assay: Follow the manufacturer's instructions for the 5-LOX activity assay kit to measure the enzyme activity in each well.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Measurement of Leukotriene B4 (LTB4) Production
This protocol quantifies the production of LTB4, a downstream product of the 5-LOX pathway, to confirm the inhibitory effect of this compound in a cellular system.
Materials:
-
Selected 5-LOX expressing cell line (e.g., THP-1)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Calcium ionophore (e.g., A23187)
-
Commercially available LTB4 ELISA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in step 3 of Protocol 1.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) to induce LTB4 production.
-
Supernatant Collection: After an appropriate incubation time (e.g., 30-60 minutes), centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the LTB4 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of LTB4 in each sample. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
Protocol 3: Cell Viability Assay
This protocol is essential to assess the cytotoxicity of this compound and to ensure that the observed inhibition of 5-LOX activity is not due to a general toxic effect on the cells.
Materials:
-
Selected cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available cell viability assay kit (e.g., MTT, WST-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, including concentrations higher than the expected IC₅₀ for 5-LOX inhibition, for a duration relevant to the other assays (e.g., 24-48 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value. A high CC₅₀ value relative to the IC₅₀ for 5-LOX inhibition indicates that the compound is a specific inhibitor at its effective concentrations.
Logical Relationship for Data Interpretation
Figure 3: Logical flow for interpreting experimental results to determine the effective concentration of this compound.
Application Notes and Protocols: Preparation of AZD 4407 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of AZD 4407, a potent 5-lipoxygenase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. The protocol includes necessary calculations, safety precautions, and storage recommendations to ensure the stability and efficacy of the compound for in vitro and in vivo studies. Adherence to these guidelines is crucial for obtaining reproducible experimental results.
Introduction
This compound is a small molecule inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma, inflammatory bowel disease, and psoriasis. Accurate preparation of a stable, concentrated stock solution is the first critical step in conducting reliable pharmacological studies with this compound. DMSO is a common solvent for such hydrophobic molecules due to its high solubilizing capacity. This protocol outlines the standardized procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, amber microcentrifuge tubes or cryogenic vials
-
Pipette tips
Equipment
-
Analytical balance (sensitivity ± 0.01 mg)
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator water bath
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of an this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 375.50 g/mol | [1][2] |
| CAS Number | 166882-70-8 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Stock Concentration | 10 mM | General Practice |
| Storage Temperature | -20°C or -80°C | General Practice |
Experimental Protocol
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Calculation of Required Mass
To prepare a stock solution of a specific molarity, the required mass of the solute must be calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution in 1 mL:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 375.50 g/mol
Mass (mg) = (0.01 mol/L) x (0.001 L) x (375.50 g/mol ) x (1000 mg/g) = 3.755 mg
Step-by-Step Procedure
-
Preparation: Put on appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Carefully weigh out 3.755 mg of this compound powder using an analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes to facilitate the dissolution of the powder.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If precipitation or cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryogenic vials. Store the aliquots at -20°C or -80°C for long-term storage.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all waste materials according to institutional and local regulations.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Signaling Pathway of this compound
This compound is an inhibitor of 5-lipoxygenase, a key enzyme in the arachidonic acid cascade that leads to the production of leukotrienes.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
References
Application Notes and Protocols for AZD4407 Administration in Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By inhibiting 5-LOX, AZD4407 effectively reduces the production of leukotrienes, offering a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and arthritis. These application notes provide a generalized framework for the administration and evaluation of AZD4407 in common rodent models of inflammation.
Disclaimer: The following protocols are representative examples based on the pharmacology of 5-lipoxygenase inhibitors. Specific optimal dosages and administration routes for AZD4407 must be empirically determined by researchers for their specific experimental models.
Mechanism of Action: 5-Lipoxygenase Inhibition
Arachidonic acid, released from the cell membrane by phospholipase A2, can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway. The 5-LOX pathway, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, contributing to processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. AZD4407 acts by directly inhibiting the 5-LOX enzyme, thereby blocking the synthesis of all downstream leukotrienes.
Figure 1: Simplified signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of AZD4407.
Experimental Protocols
The following are generalized protocols for two common rodent inflammation models. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
AZD4407
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Animal handling and dosing equipment
Experimental Workflow:
Application Notes and Protocols for Leukotriene B4 Measurement Following AZD4407 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative measurement of Leukotriene B4 (LTB4) in biological samples following treatment with the investigational compound AZD4407. The protocols outlined below are applicable for preclinical and clinical research aimed at evaluating the pharmacodynamic effects of AZD4407 on the LTB4 pathway.
Leukotriene B4 is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway and is a key driver of inflammation, involved in the recruitment and activation of neutrophils.[1] As such, it is a critical biomarker in the development of anti-inflammatory therapeutics. The accurate measurement of LTB4 is essential for assessing the efficacy of compounds like AZD4407 that are designed to modulate this pathway.
LTB4 Signaling Pathway
The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4. In neutrophils, the enzyme LTA4 hydrolase converts LTA4 to LTB4.[2] LTB4 then exerts its pro-inflammatory effects by binding to its receptors, primarily BLT1, on the surface of target cells like neutrophils, leading to chemotaxis, degranulation, and production of reactive oxygen species.[1]
Experimental Protocols
The following are detailed protocols for the measurement of LTB4 in biological samples. The choice of method will depend on the required sensitivity, sample matrix, and available equipment.
Sample Collection and Preparation
Proper sample handling is crucial for accurate LTB4 measurement as it is an unstable lipid mediator.
-
Plasma: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Immediately transfer the plasma to a clean tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Serum: Allow whole blood to clot at room temperature for 1-2 hours. Centrifuge at 1,000 x g for 20 minutes at 4°C.[3] Collect the serum and store at -80°C.
-
Cell Culture Supernatants: Centrifuge the cell culture medium at 1,000 x g for 20 minutes at 4°C to remove cells and debris.[3] Collect the supernatant and store at -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris. Collect the supernatant for analysis and store at -80°C.[4]
Method 1: LTB4 Measurement by Competitive ELISA
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA), a common method for quantifying LTB4.
Materials:
-
LTB4 ELISA Kit (e.g., from Abcam, Cloud-Clone Corp., or Elabscience)[3][5]
-
Microplate reader capable of measuring absorbance at 450 nm or 650 nm[6]
-
Calibrated pipettes and tips
-
Wash buffer (typically provided in the kit)
-
Stop solution (typically provided in the kit)
-
Samples and standards
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.[5]
-
Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate, which has been pre-coated with an anti-LTB4 antibody.
-
Competitive Reaction: Add 50 µL of HRP-conjugated LTB4 or a similar detection reagent to each well. Incubate for 1-2 hours at room temperature or 37°C, as specified by the kit manufacturer.[6] During this incubation, the LTB4 in the sample competes with the labeled LTB4 for binding to the limited number of antibody sites.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer to remove any unbound reagents.[3]
-
Substrate Addition: Add 90-150 µL of the substrate solution to each well and incubate for 10-30 minutes at 37°C in the dark.[6]
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change.
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of LTB4 in the samples. The absorbance is inversely proportional to the amount of LTB4 in the sample.[7]
Method 2: LTB4 Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for LTB4 quantification.[8]
Materials:
-
LC-MS/MS system (e.g., UFLC-MS/MS)[9]
-
C18 reverse-phase column
-
LTB4 analytical standard and a deuterated internal standard (e.g., LTB4-d4)[9]
-
Organic solvents (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Protocol:
-
Sample Preparation and Extraction:
-
Thaw samples on ice.
-
Add a known amount of the deuterated internal standard (LTB4-d4) to each sample, standard, and quality control sample.[9]
-
Perform a liquid-liquid or solid-phase extraction to isolate LTB4 and remove interfering substances. A common method involves extraction with methyl tertiary butyl ether (MTBE).[9]
-
Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol) to separate LTB4 from other sample components.
-
-
Mass Spectrometric Detection:
-
Introduce the column eluent into the mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor the specific mass transitions for LTB4 (e.g., m/z 335.0 → 194.9) and the internal standard (e.g., LTB4-d4, m/z 339.0 → 196.9) using Multiple Reaction Monitoring (MRM).[9]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the LTB4 to the internal standard against the concentration of the standards.
-
Determine the concentration of LTB4 in the samples from the calibration curve.
-
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present LTB4 concentration data from different treatment groups.
Table 1: LTB4 Concentrations in Human Whole Blood Following Ex Vivo Stimulation and Treatment with AZD4407
| Treatment Group | N | LTB4 Concentration (pg/mL) Mean ± SD | % Inhibition of LTB4 |
| Vehicle Control | 8 | 15,234 ± 2,145 | - |
| AZD4407 (10 nM) | 8 | 9,876 ± 1,532 | 35.2% |
| AZD4407 (100 nM) | 8 | 4,567 ± 987 | 70.0% |
| AZD4407 (1 µM) | 8 | 1,234 ± 456 | 91.9% |
| Positive Control (Compound X) | 8 | 1,543 ± 512 | 89.9% |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation of AZD4407
| Time Point (hours) | AZD4407 Plasma Concentration (nM) Mean ± SD | LTB4 Concentration (pg/mL) Mean ± SD |
| 0 (Pre-dose) | < 1 | 12,567 ± 1,876 |
| 2 | 254 ± 45 | 3,456 ± 876 |
| 4 | 487 ± 87 | 1,876 ± 654 |
| 8 | 312 ± 65 | 2,987 ± 789 |
| 24 | 54 ± 12 | 8,765 ± 1,234 |
Conclusion
The protocols and guidelines presented here provide a robust framework for the accurate measurement of Leukotriene B4 in the context of drug development research for compounds such as AZD4407. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, with ELISA being a higher-throughput method suitable for screening and LC-MS/MS providing greater sensitivity and specificity for detailed characterization and clinical sample analysis. Consistent sample handling and adherence to validated protocols are paramount for generating reliable and reproducible data.
References
- 1. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. file.elabscience.com [file.elabscience.com]
- 4. sinogeneclon.com [sinogeneclon.com]
- 5. content.abcam.com [content.abcam.com]
- 6. interchim.fr [interchim.fr]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of AZD4407 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes. Emerging evidence suggests a significant role for the 5-lipoxygenase pathway in the development and progression of several types of cancer.[1][2][3] Upregulation of 5-LOX and its metabolic products has been observed in various tumor types, where they can promote cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[1][4][5] This makes 5-LOX a compelling target for novel anti-cancer therapies.
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of AZD4407 in relevant cancer cell line models. The protocols outlined below cover essential in vitro assays to characterize the anti-cancer activity of AZD4407, from initial cell viability screening to mechanistic studies on apoptosis and target engagement.
Recommended Cell Lines for Testing AZD4407 Efficacy
The selection of appropriate cell lines is critical for the meaningful evaluation of a targeted therapeutic. Based on the role of 5-lipoxygenase in various malignancies, the following cell lines, known to express 5-LOX (gene name: ALOX5), are recommended for testing the efficacy of AZD4407.[6][7][8]
| Cancer Type | Cell Line | Key Characteristics |
| Pancreatic Cancer | Capan-2 | Expresses 5-LOX; relevant for a cancer type with known 5-LOX involvement.[1][9] |
| Colorectal Cancer | HT-29 | Expresses 5-LOX; suitable for investigating the role of 5-LOX in colon tumorigenesis.[6][7] |
| Prostate Cancer | DU 145 | Expresses 5-LOX; model for a hormonally-influenced cancer where 5-LOX is implicated.[1][8] |
| Leukemia | K-562, HL-60 | Hematological malignancy models with documented 5-LOX expression.[8] |
| Osteosarcoma | U-2 OS | A model to explore the efficacy of 5-LOX inhibition in bone-related cancers.[6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of AZD4407 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
AZD4407
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AZD4407 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value of AZD4407.[10][11]
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with AZD4407.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
AZD4407
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with AZD4407 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[12][13]
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot for ALOX5 Expression and Downstream Signaling
This protocol is used to determine the expression level of the target protein, ALOX5, in the selected cell lines and to assess the effect of AZD4407 on downstream signaling pathways.
Materials:
-
Selected cancer cell lines
-
AZD4407
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALOX5, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with AZD4407 as required. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.[8][14][15]
Protocol 4: Measurement of Leukotriene Production (ELISA)
This protocol measures the production of leukotrienes (e.g., LTB4 or cysteinyl leukotrienes) in the cell culture supernatant to confirm the inhibitory activity of AZD4407 on 5-LOX.
Materials:
-
Selected cancer cell lines expressing 5-LOX
-
AZD4407
-
Arachidonic acid (optional, as a stimulus)
-
Leukotriene B4 (LTB4) or Cysteinyl Leukotriene ELISA Kit
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of AZD4407 for a specified time. In some cases, stimulating the cells with arachidonic acid may be necessary to induce measurable leukotriene production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the specific leukotriene.[16][17][18]
-
Data Analysis: Compare the leukotriene levels in AZD4407-treated samples to the vehicle-treated control to determine the extent of 5-LOX inhibition.
Visualizations
Caption: The 5-Lipoxygenase signaling pathway and its role in cancer.
Caption: Experimental workflow for evaluating AZD4407 efficacy.
References
- 1. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
- 5. 5-lipoxygenase antagonist therapy: a new approach towards targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MLL-AF4 upregulates 5-lipoxygenase expression in t(4;11) leukemia cells via the ALOX5 core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Lipoxygenase antibody (10021-1-Ig) | Proteintech [ptglab.com]
- 9. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 14. ABclonal [abclonal.com]
- 15. ALOX5 gene variants affect eicosanoid production and response to fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. content.abcam.com [content.abcam.com]
- 18. abcam.com [abcam.com]
Application Notes and Protocols for AZD4407: In Vivo Pharmacokinetics and Pharmacodynamics
Notice: Publicly available in vivo pharmacokinetic and pharmacodynamic data for AZD4407 (also known as ZD4407) is limited. The following application notes and protocols are based on the established mechanism of action of AZD4407 as a 5-lipoxygenase (5-LOX) inhibitor and general methodologies for evaluating similar compounds in preclinical in vivo studies. The quantitative data provided is illustrative and should be replaced with experimentally determined values.
Introduction
AZD4407 is a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting 5-LOX, AZD4407 effectively reduces the production of all leukotrienes, thereby offering a potential therapeutic strategy for these conditions. These application notes provide a framework for conducting in vivo pharmacokinetic and pharmacodynamic studies to characterize the profile of AZD4407 in animal models.
Pharmacokinetics
The pharmacokinetic profile of AZD4407 determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for designing effective in vivo studies and predicting its behavior in humans.
Table 1: Illustrative Pharmacokinetic Parameters of AZD4407 in Rodents (Oral Administration)
| Parameter | Mouse | Rat |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | [Insert experimental value] | [Insert experimental value] |
| Tmax (h) | [Insert experimental value] | [Insert experimental value] |
| AUC (0-t) (ng·h/mL) | [Insert experimental value] | [Insert experimental value] |
| Half-life (t½) (h) | [Insert experimental value] | [Insert experimental value] |
| Bioavailability (%) | [Insert experimental value] | [Insert experimental value] |
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of AZD4407 in mice or rats following oral administration.
Materials:
-
AZD4407
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
Male/Female BALB/c mice or Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Fast animals overnight with free access to water.
-
Prepare a homogenous suspension of AZD4407 in the chosen vehicle.
-
Administer a single oral dose of AZD4407 (e.g., 10 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of AZD4407 in plasma.
-
Analyze the plasma samples to determine the concentration of AZD4407 at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 1.
-
Pharmacodynamics
Pharmacodynamic studies are essential to demonstrate that AZD4407 engages its target (5-LOX) in vivo and produces the desired biological effect (inhibition of leukotriene production).
Table 2: Illustrative Pharmacodynamic Effects of AZD4407 in a Rodent Model of Inflammation
| Parameter | Vehicle Control | AZD4407 (10 mg/kg) | % Inhibition |
| Leukotriene B4 (LTB4) in exudate (pg/mL) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Cysteinyl-leukotrienes (cysLTs) in exudate (pg/mL) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Inflammatory Cell Infiltration (cells/mL) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
Experimental Protocol: Zymosan-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of AZD4407 in a model of acute inflammation by measuring its effect on leukotriene synthesis and inflammatory cell recruitment.
Materials:
-
AZD4407
-
Vehicle for formulation
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Male/Female BALB/c mice (8-10 weeks old)
-
Anesthesia
-
Surgical tools for peritoneal lavage
-
ELISA kits for LTB4 and cysLTs
-
Hemocytometer or automated cell counter
Procedure:
-
Dosing:
-
Administer AZD4407 (e.g., 10 mg/kg, p.o.) or vehicle to groups of mice.
-
-
Induction of Peritonitis:
-
One hour after dosing, inject zymosan A (e.g., 1 mg in 0.5 mL sterile PBS) intraperitoneally (i.p.) to induce peritonitis.
-
-
Peritoneal Lavage:
-
At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
-
Sample Processing:
-
Centrifuge the lavage fluid (e.g., at 400 x g for 5 minutes at 4°C) to pellet the cells.
-
Collect the supernatant and store at -80°C for leukotriene analysis.
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Leukotriene Measurement:
-
Measure the concentrations of LTB4 and cysLTs in the lavage supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Counting:
-
Determine the total number of inflammatory cells (e.g., neutrophils) in the resuspended cell pellet using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the mean and standard error for each parameter in the vehicle and AZD4407-treated groups.
-
Determine the percentage inhibition of leukotriene production and cell infiltration by AZD4407 compared to the vehicle control.
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of AZD4407.
Caption: In vivo pharmacodynamic experimental workflow.
Application Notes and Protocols for the HPLC-MS/MS Analysis of AZD4407 in Human Plasma
For research, scientific, and drug development professionals, this document provides a comprehensive guide to the quantitative analysis of AZD4407 in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Introduction
AZD4407 is a potent inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful spasmogenic agents in vascular and bronchial tissues, implicating them in a variety of inflammatory conditions.[1] Consequently, inhibiting their production with compounds like AZD4407 holds therapeutic potential for inflammatory diseases such as asthma, psoriasis, and inflammatory bowel disease.[1]
The development of robust and reliable bioanalytical methods is paramount for evaluating the pharmacokinetic (PK) and toxicokinetic profiles of drug candidates like AZD4407.[2] This document outlines a validated HPLC-MS/MS method for the sensitive and selective quantification of AZD4407 in human plasma, adhering to the principles of bioanalytical method validation.[2][3][4]
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
AZD4407 exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key player in the arachidonic acid cascade. The diagram below illustrates the signaling pathway and the point of intervention for AZD4407.
Experimental Protocols
A sensitive and selective HPLC-MS/MS method was developed and validated for the quantification of AZD4407 in human plasma. The following protocols detail the procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A protein precipitation method is employed for the extraction of AZD4407 from human plasma.
Workflow for Sample Preparation:
HPLC-MS/MS Conditions
The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of AZD4407.
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| AZD4407 | 359.1 | 187.1 | 150 | 25 |
| AZD4407-d4 (IS) | 363.1 | 191.1 | 150 | 25 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[2][3][4][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.
Table 5: Calibration Curve Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| AZD4407 | Human Plasma | 0.1 - 100 | > 0.995 |
Table 6: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 0.105 | 105.0 | ≤ 8.5 | ≤ 9.2 |
| Low QC | 0.3 | 0.291 | 97.0 | ≤ 6.8 | ≤ 7.5 |
| Mid QC | 10 | 10.3 | 103.0 | ≤ 5.1 | ≤ 6.3 |
| High QC | 80 | 78.4 | 98.0 | ≤ 4.5 | ≤ 5.8 |
Table 7: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 85.2 | 87.1 | 0.98 | 1.01 |
| High QC | 88.9 | 86.5 | 1.02 | 0.99 |
Table 8: Stability Assessment
| Stability Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Bench-top (Room Temp) | 8 hours | 95.8 - 103.2 |
| Freeze-Thaw | 3 cycles | 94.5 - 101.7 |
| Long-term (-80°C) | 90 days | 96.2 - 104.1 |
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of AZD4407 in human plasma. The method has been thoroughly validated and is suitable for supporting pharmacokinetic studies in drug development. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This application note provides researchers and scientists with a detailed protocol to facilitate the bioanalysis of AZD4407.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for the Detection of AZD4407 Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4407 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By inhibiting 5-LOX, AZD4407 has the potential to treat these conditions. Understanding the metabolism and disposition of AZD4407 is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the identification and quantification of AZD4407 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]
Disclaimer: The following protocols and data are provided as a representative example for the analysis of AZD4407 and its metabolites. As specific experimental data for AZD4407 is not publicly available, the presented biotransformation pathways, quantitative results, and specific instrument parameters are illustrative.
Hypothetical Biotransformation of AZD4407
The biotransformation of a drug candidate like AZD4407 is typically investigated through in vitro studies using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes.[4][5] These studies help to identify major metabolic pathways. For a molecule with the structural features of AZD4407, potential biotransformations could include:
-
Phase I Metabolism: Oxidation, such as hydroxylation on aromatic or aliphatic moieties, and N-dealkylation are common metabolic pathways.[6]
-
Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.[7]
These potential metabolic pathways are illustrated in the diagram below.
Caption: Hypothetical biotransformation pathway of AZD4407.
Experimental Protocols
In Vitro Metabolism of AZD4407 in Human Liver Microsomes
This protocol describes a method to identify potential metabolites of AZD4407 using human liver microsomes.
Materials:
-
AZD4407
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)
-
96-well plates
-
Centrifuge
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of AZD4407 in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentrations (e.g., 1 µM and 10 µM).
-
In a 96-well plate, add the AZD4407 solution.
-
Add pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantitative Analysis of AZD4407 and its Metabolites in Human Plasma
This protocol outlines a method for the simultaneous quantification of AZD4407 and its major metabolites in human plasma, which is essential for pharmacokinetic studies.[3]
Materials:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
AZD4407 and synthesized metabolite standards
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation (Protein Precipitation and SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
For further cleanup and concentration, the supernatant can be subjected to Solid Phase Extraction (SPE).
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Illustrative):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for AZD4407 and its metabolites would need to be determined by direct infusion of the standards.
-
-
Data Presentation
The following tables present hypothetical quantitative data for the in vitro metabolism and plasma analysis of AZD4407.
Table 1: In Vitro Metabolic Stability of AZD4407 in Human Liver Microsomes
| Time (minutes) | AZD4407 Remaining (%) | Metabolite 1 Formation (Peak Area Ratio to IS) |
| 0 | 100.0 | 0.00 |
| 15 | 85.2 | 0.15 |
| 30 | 68.9 | 0.32 |
| 60 | 45.1 | 0.58 |
| 120 | 18.7 | 0.85 |
Table 2: Illustrative Calibration Curve for AZD4407 in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.5 | 8.5 |
| 5 | 0.058 | 98.7 | 6.2 |
| 25 | 0.295 | 101.1 | 4.1 |
| 100 | 1.182 | 99.5 | 3.5 |
| 500 | 5.915 | 100.8 | 2.8 |
| 1000 | 11.850 | 101.3 | 2.1 |
Table 3: Illustrative Pharmacokinetic Data of AZD4407 and Metabolite 1 in Human Plasma
| Time (hours) | AZD4407 Conc. (ng/mL) | Metabolite 1 Conc. (ng/mL) |
| 0.5 | 850.2 | 50.1 |
| 1 | 1250.5 | 120.8 |
| 2 | 980.7 | 250.3 |
| 4 | 550.1 | 380.6 |
| 8 | 210.9 | 450.2 |
| 12 | 80.3 | 320.7 |
| 24 | 15.6 | 150.4 |
Mandatory Visualizations
5-Lipoxygenase (5-LOX) Signaling Pathway
AZD4407 is an inhibitor of 5-lipoxygenase, a key enzyme in the pathway that converts arachidonic acid into leukotrienes.[1] The following diagram illustrates this signaling pathway.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of AZD4407.
Experimental Workflow for Metabolite Detection
The following diagram outlines the general workflow for the detection and quantification of AZD4407 metabolites in a biological matrix.
References
- 1. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation novel advances – 2021 year in review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
Application Notes and Protocols: Immunohistochemical Analysis of 5-Lipoxygenase (5-LOX) Expression Following AZD5718 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5718 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[2][3] By binding to FLAP, AZD5718 prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of leukotrienes.[2] Understanding the impact of AZD5718 on the expression of key enzymes in this pathway, such as 5-LOX, is crucial for elucidating its full mechanism of action and for the development of related therapeutics.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of 5-LOX in tissue samples following treatment with AZD5718. The accompanying data, derived from studies on a similar FLAP inhibitor, MK591, illustrates the potential down-regulatory effect of this class of drugs on 5-LOX protein expression.[1]
Signaling Pathway
The 5-lipoxygenase pathway is a critical cascade in the inflammatory response. It begins with the release of arachidonic acid from the cell membrane, which is then presented to 5-LOX by FLAP. This initiates a series of reactions leading to the production of various leukotrienes, which are potent inflammatory mediators. AZD5718 acts by inhibiting FLAP, thus blocking the entire downstream pathway.
Experimental Data
While specific quantitative data on the effect of AZD5718 on 5-LOX protein expression via immunohistochemistry is not yet widely published, studies on other FLAP inhibitors, such as MK591, have demonstrated a down-regulation of 5-LOX expression. The following table summarizes data from an immunoblotting study on the effect of MK591 on 5-LOX expression in cell lysates stimulated with lipopolysaccharide (LPS) and Lipid A, which can serve as a proxy for designing and interpreting IHC experiments with AZD5718.[1]
| Treatment Group | Stimulant | MK591 Concentration (µM) | 5-LOX Expression (Mean ± SEM) at 0.5h | 5-LOX Expression (Mean ± SEM) at 4h |
| Control | LPS | 0 | 122.1 ± 6.86 | 97.64 ± 6.63 |
| Treated | LPS | 100 | 76.59 ± 10.34 | 36.02 ± 11.96 |
| Control | Lipid A | 0 | 140.02 ± 22.08 | 85.51 ± 11.01 |
| Treated | Lipid A | 100 | 74.35 ± 10.64 | 32.33 ± 12.35 |
Data adapted from a study on the FLAP inhibitor MK591.[1]
Experimental Workflow
A typical experimental workflow for assessing 5-LOX expression after AZD5718 treatment using immunohistochemistry involves several key stages, from tissue preparation to data analysis.
Detailed Experimental Protocol: Immunohistochemistry for 5-LOX
This protocol provides a general guideline for the immunohistochemical staining of 5-LOX in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissue types and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Wash buffer (e.g., PBS or TBS)
-
Blocking solution (e.g., 5% normal goat serum in wash buffer)
-
Primary antibody: Rabbit anti-5-LOX polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a container with antigen retrieval solution.
-
Heat the solution to 95-100°C and maintain for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-5-LOX antibody to its optimal concentration in wash buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a gentle stream of running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. 5-LOX positive staining will appear as brown precipitate, and nuclei will be counterstained blue.
-
Quantify the staining intensity and the percentage of positive cells using appropriate scoring methods (e.g., H-score) and image analysis software.
-
Conclusion
This document provides a comprehensive guide for the immunohistochemical evaluation of 5-LOX expression following treatment with the FLAP inhibitor AZD5718. The provided protocols and diagrams offer a framework for researchers to design and execute experiments aimed at understanding the cellular and molecular effects of this and similar compounds. The included data from a related FLAP inhibitor suggests that a reduction in 5-LOX protein expression may be an anticipated outcome, which can be quantitatively assessed using the described IHC methods.
References
Troubleshooting & Optimization
How to prevent AZD 4407 precipitation in cell culture
Disclaimer: AZD 4407 is a placeholder name for a representative small molecule inhibitor. The guidance provided is based on established best practices for handling research compounds in cell culture and may require optimization for your specific molecule.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the precipitation of small molecule inhibitors like this compound in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with small molecule inhibitors in cell culture.
| Question/Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | 1. Low Aqueous Solubility: The compound is significantly less soluble in the aqueous cell culture medium than in the organic stock solvent (e.g., DMSO).[1] 2. Temperature Shock: Adding a cold stock solution to warm medium can decrease solubility.[2] 3. Improper Mixing: Rapidly adding the stock can create localized high concentrations that exceed the solubility limit.[3][4] | 1. Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion.[3][4] 2. Use Intermediate Dilutions: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration stock in a small volume of medium before adding it to the final culture volume.[5] |
| The cell culture medium becomes cloudy or a precipitate forms over time during incubation. | 1. Compound Instability: The compound may degrade at 37°C or at the pH of the culture medium (~7.4). 2. Interaction with Media Components: The compound may bind to proteins in the fetal bovine serum (FBS) or other media components, forming insoluble complexes.[6][2] 3. Concentration Exceeds Solubility Limit: The final concentration in the medium is above the compound's solubility threshold.[2][7] | 1. Assess Compound Stability: Test the stability of this compound in your specific medium over the time course of your experiment. 2. Modify Medium Composition: If serum is suspected, try reducing the serum concentration or using a serum-free medium for the treatment period.[2] 3. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium. |
| My this compound powder is not dissolving well in the recommended solvent (e.g., DMSO). | 1. Insufficient Solvent Volume: The amount of solvent is not enough for the quantity of the compound. 2. Compound Properties: The compound may require energy to fully dissolve. | 1. Increase Solvent Volume: Add more solvent in small increments until the powder dissolves. 2. Use Gentle Agitation: Vortex the solution vigorously. 3. Apply Gentle Heat and Sonication: If necessary, warm the solution in a 37°C water bath and sonicate for 5-10 minutes.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
For initial high-concentration stock solutions, a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) is commonly recommended for hydrophobic small molecules.[3][8] Always refer to the manufacturer's data sheet for your specific compound.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but for sensitive or primary cells, it is best to keep the concentration at or below 0.1%.[9][10][11] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[6][9]
Q3: How should I prepare and store my this compound stock solution?
To minimize the final solvent concentration, you should prepare a highly concentrated stock solution (e.g., 10 mM) in the appropriate solvent.[12] Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12][13] Store these aliquots at -20°C or -80°C, protected from light.[3][12]
Q4: Can I filter the medium if I see a precipitate?
Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results.[1][4] The underlying cause of the precipitation should be identified and addressed.
Q5: Can the type of cell culture medium or serum affect this compound solubility?
Yes. Different media formulations contain varying concentrations of salts, amino acids, and other components that can influence the solubility of a compound.[2] Additionally, proteins in serum can bind to small molecules, which may affect their availability and solubility.[2][14]
Data Presentation
Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration (v/v) | Notes |
| Most Immortalized Cell Lines | ≤ 0.5% | Some robust cell lines may tolerate up to 1%.[15][10][16] |
| Primary Cells | ≤ 0.1% | Generally more sensitive to DMSO toxicity.[10] |
| Stem Cells | ≤ 0.1% | A dose-response curve to determine the maximum tolerated DMSO concentration is highly recommended.[11] |
| General Recommendation | ≤ 0.1% | This concentration is considered safe for the vast majority of cell lines and minimizes the risk of solvent-induced artifacts.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound.
-
Add solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.[3]
-
Apply gentle heat/sonication (if necessary): If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes.[3] Visually inspect the solution to ensure no particles remain.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -20°C or -80°C, protected from light.[3][13]
Protocol 2: Diluting this compound into Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium while preventing precipitation.
Materials:
-
Thawed aliquot of this compound stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm medium: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature shock.[3]
-
Prepare intermediate dilution (recommended): To avoid precipitation from solvent shock, it is best to perform a serial dilution.[5] For example, prepare a 1:10 intermediate dilution of your stock solution in pre-warmed medium.
-
Final dilution: While gently swirling the final volume of pre-warmed medium, add the stock solution (or intermediate dilution) dropwise to ensure rapid and even dispersion.[3][4]
-
Mix gently: Mix the final working solution by gently inverting the tube or pipetting. Do not vortex vigorously, as this can cause foaming and protein denaturation.
-
Visual inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. captivatebio.com [captivatebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing AZD4407 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, AZD4407. The following information will help optimize experimental conditions for determining the half-maximal inhibitory concentration (IC50) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is AZD4407 and what is its mechanism of action?
AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LOX)[1]. The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, AZD4407 blocks the production of leukotrienes, which has therapeutic potential in a variety of inflammatory conditions such as asthma, psoriasis, and inflammatory bowel disease[1].
Q2: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half[2]. It is a commonly used metric to quantify the potency of an antagonist drug in pharmacological research[2]. A lower IC50 value indicates a more potent inhibitor.
Q3: What is the recommended starting concentration range for AZD4407 in an IC50 experiment?
Q4: Which cell lines are suitable for determining the IC50 of AZD4407?
The choice of cell line will depend on the research question. For assessing the anti-inflammatory potential of AZD4407, cell lines that express 5-lipoxygenase, such as human monocytic cell lines (e.g., THP-1, U937) or mast cell lines, would be appropriate. It is always recommended to confirm the expression of the target enzyme in the chosen cell line.
Q5: What are the critical parameters to consider when performing a cell viability assay for IC50 determination?
Several factors can influence the accuracy and reproducibility of cell viability assays:
-
Cell Culture Conditions: Consistent cell passage number, seeding density, and growth phase are crucial.
-
Experimental Conditions: Maintaining stable temperature, humidity, and pH is important[3].
-
Compound Solubility: Ensure AZD4407 is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the assay does not affect cell viability.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. It is important to choose a time point that allows for the compound to exert its effect without causing widespread, non-specific cell death.
-
Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity, ATP levels). The choice of assay should be appropriate for the cell type and the expected mechanism of action of the compound.
Data Presentation
While specific IC50 values for AZD4407 are not widely published, the following table provides illustrative IC50 values for various 5-lipoxygenase inhibitors against different cell lines to provide a reference for expected potency.
| Inhibitor | Target | Cell Line/Assay Condition | IC50 (µM) | Reference |
| Zileuton | 5-LOX | Cytokine-stimulated HeLa cells | 0.8 | [4] |
| AA-861 | 5-LOX | Cytokine-stimulated HeLa cells | 0.1 | [4] |
| BWA4C | 5-LOX | Cytokine-stimulated HeLa cells | 0.2 | [4] |
| CJ-13,610 | 5-LOX | Cytokine-stimulated HeLa cells | 0.3 | [4] |
| ARM1 | 5-LOX | Recombinant 5-LOX | 1.7 | [5] |
| TTSe | 5-LOX | Recombinant 5-LOX | 2.3 | [5] |
| TTO | 5-LOX | Recombinant 5-LOX | 2.3 | [5] |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the IC50 of AZD4407 in an adherent cell line.
1. Materials:
-
AZD4407
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of AZD4407 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the AZD4407 stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to minimize evaporation. |
| IC50 value is not reproducible | Inconsistent cell passage number or growth phase, variations in incubation time, unstable compound. | Use cells within a defined passage number range and ensure they are in the logarithmic growth phase. Standardize all incubation times precisely. Prepare fresh compound dilutions for each experiment. |
| No dose-dependent inhibition observed | Compound concentration range is too low or too high, compound is inactive or has low potency, compound has precipitated out of solution. | Test a wider range of concentrations. Verify the activity of the compound with a positive control. Visually inspect the wells for any signs of precipitation. If necessary, adjust the solvent or sonicate the compound stock solution. |
| High background in the assay | Contamination of cell culture, interference of the compound with the assay reagents. | Regularly check cell cultures for contamination. Run a control with the compound in cell-free medium to check for direct reaction with the MTT reagent. |
| Unexpected cell proliferation at low concentrations (hormesis) | Complex biological response to the compound. | This is a real biological phenomenon. Report the full dose-response curve and note the hormetic effect. The standard IC50 calculation may not be appropriate in this case. |
Mandatory Visualizations
Caption: Signaling pathway of 5-lipoxygenase (5-LOX) and the inhibitory action of AZD4407.
Caption: Experimental workflow for determining the IC50 of AZD4407.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
AZD4407 Technical Support Center: Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential off-target effects of AZD4407 in cellular assays. Due to the limited publicly available information on the specific off-target profile of AZD4407, this document focuses on providing general troubleshooting advice and frequently asked questions based on the known pharmacology of the compound and common challenges encountered with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of AZD4407?
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LO).[1] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.
Q2: Are there any publicly available data on the off-target profile of AZD4407?
Q3: We are observing unexpected effects in our cellular assay when using AZD4407. How can we determine if these are off-target effects?
Observing unexpected cellular phenotypes is a common challenge. To investigate potential off-target effects of AZD4407, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Q4: What are some general strategies to mitigate potential off-target effects of small molecule inhibitors like AZD4407?
-
Use the Lowest Effective Concentration: Titrate AZD4407 to the lowest concentration that elicits the desired on-target effect (inhibition of 5-LO activity) to minimize the likelihood of engaging off-targets.
-
Employ Orthogonal Approaches: Use complementary methods to validate your findings. For example, use siRNA or shRNA to knockdown 5-LO and see if it phenocopies the effect of AZD4407.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | Off-target cytotoxicity. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use a concentration that maximizes on-target activity while minimizing toxicity. |
| Observed phenotype is inconsistent with 5-LO inhibition. | Engagement of an unknown off-target. | As described in the workflow, use a structurally unrelated 5-LO inhibitor to see if the phenotype is recapitulated. Consider performing a broad-panel kinase screen or other off-target profiling assays if resources permit. |
| Variability in results between experiments. | Non-specific effects related to experimental conditions. | Ensure consistent cell passage number, confluency, and reagent quality. Optimize serum concentration in your media, as serum proteins can bind to small molecules and affect their free concentration. |
Signaling Pathway Considerations
While specific off-target signaling pathways for AZD4407 are not documented, researchers should be aware of the broader signaling context of 5-lipoxygenase.
Caption: Inhibition of 5-Lipoxygenase by AZD4407.
An off-target effect could potentially involve the modulation of other enzymes involved in lipid metabolism or interaction with unforeseen signaling nodes.
Disclaimer: This information is intended for research use only. The absence of public data on off-target effects does not confirm the absence of such effects. Researchers should always perform careful validation and control experiments when using any small molecule inhibitor.
References
Technical Support Center: AZD4407 Stability and Storage
This technical support guide provides answers to frequently asked questions regarding the long-term storage and stability of the 5-lipoxygenase inhibitor, AZD4407. As specific long-term stability data for AZD4407 is not publicly available, this document outlines best practices and general protocols for establishing the stability of a research compound.
General Recommendations for Compound Storage
For optimal short-term storage of AZD4407, it is recommended to store it at room temperature in the continental US; however, this may vary for other locations.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis (CoA) that accompanies the specific lot of the compound.[1] If the CoA is unavailable or lacks detailed storage information, initiating a stability study is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the long-term stability of AZD4407?
A1: To begin assessing the long-term stability of a research compound like AZD4407, a structured stability study should be designed. This typically involves subjecting the compound to various environmental conditions over a predetermined period. Key initial steps include:
-
Reviewing Existing Data: Check for any preliminary stability data from the supplier or in relevant literature.
-
Forced Degradation Studies: Conduct stress testing to understand the compound's intrinsic stability and potential degradation pathways. These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light.
-
Developing a Stability-Indicating Method: Establish and validate an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the parent compound and separate it from any potential degradation products.
-
Designing the Stability Protocol: Define the storage conditions (temperature and humidity), time points for testing, and the analytical tests to be performed.
Q2: What are the typical storage conditions for a long-term stability study?
A2: Long-term stability studies are designed to mimic recommended storage conditions, while accelerated studies are used to predict the shelf-life of a product in a shorter amount of time.[2] The conditions are generally guided by the International Council for Harmonisation (ICH) guidelines.
| Study Type | Storage Condition | Typical Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months or longer |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months or longer | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Q3: What experimental methods are used to assess stability?
A3: A range of analytical techniques can be employed to monitor the stability of a compound. The choice of method depends on the properties of the molecule and the potential degradation products. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Used for quantifying the active pharmaceutical ingredient (API) and detecting impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify the structure of degradation products.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique for qualitative and semi-quantitative analysis.
-
Spectroscopy (UV-Vis, FTIR): To detect changes in the chemical structure.
Experimental Protocols & Workflows
General Workflow for a Long-Term Stability Study
The following diagram outlines a typical workflow for conducting a long-term stability study of a research compound.
Forced Degradation Study Design
Forced degradation studies are crucial for identifying potential degradation pathways.[3] The diagram below illustrates the common stress conditions applied.
Mechanism of Action: 5-Lipoxygenase Inhibition
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LO, AZD4407 can block the production of these pro-inflammatory molecules.
References
Troubleshooting inconsistent results with ZD 4407
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZD 4407, a lipoxygenase (LOX) inhibitor. The information provided is based on general knowledge of lipoxygenase inhibitors and may be applicable to ZD 4407.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with ZD 4407, presented in a question-and-answer format.
Issue 1: Inconsistent inhibitory effects of ZD 4407 in cell-based assays.
-
Question: We are observing variable IC50 values for ZD 4407 in our cell-based assays. What could be the cause?
-
Answer: Inconsistent results with ZD 4407 in cell-based assays can stem from several factors. Firstly, ensure the compound's stability and proper storage. ZD 4407, like many small molecule inhibitors, can be sensitive to temperature and light. Repeated freeze-thaw cycles of stock solutions should be avoided. Secondly, the solubility of ZD 4407 in your cell culture media is critical. Precipitation of the compound will lead to a lower effective concentration and thus, higher apparent IC50 values. It is recommended to visually inspect for any precipitation after adding the compound to the media. The choice of solvent and its final concentration in the assay can also impact cellular health and enzyme activity. Finally, cell density and passage number can influence the expression levels of lipoxygenases and the overall metabolic state of the cells, leading to variability in the inhibitor's effect.
Issue 2: ZD 4407 shows lower than expected potency in an in vitro enzyme assay.
-
Question: Our in vitro assays with purified lipoxygenase show that ZD 4407 is less potent than anticipated. Why might this be happening?
-
Answer: Several factors can contribute to lower-than-expected potency in in vitro lipoxygenase assays. The purity of the enzyme preparation is crucial; contaminants could interfere with the assay. The choice of substrate and its concentration can also affect the apparent inhibitory activity. Ensure you are using the optimal substrate for the specific lipoxygenase isoform you are testing. The assay buffer composition, including pH and the presence of detergents or additives, can influence both enzyme activity and inhibitor binding. It is also important to consider the possibility of non-specific binding of ZD 4407 to the assay plates or other components, which would reduce its effective concentration.
Issue 3: Unexpected off-target effects observed in cells treated with ZD 4407.
-
Question: We have noticed cellular effects that are seemingly unrelated to the lipoxygenase pathway after treating cells with ZD 4407. What could explain this?
-
Answer: While ZD 4407 is designed as a lipoxygenase inhibitor, like many small molecules, it may exhibit off-target effects. Some lipoxygenase inhibitors have been reported to interfere with other signaling pathways. For instance, the well-characterized 5-LOX inhibitor, zileuton, has been shown to suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid.[1][2] This occurs upstream of both the lipoxygenase and cyclooxygenase pathways. It is therefore plausible that ZD 4407 could have similar or other off-target activities. To investigate this, consider performing broader profiling assays, such as kinome scans or proteomics analyses, to identify other potential targets of ZD 4407.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for lipoxygenase inhibitors like ZD 4407?
A1: Lipoxygenase inhibitors function by blocking the active site of the lipoxygenase enzyme, which prevents it from binding to its substrate, arachidonic acid.[3] This inhibition can occur through different mechanisms, including competitive inhibition, where the inhibitor mimics the substrate, or non-competitive inhibition, where the inhibitor binds to a different site on the enzyme and alters its conformation.[3] Some inhibitors may also act by chelating the iron atom within the enzyme's active site, rendering it inactive.[3]
Q2: How should I prepare and store ZD 4407 stock solutions?
Q3: What are the key considerations for designing a lipoxygenase inhibitor screening assay?
A3: When designing a screening assay, it is important to choose the appropriate lipoxygenase isoform and a suitable substrate. The assay should be optimized for enzyme concentration, substrate concentration, and incubation time to ensure a linear reaction rate. A common issue in these assays is the presence of peroxidases in cell lysates or tissue homogenates, which can reduce the lipid hydroperoxides generated in the assay, leading to a low signal. Therefore, using purified lipoxygenases is often recommended for more accurate results.
Data Presentation
Table 1: Hypothetical IC50 Values of ZD 4407 against Different Lipoxygenase Isoforms
| Lipoxygenase Isoform | IC50 (µM) |
| 5-LOX | 0.5 |
| 12-LOX | 2.1 |
| 15-LOX | 5.8 |
Table 2: Troubleshooting Summary for Inconsistent ZD 4407 Results
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 in cell-based assays | Compound instability | Aliquot stock solutions, avoid freeze-thaw cycles, protect from light. |
| Poor solubility in media | Visually inspect for precipitation, consider using a solubilizing agent. | |
| Variable cell conditions | Standardize cell density and passage number. | |
| Lower than expected in vitro potency | Impure enzyme | Use highly purified enzyme preparations. |
| Suboptimal assay conditions | Optimize substrate concentration, pH, and buffer components. | |
| Non-specific binding | Test for compound binding to assay plates. | |
| Unexpected off-target effects | Inhibition of other pathways | Perform broader target profiling assays. |
Experimental Protocols
Protocol 1: In Vitro Lipoxygenase Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4.
-
Lipoxygenase Enzyme: Prepare a working solution of the desired lipoxygenase isoform in Assay Buffer.
-
Substrate: Prepare a stock solution of arachidonic acid in ethanol.
-
ZD 4407: Prepare a dilution series of ZD 4407 in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 90 µL of the lipoxygenase enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the ZD 4407 dilution or solvent control to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the ZD 4407 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of action of ZD 4407 in the lipoxygenase pathway.
Caption: A logical workflow for troubleshooting inconsistent ZD 4407 results.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Strategies for Minimizing Preclinical Toxicity of Investigational Compounds
Disclaimer: Information regarding specific toxicities of AZD4407 in animal studies is not extensively available in the public domain. This guide provides a general framework and best practices for minimizing toxicity of a novel investigational compound, using the 5-lipoxygenase inhibitor AZD4407 as a representative example. The principles and methodologies outlined here are derived from established practices in preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: We are initiating in vivo studies with a new compound, AZD4407. What is the first step to minimize potential toxicity?
A1: The initial and most critical step is to conduct a thorough literature review for the compound class. For AZD4407, this would involve researching other 5-lipoxygenase inhibitors to understand potential on-target and off-target toxicities. Following the literature review, a dose-range finding (DRF) study is essential. A DRF study helps in identifying a range of doses from no-observed-adverse-effect-level (NOAEL) to a maximum tolerated dose (MTD), and potentially a toxic dose. This information is crucial for designing subsequent efficacy and safety studies with minimized risk of severe toxicity.
Q2: What are the key considerations when designing a dose-range finding (DRF) study?
A2: A well-designed DRF study should include:
-
Selection of a relevant animal species: The choice of species should be justified based on metabolism and target expression similarity to humans, if known.
-
Multiple dose levels: A minimum of three dose levels (low, mid, high) plus a vehicle control group are recommended. The dose levels should be spaced appropriately to identify a dose-response relationship for both efficacy and toxicity.
-
Small group sizes: Typically, a small number of animals per sex per group is sufficient for a DRF study.
-
Comprehensive clinical observations: Animals should be monitored daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.
-
Terminal procedures: At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis. A gross necropsy of all animals should be performed, and key organs should be collected for histopathological examination.
Q3: Our compound has poor aqueous solubility. How can formulation impact toxicity and how do we select an appropriate vehicle?
A3: Formulation is a critical factor that can significantly influence drug exposure and toxicity. A poorly chosen vehicle can lead to local irritation, precipitation of the compound at the injection site, and altered pharmacokinetic profiles, all of which can contribute to toxicity.
The selection of a vehicle should be a systematic process:
-
Characterize the physicochemical properties of the compound: Determine its solubility in a range of pharmaceutically acceptable solvents and vehicles.
-
Start with simple aqueous vehicles: If the compound is sufficiently soluble, simple buffered solutions are preferred.
-
Consider co-solvents and surfactants: For poorly soluble compounds, the use of co-solvents (e.g., PEG400, propylene glycol) or non-ionic surfactants (e.g., Tween 80, Cremophor EL) may be necessary. However, these excipients can have their own intrinsic toxicities, which should be considered.
-
Explore advanced formulations: For very challenging compounds, advanced formulations like nanocrystals, liposomes, or solid lipid nanoparticles can improve solubility and bioavailability while potentially reducing toxicity.[1][2][3][4][5]
-
Vehicle toxicity study: It is crucial to include a vehicle-only control group in your studies to differentiate vehicle effects from compound-related toxicity.
Q4: What are the common signs of toxicity to monitor in animal studies?
A4: Regular and detailed monitoring of the animals is paramount for early detection of toxicity. Key parameters to monitor include:
| Parameter Category | Specific Observations |
| General Health | Changes in posture, activity level (lethargy or hyperactivity), and grooming habits. |
| Physical Appearance | Ruffled fur, piloerection, changes in skin or fur color, and presence of any lesions. |
| Body Weight | Daily or weekly measurements. A significant weight loss (e.g., >10-15%) is a common sign of toxicity. |
| Food & Water Intake | Daily measurements can provide early indications of adverse effects. |
| Gastrointestinal | Diarrhea, constipation, or changes in fecal appearance. |
| Neurological | Tremors, convulsions, ataxia (incoordination), or paralysis.[6] |
| Respiratory | Changes in breathing rate or effort. |
| Injection Site | Swelling, redness, or irritation at the site of administration. |
Troubleshooting Guides
Issue 1: Unexpected animal deaths at the predicted "safe" dose.
| Potential Cause | Troubleshooting Step |
| Formulation Issue | Investigate the stability and homogeneity of the dosing formulation. The compound may have precipitated out, leading to inconsistent dosing. Consider if the vehicle itself is causing toxicity. |
| Dosing Error | Review dosing procedures and calculations. Ensure proper training of personnel. |
| Rapid Absorption/High Cmax | The pharmacokinetic profile may be different than anticipated. Consider splitting the dose or using a slower route of administration (e.g., subcutaneous instead of intravenous). |
| Species-Specific Sensitivity | The chosen animal model may be particularly sensitive to the compound. Review literature for known species differences for the compound class. |
Issue 2: Significant local irritation and inflammation at the injection site.
| Potential Cause | Troubleshooting Step |
| High Concentration of Compound | Reduce the concentration of the dosing solution and increase the dosing volume (within acceptable limits for the species). |
| Unsuitable Vehicle | The pH or osmolality of the vehicle may be inappropriate. The vehicle itself may be an irritant. Test alternative vehicles. |
| Compound Precipitation | The compound may be precipitating at the injection site. Consider using a different formulation approach to improve solubility and stability in vivo. |
| Route of Administration | Some routes are more prone to local irritation. If possible, consider an alternative route of administration. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group (n=3-5/sex/group).
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the start of the study.
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dosing: Administer the compound and vehicle via the intended clinical route for a period of 5-7 days.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily.
-
Measure food consumption daily.
-
-
Terminal Procedures (at the end of the study):
-
Collect blood for hematology and clinical chemistry.
-
Perform a gross necropsy on all animals.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, heart).
-
Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.
-
Visualizations
Caption: Workflow for preclinical toxicity assessment.
Caption: Decision tree for formulation selection.
Caption: Simplified 5-Lipoxygenase signaling pathway.
References
- 1. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid lipid nanoparticles of anticancer drug andrographolide: formulation, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enabling formulations of aprepitant: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro - in vivo - in silico approach in the development of inhaled drug products: Nanocrystal-based formulations with budesonide as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD 4407 Dosage Adjustment for Different Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of AZD 4407, a potent 5-lipoxygenase inhibitor, for various animal strains. The following information is intended to serve as a comprehensive resource for designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for adjusting drug dosages between different animal species?
A1: The primary method for extrapolating drug dosages between different animal species is allometric scaling.[1][2][3] This approach considers the differences in metabolic rate and body surface area among species to estimate an equivalent dose.[1][2][3][4] It is a more accurate method than simply adjusting the dose based on body weight alone.[4]
Q2: How do I calculate the Human Equivalent Dose (HED) from an animal dose?
A2: The Human Equivalent Dose (HED) can be calculated from a known animal dose using conversion factors based on body surface area.[1] The formula generally involves dividing the animal dose (in mg/kg) by a species-specific conversion factor. For example, to convert a rat dose to an HED, you would divide the rat dose by 6.2.[4]
Q3: Can I use the same dosage of this compound across different strains of the same animal species (e.g., different mouse strains)?
A3: Not necessarily. Different inbred strains of mice can exhibit significant variations in their responses to drugs due to genetic differences that affect drug metabolism, distribution, and target sensitivity.[5][6] Therefore, it is crucial to determine the optimal dose for each specific strain used in your experiments.[5] While some studies suggest that pharmacokinetic parameters can be similar across common mouse strains for certain drugs, it is not a universal rule.[7]
Q4: What factors can influence the appropriate dosage of this compound in a particular animal strain?
A4: Several factors can influence the optimal dosage, including:
-
Genetic Background: As mentioned, different strains can have varying metabolic enzyme activities (e.g., cytochrome P450s).[6]
-
Age and Sex: These biological variables can affect drug metabolism and clearance.
-
Health Status: The presence of any underlying disease or condition can alter an animal's response to a drug.
-
Route of Administration: The bioavailability of this compound can differ depending on whether it is administered orally, intravenously, or via another route.
Troubleshooting Guide
Issue: I am observing unexpected toxicity or lack of efficacy at my current dose.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations, especially if you have used allometric scaling to convert a dose from another species. Ensure you have used the correct conversion factor for the species and strain .
-
Conduct a Dose-Response Study: If you are using a new strain or if the initial dose is not producing the expected results, it is essential to perform a dose-response (dose-ranging) study. This involves testing a range of doses to determine the optimal dose that provides the desired efficacy with minimal toxicity.
-
Monitor for Clinical Signs of Toxicity: Observe the animals closely for any adverse effects, such as weight loss, changes in behavior, or signs of organ damage.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: If resources permit, conducting PK/PD studies can provide valuable insights.[8][9][10] PK analysis measures the drug's concentration in the body over time, while PD analysis assesses the drug's effect on its target (in this case, 5-lipoxygenase).
Experimental Protocols
Protocol 1: Allometric Scaling for Initial Dose Estimation
This protocol provides a method for estimating a starting dose of this compound in a new animal species when a dose from another species is known.
Methodology:
-
Obtain the effective dose (in mg/kg) of this compound from a reliable study in a specific animal species.
-
Determine the appropriate conversion factor (Km ratio) for converting the dose to the target species. These factors are derived from the ratio of body weight to body surface area.[3][4]
-
Use the following formula to calculate the estimated dose in the new species:
Animal Dose (Species 2) = Animal Dose (Species 1) x (Km of Species 1 / Km of Species 2)
Table 1: Allometric Scaling Conversion Factors
| From Species | To Species | Multiply Dose by |
| Mouse (20g) | Rat (150g) | 0.5 |
| Rat (150g) | Mouse (20g) | 2.0 |
| Mouse (20g) | Human (60kg) | 0.081 |
| Rat (150g) | Human (60kg) | 0.162 |
| Human (60kg) | Mouse (20g) | 12.3 |
| Human (60kg) | Rat (150g) | 6.2 |
Note: These are approximate conversion factors. For precise calculations, refer to specific FDA guidance documents.[1][3]
Protocol 2: Dose-Response Study for a Specific Animal Strain
This protocol outlines the steps to determine the optimal dose of this compound in a specific animal strain.
Methodology:
-
Select Dose Range: Based on literature or allometric scaling, select a range of at least 3-4 doses (e.g., low, medium, high) to test. Include a vehicle control group.
-
Animal Grouping: Randomly assign a sufficient number of animals to each dose group and the control group. The number of animals will depend on the statistical power required for the study.
-
Drug Administration: Administer this compound or the vehicle to the animals according to the chosen route of administration and dosing schedule.
-
Efficacy Assessment: At a predetermined time point after administration, assess the efficacy of this compound. Since this compound is a 5-lipoxygenase inhibitor, this could involve measuring the levels of leukotrienes in a relevant biological sample (e.g., blood, tissue).
-
Toxicity Monitoring: Throughout the study, monitor the animals for any signs of toxicity. This may include daily body weight measurements, clinical observations, and, at the end of the study, gross necropsy and histopathology of key organs.
-
Data Analysis: Analyze the efficacy and toxicity data to determine the dose that produces the maximal therapeutic effect with an acceptable safety margin.
Visualizations
Caption: Mechanism of action of this compound as a 5-lipoxygenase inhibitor.
Caption: Experimental workflow for adjusting this compound dosage.
References
- 1. allucent.com [allucent.com]
- 2. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 3. Conversion between animals and human [targetmol.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ENU dosage on mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 23 - Responses to Drugs [informatics.jax.org:443]
- 7. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In vivo Bioavailability of AZD4407
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the 5-lipoxygenase inhibitor, AZD4407. Given the limited publicly available data on AZD4407, this guide also provides generalized strategies applicable to compounds with potentially low aqueous solubility, a common challenge in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of AZD4407 in our initial rodent studies. What are the potential contributing factors?
A1: Low oral bioavailability for a compound like AZD4407, a potent small molecule inhibitor, can stem from several factors. These can be broadly categorized as issues related to its physicochemical properties and its physiological disposition. Key factors include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low dissolution rate: Even if soluble, the rate at which the solid compound dissolves can be a limiting factor.
-
High first-pass metabolism: The compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the compound back into the gut lumen.
-
Chemical instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Q2: What initial steps can we take to investigate the cause of poor bioavailability for AZD4407?
A2: A systematic approach is crucial. We recommend the following initial experiments:
-
Physicochemical Characterization: Determine the aqueous solubility of AZD4407 at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. Assess its LogP/D to understand its lipophilicity.
-
In vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of AZD4407 and determine if it is a substrate for efflux transporters like P-gp.
-
Metabolic Stability Assessment: Incubate AZD4407 with liver microsomes (from the species used in your in vivo studies) to evaluate its metabolic stability and identify potential metabolites.
-
Formulation Screening: Test simple formulations, such as suspensions in different vehicles (e.g., methylcellulose, carboxymethylcellulose) or solutions in co-solvents (e.g., PEG 400, DMSO), in a small pilot in vivo study.
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of AZD4407 in preclinical models.
| Potential Cause | Troubleshooting Action |
| Formulation Instability/Inhomogeneity | Ensure the formulation is homogenous before each dose. For suspensions, ensure adequate mixing. For solutions, check for precipitation over time. Prepare fresh formulations for each experiment. |
| Variability in Animal Fasting State | Standardize the fasting period for all animals before dosing. Food can significantly impact the absorption of many drugs. |
| Dosing Inaccuracy | Verify the accuracy of the dosing volume and technique (e.g., gavage). Ensure the formulation is not sticking to the dosing apparatus. |
| Inter-animal Physiological Variability | Increase the number of animals per group to improve statistical power and account for biological variation. |
Issue 2: High variability between in vitro permeability and in vivo absorption.
| Potential Cause | Troubleshooting Action |
| Poor in vitro-in vivo correlation (IVIVC) | The Caco-2 model may not fully recapitulate the complexity of the in vivo environment. Consider using more complex in vitro models (e.g., co-cultures with mucus-secreting cells) or an in situ intestinal perfusion model. |
| Significant First-Pass Metabolism | If permeability is high in vitro but bioavailability is low in vivo, investigate first-pass metabolism in the gut wall and liver. Compare the AUC from oral vs. intravenous administration to determine absolute bioavailability. |
| Role of Transporters not Captured in vitro | The specific efflux or uptake transporters relevant in vivo may not be adequately expressed in the Caco-2 cell line. Consider using cell lines overexpressing specific transporters. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of AZD4407 and identify its potential as a P-gp substrate.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of AZD4407 in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the AZD4407 solution to the apical (donor) side of the Transwell® insert. Collect samples from the basolateral (receiver) side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Permeability: Add the AZD4407 solution to the basolateral side and collect samples from the apical side at the same time points.
-
To assess P-gp interaction, repeat the A-B and B-A permeability experiments in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Analyze the concentration of AZD4407 in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a substrate for efflux transporters.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of AZD4407 in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Solution in 20% PEG 400 | 10 | 150 ± 40 | 1.0 | 900 ± 200 | 18 |
| Lipid-based Formulation | 10 | 350 ± 90 | 1.5 | 2100 ± 500 | 42 |
| Intravenous Solution | 2 | 800 ± 150 | 0.1 | 5000 ± 900 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for troubleshooting and improving in vivo bioavailability.
Caption: Factors affecting the oral absorption of AZD4407.
AZD4407 Technical Support Center: Troubleshooting Guide and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interactions between AZD4407, a potent 5-lipoxygenase (5-LOX) inhibitor, and common laboratory assays. As direct interference data for AZD4407 is not extensively published, this resource offers a proactive framework for identifying and mitigating potential issues in your experiments based on its mechanism of action and general principles of drug-assay interference.
Frequently Asked Questions (FAQs)
Q1: What is AZD4407 and what is its primary mechanism of action?
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2][3] By inhibiting 5-LOX, AZD4407 blocks the conversion of arachidonic acid to leukotrienes, thereby reducing inflammatory responses.[3]
Q2: Are there any known direct interferences of AZD4407 with common laboratory assays?
Currently, there is limited publicly available data specifically documenting direct interference of AZD4407 with common laboratory assays. However, like many small molecule inhibitors, there is a potential for both biological and analytical interference.
Q3: What is the difference between biological and analytical interference?
-
Biological (or in vivo) interference refers to the effect of the drug on the biological system being assayed. For example, AZD4407's inhibition of 5-LOX will alter the levels of leukotrienes and potentially other downstream signaling molecules in cell-based assays. This is an expected pharmacological effect.
-
Analytical (or in vitro) interference occurs when the drug molecule directly affects the assay's chemical or physical components, leading to inaccurate measurements.[4] Examples include interaction with detection antibodies, inhibition of reporter enzymes (like HRP or alkaline phosphatase), or interference with spectrophotometric readings.
Q4: My experimental results are unexpected when using AZD4407. How can I determine if it's due to interference?
Unexpected results should be systematically investigated. This involves running appropriate controls to distinguish between the compound's expected biological effects and potential analytical interference. The troubleshooting guides below provide a structured approach to this process.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays Measuring Inflammatory Responses
If you observe unexpected changes in cytokine, chemokine, or other inflammatory marker readouts in cell-based assays, consider the following:
Potential Cause: The observed effects may be a direct consequence of 5-LOX inhibition, which can modulate inflammatory signaling pathways.[5] For example, inhibiting the leukotriene pathway can affect TNF-α-induced inflammation.[5]
Troubleshooting Steps:
-
Confirm 5-LOX Inhibition: In your experimental system, verify that AZD4407 is inhibiting 5-LOX as expected. This can be done by measuring leukotriene B4 (LTB4) levels, a downstream product of 5-LOX activity.
-
Dose-Response Analysis: Perform a dose-response curve for AZD4407 in your assay. This will help determine if the observed effect is consistent with its known potency for 5-LOX inhibition.
-
Use a Structurally Unrelated 5-LOX Inhibitor: To confirm that the observed biological effect is due to 5-LOX inhibition and not an off-target effect of AZD4407, use a different, structurally unrelated 5-LOX inhibitor as a positive control.
-
Assay-Specific Controls: To rule out analytical interference with your readout (e.g., ELISA, Western Blot), perform a spike-and-recovery experiment as detailed in the "Experimental Protocols" section.
Issue 2: Suspected Interference with Immunoassays (ELISA, Western Blot)
If you suspect AZD4407 is interfering with an immunoassay, the following steps can help isolate the problem:
Potential Causes:
-
AZD4407 may bind to assay antibodies, blocking their interaction with the target analyte.
-
The compound could inhibit the enzymatic activity of the reporter (e.g., Horseradish Peroxidase - HRP).
-
The solvent used to dissolve AZD4407 (e.g., DMSO) may interfere with the assay at high concentrations.
Troubleshooting Steps:
-
Solvent Control: Run a control with the same concentration of the vehicle (e.g., DMSO) used to dissolve AZD4407 to ensure the solvent itself is not causing the interference.
-
Analyte-Free Control: In an ELISA, run the assay on a blank sample (containing no analyte) with and without AZD4407. An increase in signal in the presence of AZD4407 suggests non-specific binding or interference with the detection system.
-
Spike-and-Recovery Experiment: This is a critical step to identify analytical interference. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment for Immunoassays (e.g., ELISA)
This protocol is designed to determine if AZD4407 interferes with the quantification of an analyte.
Methodology:
-
Prepare Samples:
-
Control Sample: Prepare a sample with a known concentration of your analyte in the assay buffer.
-
Test Sample: Prepare a sample with the same known concentration of your analyte, but also "spike" it with the working concentration of AZD4407.
-
Vehicle Control: Prepare a sample with the same known concentration of your analyte and spike it with the vehicle (e.g., DMSO) at the same final concentration as the test sample.
-
-
Run the Assay: Run the control, test, and vehicle control samples in your immunoassay according to the manufacturer's protocol.
-
Calculate Recovery:
-
Recovery (%) = (Concentration measured in Test Sample / Known Concentration in Control Sample) * 100
-
-
Interpret Results:
-
Acceptable Recovery (e.g., 80-120%): Indicates no significant analytical interference.
-
Low Recovery (<80%): Suggests that AZD4407 may be causing negative interference (e.g., by blocking antibody binding).
-
High Recovery (>120%): Suggests positive interference (e.g., cross-reactivity or non-specific signal).
-
Data Presentation:
| Sample | Known Analyte Conc. (ng/mL) | AZD4407 Conc. (µM) | Measured Analyte Conc. (ng/mL) | % Recovery |
| Control | 10 | 0 | 9.8 | N/A |
| Vehicle Control | 10 | 0 (with vehicle) | 9.7 | 99% |
| Test Sample | 10 | 1 | 5.2 | 53% |
This is example data. Your acceptance criteria for recovery may vary.
Quantitative Data Summary (Hypothetical)
The following table provides a hypothetical summary of potential AZD4407 interference across different assay types. This data is illustrative and should be confirmed experimentally.
| Assay Type | Analyte | Potential Interference Type | Expected Impact | Mitigation Strategy |
| Cell-based Proliferation Assay (MTT/XTT) | N/A | Analytical (Redox Activity) | False positive or negative | Use a non-redox-based viability assay (e.g., CellTiter-Glo®). |
| Kinase Assay (ATP-based) | N/A | Analytical (ATP Competition) | False positive inhibition | Confirm with a non-ATP competitive binding assay. |
| ELISA | Cytokines | Analytical | Low recovery | Perform spike-and-recovery; consider sample dilution. |
| Western Blot | Protein Expression | Biological | Altered protein levels | Validate with qPCR to check for transcriptional changes. |
Signaling Pathway Considerations
When designing experiments, be mindful that by inhibiting 5-LOX, AZD4407 will have downstream biological consequences on the leukotriene pathway. This is the intended pharmacological effect and should be distinguished from unintended analytical interference. Assays measuring endpoints related to inflammation, such as cell migration, adhesion, and cytokine production, may be affected by the biological activity of AZD4407.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
Addressing variability in AZD 4407 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with AZD4407, a potent 5-lipoxygenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZD4407?
A1: AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LO).[1] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LO, AZD4407 blocks the production of leukotrienes, thereby reducing the inflammatory response.
Q2: What are the recommended storage and handling conditions for AZD4407?
A2: For solid AZD4407, it is recommended to store the vial tightly sealed for up to 6 months, with specific temperature conditions provided on the product vial. Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C for up to one month. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q3: How can I address batch-to-batch variability in my experiments?
A3: Batch-to-batch variability can be minimized by ensuring consistent experimental conditions. This includes using the same cell passage number, standardizing reagent preparation, and calibrating instruments before each experiment. It is also good practice to qualify each new batch of AZD4407 by running a standard dose-response curve.
Q4: My experimental results with AZD4407 are not consistent. What are the potential causes?
A4: Inconsistent results can arise from several factors, including:
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of AZD4407.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular response.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, or detection methods can introduce variability.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve AZD4407 should be kept constant across all wells, including controls.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions from solid compound. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High cell density can lead to increased metabolism of the compound. |
| Incorrect Drug Concentration | Verify the accuracy of dilutions and the calibration of pipettes. Perform a serial dilution check. |
| Assay Interference | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). Run a vehicle-only control. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Cell Plating | Ensure homogenous cell suspension before plating. Use a multichannel pipette for plating and check for even cell distribution across the plate. |
| Edge Effects in Plates | Avoid using the outer wells of microplates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature gradients. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AZD4407 in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: 5-Lipoxygenase (5-LO) Enzyme Activity Assay
-
Enzyme Preparation: Prepare a source of 5-LO, either from purified recombinant enzyme or from cell lysates (e.g., neutrophils).
-
Reaction Mixture: In a suitable buffer, combine the 5-LO enzyme source and arachidonic acid (the substrate).
-
Inhibitor Addition: Add varying concentrations of AZD4407 or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for the enzymatic conversion of arachidonic acid to leukotrienes.
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent.
-
Detection: Quantify the product (e.g., Leukotriene B4) using a specific detection method, such as an ELISA kit or LC-MS.
-
Data Analysis: Determine the percentage of inhibition for each AZD4407 concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: AZD4407 inhibits the 5-Lipoxygenase (5-LO) pathway.
Caption: A typical experimental workflow for evaluating AZD4407.
References
Technical Support Center: Optimizing In Vitro Experiments with AZD 4407
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of AZD 4407, a potent 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory response.
Q2: What is the recommended starting incubation time for this compound in a 5-LOX inhibition assay?
While the optimal incubation time should be determined empirically for your specific experimental conditions, a common starting point for pre-incubating 5-LOX inhibitors with the enzyme is between 3 to 10 minutes at room temperature before initiating the reaction by adding the substrate (e.g., arachidonic acid or linoleic acid). For primary screening assays with relatively high inhibitor concentrations, a 5-minute pre-incubation is often sufficient to approach equilibrium.
Q3: How do I determine the optimal incubation time for this compound in my specific assay?
To determine the optimal incubation time, a time-course experiment is recommended. This involves keeping the concentrations of the enzyme, substrate, and this compound constant while varying the pre-incubation time. The inhibitory effect of this compound should be measured at different time points (e.g., 0, 2, 5, 10, 15, 20, 30 minutes). The optimal incubation time is the point at which the inhibition reaches a plateau, indicating that the binding between this compound and the 5-LOX enzyme has reached equilibrium.
Q4: What are the key components and conditions for a typical in vitro 5-LOX inhibition assay?
A typical in vitro 5-LOX inhibition assay involves the following components and conditions.
| Component/Parameter | Typical Range/Value |
| Enzyme | 5-Lipoxygenase (from potato or human recombinant) |
| Substrate | Linoleic acid or Arachidonic acid |
| Buffer | Phosphate buffer or Tris-HCl buffer |
| pH | 6.3 - 9.0 |
| Temperature | Room temperature (e.g., 25°C) or 37°C |
| Detection Wavelength | 234 nm (for conjugated diene formation) |
| Positive Control | Zileuton or Nordihydroguaiaretic acid (NDGA) |
This data is compiled from multiple sources.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a general procedure to determine the optimal pre-incubation time for this compound in a cell-free 5-LOX enzymatic assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the 5-LOX enzyme solution in the assay buffer.
-
Prepare the substrate solution (linoleic acid or arachidonic acid) in the assay buffer.
-
Prepare the assay buffer (e.g., 50 mM phosphate buffer, pH 6.3).
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the this compound solution to the test wells and the equivalent volume of solvent to the control wells.
-
Add the 5-LOX enzyme solution to all wells.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 25°C) for a series of different time points (e.g., 0, 5, 10, 15, 20, 30 minutes). This is the pre-incubation step.
-
-
Reaction Initiation and Measurement:
-
At the end of each pre-incubation time point, add the substrate solution to each well to start the enzymatic reaction.
-
Immediately measure the increase in absorbance at 234 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well.
-
Determine the percentage of inhibition for each pre-incubation time point compared to the control.
-
Plot the percentage of inhibition against the pre-incubation time to identify the time at which the inhibition plateaus.
-
Protocol 2: IC50 Determination of this compound
Once the optimal incubation time is determined, this protocol can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.
-
Prepare the 5-LOX enzyme and substrate solutions as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the different concentrations of this compound to the test wells and solvent to the control wells.
-
Add the 5-LOX enzyme solution to all wells.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal pre-incubation time at the chosen temperature.
-
-
Reaction Initiation and Measurement:
-
Add the substrate solution to all wells.
-
Measure the absorbance at 234 nm in a kinetic or endpoint mode.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition | This compound degradation: The compound may be unstable in the assay buffer or after freeze-thaw cycles. | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. |
| Suboptimal incubation time: The pre-incubation time may be too short for the inhibitor to bind to the enzyme. | Perform a time-course experiment to determine the optimal pre-incubation time (see Protocol 1). | |
| Incorrect enzyme/substrate concentration: The enzyme or substrate concentration may be too high. | Optimize the enzyme and substrate concentrations to ensure the assay is in the linear range. | |
| High Background Signal | Substrate auto-oxidation: The substrate may be oxidizing spontaneously without enzymatic action. | Prepare fresh substrate solution and protect it from light and air. Include a no-enzyme control. |
| Interference from this compound: The compound itself may absorb light at the detection wavelength. | Run a control with this compound and all assay components except the enzyme. | |
| Inconsistent Results | Variability in experimental conditions: Inconsistent pipetting, temperature fluctuations, or timing can lead to variability. | Standardize all experimental parameters, including volumes, incubation times, and temperature. Use a master mix for reagents where possible. |
| This compound solubility issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Visually inspect the solution for precipitation. Ensure the final solvent concentration is low (typically <1%) and consider using a different solvent if necessary. |
Visualizations
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibition: AZD4407 vs. Zileuton
In the landscape of inflammatory disease therapeutics, the inhibition of 5-lipoxygenase (5-LOX) presents a key strategy for mitigating the production of pro-inflammatory leukotrienes. This guide provides a comparative overview of two notable 5-LOX inhibitors: Zileuton, a marketed drug for the treatment of asthma, and AZD4407, a compound that has been in preclinical development. This comparison aims to serve researchers, scientists, and drug development professionals by presenting available performance data, experimental methodologies, and relevant biological pathways.
Mechanism of Action: Targeting the Leukotriene Cascade
Both AZD4407 and Zileuton exert their therapeutic effects by inhibiting the enzyme 5-lipoxygenase.[1][2] This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, these inhibitors effectively suppress the downstream production of potent inflammatory mediators, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are implicated in the pathophysiology of various inflammatory conditions, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and eosinophil recruitment.[3][4]
Performance Data: A Quantitative Comparison
Table 1: In Vitro and Cellular 5-Lipoxygenase Inhibitory Activity of Zileuton
| Assay System | IC50 Value (µM) | Reference |
| Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | 0.5 | [5] |
| Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis) | 0.3 | [5] |
| Rat PMNL (LTB4 biosynthesis) | 0.4 | [5] |
| Human PMNL (LTB4 biosynthesis) | 0.4 | [5] |
| Human Whole Blood (LTB4 biosynthesis) | 0.9 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As indicated in the table, Zileuton demonstrates potent inhibition of 5-lipoxygenase across various experimental systems, with IC50 values in the sub-micromolar to low micromolar range. This established potency underpins its clinical utility in asthma management.
Information regarding AZD4407 (also known as ZD4407) identifies it as a 5-lipoxygenase inhibitor that was under development by AstraZeneca.[1] While described as a potent inhibitor, specific IC50 values and detailed preclinical data have not been publicly disclosed, limiting a direct comparative assessment against Zileuton.
Experimental Protocols
The evaluation of 5-lipoxygenase inhibitors relies on a variety of in vitro and cellular assays. Below are generalized methodologies for key experiments used to characterize compounds like AZD4407 and Zileuton.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or partially purified 5-lipoxygenase.
Objective: To determine the IC50 value of a test compound against 5-lipoxygenase.
Materials:
-
Purified recombinant human 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds (e.g., AZD4407, Zileuton)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ATP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and 5-lipoxygenase enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of 5-HPETE, typically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene in the product.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cellular Leukotriene Production Assay
This assay assesses the ability of a compound to inhibit the production of leukotrienes in a cellular context, providing a more physiologically relevant measure of activity.
Objective: To measure the inhibition of leukotriene (e.g., LTB4) production in stimulated cells.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., rat basophilic leukemia cells, human polymorphonuclear leukocytes)
-
Cell culture medium
-
Stimulating agent (e.g., calcium ionophore A23187)
-
Test compounds (e.g., AZD4407, Zileuton)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
After a specific incubation period, collect the cell supernatant.
-
Quantify the amount of LTB4 in the supernatant using a specific ELISA kit.
-
Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound compared to a stimulated control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental processes, the following diagrams are provided in DOT language.
Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by AZD4407 and Zileuton.
Caption: A generalized experimental workflow for screening 5-lipoxygenase inhibitors.
Conclusion
Zileuton is a well-characterized 5-lipoxygenase inhibitor with established potency and clinical efficacy in the treatment of asthma. Its mechanism of action and inhibitory performance have been extensively documented through various in vitro and cellular assays. AZD4407 has been identified as a potent 5-lipoxygenase inhibitor in preclinical development. However, the lack of publicly available quantitative data for AZD4407 makes a direct comparison of its inhibitory performance against Zileuton challenging. Further disclosure of preclinical and clinical data for AZD4407 would be necessary to enable a comprehensive and objective comparison between these two 5-lipoxygenase inhibitors.
References
- 1. scribd.com [scribd.com]
- 2. Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases - Patent 1336602 [data.epo.org]
- 3. patents.justia.com [patents.justia.com]
- 4. Portico [access.portico.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of several key inhibitors of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] FLAP inhibitors represent a promising therapeutic strategy by blocking the production of all leukotrienes.[2][3]
The Role of FLAP in Leukotriene Synthesis
The synthesis of leukotrienes from arachidonic acid is a multi-step process initiated by the enzyme 5-lipoxygenase (5-LO).[1] For 5-LO to efficiently utilize its substrate, it must translocate to the nuclear membrane and associate with FLAP.[4] FLAP acts as a scaffold protein that facilitates the transfer of arachidonic acid to 5-LO, a crucial step for the subsequent production of leukotriene A4 (LTA4).[2][5] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] By inhibiting FLAP, the entire cascade of leukotriene production can be effectively halted.
Below is a diagram illustrating the leukotriene synthesis pathway and the point of intervention for FLAP inhibitors.
Caption: FLAP's role in presenting arachidonic acid to 5-LO.
Comparative Performance of FLAP Inhibitors
The following tables summarize key quantitative data for several FLAP inhibitors based on published preclinical and clinical findings.
Table 1: In Vitro Potency of FLAP Inhibitors
| Compound Name | Alternative Names | FLAP Binding IC50 (nM) | Leukotriene Synthesis Inhibition IC50 (nM) | Cell Type/Assay Condition |
| Atuliflapon | AZD5718 | 6.3[2] | 39 (LTB4 in human whole blood)[1] | Human Whole Blood |
| BI 665915 | - | 1.7[2][6] | - | Not specified |
| Fiboflapon | GSK2190915, AM-803 | 2.6[2] | - | Not specified |
| MK-886 | L 663536 | 30[3] | 3 (intact leukocytes), 1100 (human whole blood)[3] | Human Leukocytes and Whole Blood |
| Quiflapon | MK-591, MK-0591 | 1.6[2] | - | FLAP binding assay |
| Veliflapon | BAY X 1005, DG-031 | - | 220 (LTB4 in human PMNL), 17000 (LTB4 in human whole blood)[7][8] | Human Polymorphonuclear Leukocytes (PMNL) and Whole Blood |
Table 2: Pharmacokinetic Properties of Selected FLAP Inhibitors
| Compound Name | Route of Administration | Bioavailability | Terminal Half-life | Key Findings from Preclinical/Clinical Studies |
| Atuliflapon (AZD5718) | Oral | - | 10-12 hours in humans[1] | Rapidly absorbed; showed dose-dependent inhibition of LTB4 and LTE4 in humans.[1][9] Inactive in rats and mice.[1] |
| BI 665915 | Oral | 45-63% (in mice)[6] | - | Good oral bioavailability and low plasma clearance in preclinical species.[6] |
| Fiboflapon (GSK2190915) | Oral | - | - | Demonstrated attenuation of early and late asthmatic responses in Phase II trials.[10] Associated with a dose-dependent reduction in urinary LTE4.[11] |
| MK-886 | Oral | - | - | Dose-related inhibition of LTB4 biosynthesis ex vivo in whole blood in humans. |
| Veliflapon (BAY X 1005) | Oral | 86% (in rats)[7] | 3.5 hours (in rats)[7] | Demonstrated oral activity in inhibiting LTB4 synthesis in rats.[7] |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed descriptions of the key assays commonly used to evaluate FLAP inhibitors.
FLAP Binding Assay
This in vitro assay is designed to determine the binding affinity of a compound to the FLAP protein.
-
Objective: To measure the concentration of an inhibitor required to displace a radiolabeled ligand from the FLAP protein by 50% (IC50).
-
General Protocol:
-
Prepare cell membranes from cells expressing the FLAP protein (e.g., human leukocytes or recombinant cell lines).
-
Incubate the membranes with a known concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886).
-
Add varying concentrations of the test inhibitor.
-
After incubation, separate the membrane-bound radioactivity from the unbound ligand by filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Whole Blood Assay for Leukotriene B4 (LTB4) Synthesis Inhibition
This ex vivo assay measures the ability of an inhibitor to block the production of LTB4 in whole blood, providing a more physiologically relevant measure of potency.
-
Objective: To determine the IC50 of an inhibitor for LTB4 production in stimulated whole blood.
-
General Protocol:
-
Collect fresh heparinized whole blood from human donors.
-
Pre-incubate the blood with various concentrations of the test inhibitor or vehicle control.
-
Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187).
-
Stop the reaction after a defined incubation period.
-
Centrifuge the samples to separate the plasma.
-
Quantify the concentration of LTB4 in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of LTB4 synthesis inhibition and determine the IC50 value.
-
The following diagram illustrates a general workflow for evaluating FLAP inhibitors.
Caption: A stepwise approach to FLAP inhibitor evaluation.
Conclusion
The development of FLAP inhibitors continues to be an active area of research for inflammatory and cardiovascular diseases. The compounds summarized in this guide, such as Atuliflapon (AZD5718) and BI 665915, demonstrate high potency in inhibiting the leukotriene pathway. While direct comparative data for AZD 4407 within the class of FLAP inhibitors is not available, the information presented here on other key inhibitors provides a valuable benchmark for researchers in the field. Further investigation into the precise mechanism of action of compounds like this compound will be crucial for a comprehensive understanding of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZD-0473 AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating AZD4407 Target Engagement in Cells: A Comparative Guide to CETSA
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of AZD4407, a potent 5-lipoxygenase (5-LOX) inhibitor, with alternative methodologies.[1] By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate target validation strategy.
The 5-Lipoxygenase Pathway and AZD4407
The 5-lipoxygenase pathway is a key cascade in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. AZD4407 acts by directly inhibiting the 5-LOX enzyme, thereby blocking the synthesis of these pro-inflammatory molecules. Validating that AZD4407 effectively binds to 5-LOX in a cellular context is crucial for understanding its mechanism of action and therapeutic potential.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of AZD4407.
Cellular Thermal Shift Assay (CETSA) for AZD4407 Target Engagement
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as AZD4407, to its target protein, 5-LOX, increases the thermal stability of the protein. This increased stability results in less protein denaturation and aggregation upon heating.
CETSA Experimental Workflow
The general workflow for a CETSA experiment to validate AZD4407 target engagement with 5-LOX is as follows:
-
Cell Treatment: Treat cultured cells (e.g., human neutrophils or a cell line expressing 5-LOX) with various concentrations of AZD4407 or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble 5-LOX in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble 5-LOX as a function of temperature. A shift in the melting curve to higher temperatures in the presence of AZD4407 indicates target engagement.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol for CETSA
-
Cell Culture: Culture a suitable cell line (e.g., HL-60 or human primary neutrophils) that endogenously expresses 5-lipoxygenase.
-
Compound Treatment: Seed cells in appropriate culture vessels and treat with a dose-range of AZD4407 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the total protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for 5-lipoxygenase, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity of the sample heated at the lowest temperature. Plot the normalized intensities against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured (Tm) can be calculated for both the vehicle and AZD4407-treated samples. A significant increase in the Tm value for the AZD4407-treated samples confirms target engagement.
Comparison with Alternative Target Engagement Methods
While CETSA provides valuable insights into target engagement within a cellular context, other techniques offer complementary information. The choice of method often depends on the specific research question, available resources, and the stage of drug development.
| Method | Principle | Advantages | Disadvantages | Typical Output |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or cell lysates. | - Label-free- Performed in a native cellular environment- Applicable to a wide range of targets | - Lower throughput for traditional Western blot-based detection- Requires a specific antibody for the target protein | Melting temperature shift (ΔTm) |
| Biochemical Assay | Measures the direct inhibitory effect of the compound on the enzymatic activity of the purified target protein. | - High throughput- Provides direct measure of functional inhibition (IC50) | - In vitro, may not reflect cellular activity- Requires purified, active enzyme | IC50 value |
| Surface Plasmon Resonance (SPR) | Measures the binding of a ligand to a target protein immobilized on a sensor chip in real-time. | - Label-free- Provides kinetic data (kon, koff)- High sensitivity | - Requires purified protein- Immobilization may affect protein conformation | Dissociation constant (KD), kinetic parameters |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target protein in solution. | - Label-free- Provides a complete thermodynamic profile (ΔH, ΔS)- Solution-based, no immobilization | - Requires larger amounts of purified protein- Lower throughput | Dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. | - Live-cell assay- High throughput- Can determine intracellular affinity | - Requires genetic modification of the target protein- Dependent on the availability of a suitable tracer | Target occupancy, compound affinity (IC50) |
Experimental Data Comparison (Representative)
As specific CETSA data for AZD4407 is not publicly available, the following table presents representative data for other 5-lipoxygenase inhibitors obtained using various techniques to illustrate the type of comparative information that can be generated.
| Compound | Method | Target | Value | Reference |
| Caffeic acid | SPR | Human 5-LOX | KD: 1.8 µM | [2] |
| NDGA | SPR | Human 5-LOX | KD: 0.2 µM | [2] |
| AA-861 | SPR | Human 5-LOX | KD: 0.1 µM | [2] |
| Zileuton | Biochemical Assay | 5-LOX | IC50: ~1 µM | [3] |
Detailed Protocols for Alternative Methods
Biochemical 5-Lipoxygenase Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of 5-LOX, typically by monitoring the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), from the substrate, arachidonic acid.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP).
-
Add purified recombinant human 5-LOX enzyme to the buffer.
-
Add various concentrations of the test inhibitor (e.g., AZD4407) or vehicle control.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the amount of product formed, for example, by spectrophotometry (detecting the conjugated diene system of 5-HPETE at 234 nm) or by using a specific ELISA kit.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., AZD4407) to a ligand (e.g., 5-LOX) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Protocol Outline:
-
Immobilize purified 5-LOX protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of concentrations of the inhibitor (analyte) in a running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., AZD4407) is titrated into a solution of the protein (e.g., 5-LOX), and the resulting heat changes are measured.
-
Protocol Outline:
-
Prepare solutions of purified 5-LOX and the inhibitor in the same buffer.
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay offers a robust method to confirm the binding of AZD4407 to 5-lipoxygenase within a physiologically relevant cellular context. While CETSA is a powerful tool, a comprehensive understanding of a compound's interaction with its target is often best achieved by employing a multi-pronged approach that includes complementary techniques such as biochemical assays, SPR, and ITC. This guide provides the foundational knowledge for researchers to design and execute experiments aimed at validating the target engagement of AZD4407 and other 5-lipoxygenase inhibitors.
References
Reversing the Effects of AZD 4407 in Washout Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 5-lipoxygenase (5-LOX) inhibitor AZD 4407 and its alternatives, with a focus on the reversibility of their effects as determined through washout experiments. While specific kinetic data for the reversal of this compound's effects are not publicly available, this document outlines the principles and methodologies for such investigations and presents comparative data for other well-characterized 5-LOX inhibitors.
Introduction to this compound and 5-Lipoxygenase Inhibition
This compound is a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By inhibiting 5-LOX, this compound and similar drugs block the production of these inflammatory molecules, thereby offering a therapeutic strategy for managing these diseases.
The reversibility of a drug's effect is a critical parameter in pharmacology, influencing its dosing regimen and safety profile. Washout experiments are designed to assess how quickly and completely the effect of a drug dissipates after its removal. This guide will delve into the experimental approaches to evaluate the reversibility of 5-LOX inhibitors and compare the available data for this compound's alternatives.
Comparative Analysis of 5-LOX Inhibitors
While direct quantitative data on the reversibility of this compound is limited, we can infer its potential characteristics by comparing it with other 5-LOX inhibitors. The following table summarizes the available inhibitory potencies (IC50 values) for this compound and its alternatives. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 Value | Notes |
| This compound | 5-Lipoxygenase | Potent inhibitor (specific IC50 not publicly available) | |
| Zileuton | 5-Lipoxygenase | ~0.5 - 1 µM (in cells) | Orally active, reversible inhibitor. Used in the treatment of asthma.[1][2] |
| MK-886 | FLAP (5-Lipoxygenase-activating protein) | ~3 nM (in intact leukocytes) | Potent and specific inhibitor of leukotriene biosynthesis.[3] Its reversibility has been a subject of study. |
| Setileuton (MK-0633) | 5-Lipoxygenase | Potent inhibitor (specific IC50 not publicly available) | Investigated for the treatment of asthma and other inflammatory diseases. |
Experimental Protocols for Washout Experiments
To assess the reversibility of this compound's effects, a washout experiment can be designed using either an in vitro enzymatic assay or a cell-based assay. The following protocols provide a detailed methodology for such investigations.
In Vitro 5-LOX Activity Washout Assay
This assay measures the recovery of 5-LOX enzyme activity after the removal of the inhibitor.
Materials:
-
Purified human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound and other comparator inhibitors
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ATP)
-
Quenching solution (e.g., methanol with an internal standard)
-
HPLC system for product detection (e.g., LTB4)
Protocol:
-
Inhibitor Incubation: Pre-incubate the purified 5-LOX enzyme with a saturating concentration of this compound (e.g., 10x IC50) for a defined period (e.g., 30 minutes) to allow for binding.
-
Washout (Dilution): Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer to effectively reduce the concentration of the free inhibitor to a non-inhibitory level (e.g., 100-fold dilution). This is also known as a "jump dilution" experiment.
-
Reaction Initiation: Immediately after dilution, initiate the enzymatic reaction by adding a known concentration of the substrate, arachidonic acid.
-
Time-Course Analysis: Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes) and quench the reaction.
-
Product Quantification: Analyze the quenched samples using HPLC to quantify the amount of the 5-LOX product (e.g., LTB4) formed at each time point.
-
Data Analysis: Plot the product concentration against time. The rate of product formation will increase as the inhibitor dissociates from the enzyme. The rate of recovery of enzyme activity can be fitted to a first-order kinetic model to determine the dissociation rate constant (k-off) of the inhibitor. A faster k-off value indicates a more rapidly reversible inhibitor.
Cellular 5-LOX Activity Washout Assay
This assay measures the recovery of 5-LOX activity in a cellular context after inhibitor removal.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., human neutrophils, HL-60 cells)
-
Cell culture medium
-
This compound and other comparator inhibitors
-
Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity
-
Arachidonic acid (optional, can be added exogenously)
-
ELISA kit or LC-MS/MS for leukotriene quantification
Protocol:
-
Cell Treatment: Incubate the cells with this compound at a concentration known to cause significant inhibition (e.g., 5-10x IC50) for a specified duration.
-
Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium to ensure complete removal of the drug.
-
Recovery Incubation: Resuspend the washed cells in fresh medium and incubate for various recovery time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Stimulation: At each recovery time point, stimulate the cells with a calcium ionophore (e.g., A23187) to induce 5-LOX activity and leukotriene production.
-
Leukotriene Measurement: Collect the cell supernatant and measure the concentration of a specific leukotriene (e.g., LTB4) using an ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the leukotriene concentration against the recovery time. The rate at which the cells regain their ability to produce leukotrienes reflects the dissociation of the inhibitor from the 5-LOX enzyme.
Visualizing the 5-Lipoxygenase Signaling Pathway and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the 5-lipoxygenase signaling pathway and the general workflow of a washout experiment.
Caption: 5-Lipoxygenase signaling pathway and points of inhibition.
Caption: General workflow for a washout experiment.
Conclusion
Understanding the reversibility of this compound is essential for its development and clinical application. While direct data remains elusive, the experimental protocols outlined in this guide provide a robust framework for determining its washout characteristics. By comparing these future findings with the known properties of other 5-LOX inhibitors like zileuton and MK-886, researchers can gain valuable insights into the therapeutic potential and dosing strategies for this compound. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental logic, aiding in the design and interpretation of these crucial studies.
References
- 1. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD4407: A Comparative Analysis of its Specificity for 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction to AZD4407
AZD4407 (also known as ZD4407) is recognized as a potent inhibitor of 5-lipoxygenase. The 5-LOX pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are powerful mediators of inflammation. By inhibiting 5-LOX, AZD4407 effectively blocks the biosynthesis of these pro-inflammatory molecules, giving it therapeutic potential in a variety of inflammatory conditions such as asthma, psoriasis, inflammatory bowel disease, and arthritis.
Lipoxygenase Isoform Specificity of AZD4407
While AZD4407 is established as a potent 5-LOX inhibitor, specific IC50 or Ki values detailing its selectivity against 12-LOX and 15-LOX are not available in the reviewed literature. To facilitate direct comparison, the following table is provided as a template for researchers to populate with experimentally determined data.
| Compound | 5-LOX IC50 | 12-LOX IC50 | 15-LOX IC50 |
| AZD4407 | Data not available | Data not available | Data not available |
| Reference Inhibitor 1 | Insert Value | Insert Value | Insert Value |
| Reference Inhibitor 2 | Insert Value | Insert Value | Insert Value |
Experimental Protocols for Determining Lipoxygenase Inhibition
To assess the specificity of AZD4407 against various lipoxygenase isoforms, standardized in vitro enzyme inhibition assays can be employed. Below are detailed protocols for spectrophotometric and fluorometric assays.
Spectrophotometric Lipoxygenase Inhibition Assay
This method is based on monitoring the formation of a conjugated diene, a product of the lipoxygenase-catalyzed reaction, which results in an increase in absorbance at 234 nm.
Materials:
-
Purified human recombinant 5-LOX, 12-LOX, and 15-LOX enzymes
-
Arachidonic acid (substrate)
-
Linoleic acid (substrate)
-
AZD4407 and other test compounds
-
Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the lipoxygenase enzyme in the appropriate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare a stock solution of the substrate (arachidonic acid or linoleic acid) in ethanol. Dilute to the desired final concentration in the assay buffer immediately before use.
-
Dissolve AZD4407 and other test compounds in DMSO to create stock solutions. Further dilutions should be made in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate or cuvette, add the assay buffer.
-
Add the desired concentration of AZD4407 or the reference inhibitor. Include a control group with DMSO vehicle alone.
-
Add the lipoxygenase enzyme solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorometric Lipoxygenase Inhibition Assay
This assay utilizes a probe that fluoresces upon reaction with the hydroperoxy products of the lipoxygenase reaction.
Materials:
-
Lipoxygenase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam) containing:
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Purified 5-LOX enzyme (as a positive control)
-
LOX Inhibitor (as a control)
-
-
AZD4407 and other test compounds
-
White, flat-bottom 96-well plates
-
Fluorometric plate reader with excitation/emission wavelengths of approximately 500/536 nm
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions provided in the assay kit.
-
Prepare serial dilutions of AZD4407 and other test compounds in the LOX Assay Buffer.
-
-
Assay Protocol:
-
Add the desired concentration of AZD4407 or the reference inhibitor to the wells of the 96-well plate. Include a control group with buffer or vehicle alone.
-
Prepare a reaction mix containing the LOX Assay Buffer, LOX Probe, and LOX Substrate as per the kit's protocol.
-
Add the purified lipoxygenase enzyme (5-LOX, 12-LOX, or 15-LOX) to the appropriate wells.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Caption: 5-Lipoxygenase Signaling Pathway Inhibition by AZD4407.
Caption: Experimental Workflow for Determining Lipoxygenase Inhibitor Specificity.
Head-to-head comparison of AZD 4407 and licofelone
A Guide for Researchers in Inflammation and Drug Development
In the landscape of anti-inflammatory drug discovery, targeting the arachidonic acid cascade remains a cornerstone of therapeutic strategy. This guide provides a detailed head-to-head comparison of two distinct modulators of this pathway: AZD 4407, a potent 5-lipoxygenase (5-LOX) inhibitor, and licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-LOX. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed experimental protocols, and visual representations of their mechanisms of action.
While extensive data is available for licofelone, which has undergone phase III clinical trials, publicly available information on this compound (also known as ZD 4407) is limited. It is consistently identified as a potent 5-LOX inhibitor, but specific quantitative data on its potency and selectivity are scarce in the reviewed literature. This comparison, therefore, juxtaposes a well-characterized multi-target agent with a more narrowly defined, potent inhibitor, highlighting their distinct pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both this compound and licofelone intervene in the metabolism of arachidonic acid, a key process in the inflammatory response. When released from the cell membrane, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (PGs), and the lipoxygenase (LOX) pathway, which generates leukotrienes (LTs).
Licofelone acts as a dual inhibitor, blocking both COX and 5-LOX enzymes. By doing so, it reduces the synthesis of both pro-inflammatory prostaglandins and leukotrienes[1]. Furthermore, studies have revealed that licofelone also inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing the key inflammatory mediator PGE2[2][3].
This compound is described as a potent inhibitor of 5-lipoxygenase[4][5]. Its mechanism is focused on selectively blocking the synthesis of leukotrienes, which are powerful chemoattractants for neutrophils and mediators of bronchoconstriction and vascular permeability. Currently, there is no publicly available data on whether this compound affects COX enzymes.
Quantitative Performance Data
Direct comparative studies between this compound and licofelone are not available. The following tables summarize the available quantitative data on the inhibitory potency of each compound from separate in vitro assays.
Table 1: In Vitro Inhibitory Potency of Licofelone
| Target Enzyme | IC₅₀ Value (µM) | Species / Assay System | Reference |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | 0.18 | Bovine PMNL | [6] |
| Cyclooxygenase (COX, combined) | 0.21 | Human Thrombocytes | [6] |
| Cyclooxygenase-1 (COX-1) | 0.8 | Isolated Enzyme | [3] |
| Cyclooxygenase-2 (COX-2) | > 30 | Isolated Enzyme | [3] |
| mPGES-1 | 6.0 | Microsomes from IL-1β-treated A549 cells |[3] |
PMNL: Polymorphonuclear Leukocytes
Table 2: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC₅₀ Value | Species / Assay System | Reference |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Potent Inhibitor (Specific value not reported) | Not Specified | [4][5] |
| Cyclooxygenase-1 (COX-1) | Data Not Available | - | - |
| Cyclooxygenase-2 (COX-2) | Data Not Available | - | - |
Summary of Potency and Selectivity:
-
Licofelone demonstrates potent, balanced inhibition of 5-LOX and overall COX activity in cellular assays. However, studies with isolated enzymes reveal a more complex profile: potent inhibition of COX-1 and mPGES-1, but very weak inhibition of COX-2[3]. This profile suggests that its anti-inflammatory effects may be driven by the combined suppression of leukotrienes (via 5-LOX) and PGE2 (via mPGES-1 and COX-1), while its potent COX-1 inhibition is a key consideration for potential gastrointestinal side effects, although clinical data have suggested good GI tolerability compared to traditional NSAIDs[1].
-
This compound is characterized as a potent 5-LOX inhibitor[4][5]. Lacking data on its COX activity, its profile suggests a more targeted approach aimed at reducing leukotriene-mediated inflammation. This selectivity could, in theory, avoid the side effects associated with COX inhibition, such as gastrointestinal toxicity. However, without quantitative data, a direct comparison of potency with licofelone is not possible.
Pharmacokinetic Profiles
Pharmacokinetic data for this compound is not publicly available. The profile for licofelone has been characterized in preclinical and clinical studies.
Table 3: Pharmacokinetic Profile of Licofelone
| Parameter | Observation | Species/Study |
|---|---|---|
| Metabolism | Primarily metabolized by Cytochrome P450 enzymes, including CYP2J2, 3A4, 2C8, 2C19, and 2D6. | Human Liver Microsomes |
| Clinical Development | Underwent Phase III clinical trials for the treatment of osteoarthritis, demonstrating efficacy comparable to naproxen and celecoxib. The drug has not been submitted for regulatory approval[7]. | Human |
Detailed Experimental Protocols
The following are representative protocols for the key assays used to determine the inhibitory activity of compounds like this compound and licofelone.
Protocol: 5-LOX Inhibition Assay in Human Neutrophils
This cellular assay measures the ability of a compound to inhibit the production of 5-LOX products (e.g., LTB₄) in activated human neutrophils.
-
Isolation of Neutrophils: Human polymorphonuclear leukocytes (PMNs) are isolated from fresh venous blood of healthy, drug-free donors using density gradient centrifugation (e.g., with Histopaque).
-
Pre-incubation: Isolated neutrophils are resuspended in a buffered salt solution and pre-incubated with various concentrations of the test compound (this compound or licofelone) or vehicle control (e.g., DMSO) for 10-15 minutes at 37°C.
-
Cell Stimulation: The 5-LOX cascade is initiated by adding a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a cold quenching solution, such as methanol, to precipitate proteins.
-
Quantification of LTB₄: The samples are centrifuged, and the supernatant is collected. The concentration of the 5-LOX product, leukotriene B₄ (LTB₄), is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay is widely used to assess the COX selectivity of NSAIDs in a physiologically relevant matrix that includes plasma proteins and blood cells.
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Activity Assay (Thromboxane B₂ Synthesis):
-
Aliquots of whole blood are placed in tubes containing the test compound (e.g., licofelone) or vehicle.
-
The blood is allowed to clot for 60 minutes at 37°C. During clotting, platelets are activated and synthesize thromboxane A₂ (TXA₂), which is rapidly hydrolyzed to the stable metabolite thromboxane B₂ (TXB₂). This process is exclusively dependent on COX-1 activity.
-
The reaction is stopped by placing the tubes on ice and adding a COX inhibitor like indomethacin.
-
Serum is separated by centrifugation, and TXB₂ levels are measured by ELISA.
-
-
COX-2 Activity Assay (Prostaglandin E₂ Synthesis):
-
Aliquots of heparinized whole blood are incubated with the test compound or vehicle.
-
COX-2 expression is induced by adding lipopolysaccharide (LPS).
-
The blood is incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE₂ synthesis.
-
Plasma is separated by centrifugation, and PGE₂ levels are measured by ELISA.
-
-
Data Analysis: Concentration-response curves are generated for the inhibition of both TXB₂ (COX-1) and PGE₂ (COX-2) production. The respective IC₅₀ values are calculated to determine the potency and selectivity of the compound.
Protocol: mPGES-1 Inhibition Assay
This cell-free assay measures the direct inhibition of the conversion of PGH₂ to PGE₂.
-
Enzyme Source: Microsomes containing mPGES-1 are prepared from cells stimulated to express the enzyme, such as IL-1β-treated A549 lung carcinoma cells.
-
Assay Reaction: The microsomal preparation is pre-incubated with the test compound (e.g., licofelone) or vehicle in a buffer containing a reducing agent like glutathione.
-
Substrate Addition: The reaction is initiated by adding the unstable substrate, PGH₂.
-
Reaction Termination and Quantification: After a short incubation (e.g., 60-90 seconds) at room temperature, the reaction is stopped. The amount of PGE₂ produced is quantified by ELISA or LC-MS/MS.
-
Data Analysis: The IC₅₀ value is determined from the concentration-response curve for PGE₂ inhibition.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and licofelone based on available data.
Licofelone emerges as a complex multi-target agent. Its ability to inhibit 5-LOX, COX-1, and mPGES-1 provides a broad-spectrum blockade of key inflammatory mediators. The weak activity against COX-2 is a notable feature that distinguishes it from many traditional NSAIDs and coxibs. While it showed promise in clinical trials for osteoarthritis with a favorable GI safety profile, it has not reached the market[7].
This compound represents a more targeted therapeutic hypothesis, focusing on the potent inhibition of the 5-LOX pathway. This approach could offer a strong anti-inflammatory effect in diseases where leukotrienes are the primary drivers, potentially with an improved safety profile by avoiding COX-related side effects.
The critical gap in this comparison is the lack of quantitative data for this compound. For a comprehensive evaluation, future research would need to establish:
-
The precise IC₅₀ of this compound against 5-LOX.
-
The selectivity profile of this compound against COX-1 and COX-2.
-
Preclinical and clinical data on its efficacy, pharmacokinetics, and safety.
For researchers in the field, the contrasting profiles of these two molecules underscore a fundamental question in anti-inflammatory drug design: whether a broad, multi-target approach (licofelone) or a highly selective, targeted approach (this compound) offers the superior balance of efficacy and safety for treating inflammatory diseases.
References
- 1. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Licofelone - Wikipedia [en.wikipedia.org]
Validating Leukotriene Inhibition: A Comparative Analysis of AZD4407 and Alternative Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD4407 (also known as AZD5718 or atuliflapon), a potent 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, with other therapeutic agents designed to inhibit leukotriene production. Leukotrienes are powerful inflammatory mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of Leukotriene Production Inhibitors
The inhibitory potential of AZD4407 and its alternatives is quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). A lower value indicates greater potency. The following tables present a summary of this data for key classes of leukotriene inhibitors.
| FLAP Inhibitors | Target | Inhibitory Potency (IC50/Kd) | Assay Conditions |
| AZD4407 (AZD5718) | 5-Lipoxygenase-Activating Protein (FLAP) | Kd: 0.0044 µM[1]IC50: 0.039 µM[1] | Equilibrium dissociation constant[1]LTB4 production in human whole blood[1] |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | IC50: 30 nM (0.03 µM)[2][3] | FLAP inhibition[2][3] |
| Veliflapon (BAY-X-1005) | 5-Lipoxygenase-Activating Protein (FLAP) | IC50: 0.22 µM[4][5][6][7] | LTB4 synthesis in human leukocytes[4][5][6][7] |
| 5-Lipoxygenase (5-LOX) Inhibitor | Target | Inhibitory Potency (IC50) | Assay Conditions |
| Zileuton | 5-Lipoxygenase (5-LOX) | 0.5 µM[8]2.6 µM | LTB4 formation in RBL-1 cell lysate[8]LTB4 synthesis in human blood[9] |
| Cysteinyl-Leukotriene Receptor 1 (CysLT1) Antagonist | Target | Binding Affinity (Ki) | Assay Conditions |
| Montelukast | Cysteinyl-Leukotriene Receptor 1 (CysLT1) | Data not consistently reported as Ki | Binds to CysLT1 receptor[10][11][12][13] |
Signaling Pathway of Leukotriene Production and Inhibition
Leukotrienes are synthesized from arachidonic acid through the 5-lipoxygenase pathway. The diagram below illustrates the key steps in this pathway and the points of intervention for different classes of inhibitors.
Caption: Leukotriene synthesis pathway and points of inhibition.
Experimental Workflow for Validating Leukotriene Inhibition
The following diagram outlines a general workflow for validating the inhibitory activity of compounds like AZD4407 on leukotriene production. This workflow integrates various assays to provide a comprehensive assessment of a compound's efficacy and mechanism of action.
Caption: Workflow for validating leukotriene inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize leukotriene production inhibitors.
Leukotriene B4 (LTB4) Synthesis Inhibition Assay in Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant environment.
-
Objective: To determine the IC50 of a test compound for LTB4 synthesis inhibition.
-
Materials:
-
Freshly drawn human whole blood anti-coagulated with heparin.
-
Test compound (e.g., AZD4407) at various concentrations.
-
Calcium ionophore A23187 (stimulant).
-
Phosphate-buffered saline (PBS).
-
Methanol (for quenching and protein precipitation).
-
LTB4 ELISA kit or LC-MS/MS for quantification.
-
-
Procedure:
-
Pre-incubate aliquots of whole blood with the test compound or vehicle control at 37°C for a specified time.
-
Stimulate LTB4 production by adding calcium ionophore A23187.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[5]
-
Stop the reaction by adding cold methanol to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and quantify the LTB4 concentration using an ELISA kit or by LC-MS/MS.[5][14]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
FLAP Binding Assay
This biochemical assay determines the affinity of a compound for the FLAP protein.
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound to FLAP.
-
Materials:
-
Cell membranes prepared from cells expressing FLAP (e.g., human polymorphonuclear leukocytes (PMNs) or PMA-stimulated HL-60 cells).[4]
-
Radiolabeled FLAP ligand (e.g., [3H]-MK-886).
-
Test compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[4]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled FLAP ligand) from the total binding.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 or Ki value from the competition binding curve.
-
5-Lipoxygenase (5-LOX) Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of 5-LOX.
-
Objective: To determine the IC50 of a test compound for 5-LOX enzyme activity.
-
Materials:
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength or fluorescence).
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Cysteinyl-Leukotriene Receptor 1 (CysLT1) Radioligand Binding Assay
This assay is used to determine the binding affinity of antagonists to the CysLT1 receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound and free radioligand by filtration.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters.
-
Determine the specific binding and calculate the percentage of inhibition.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pa2online.org [pa2online.org]
- 5. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 10. revvity.com [revvity.com]
- 11. Flap Endonuclease 1 Mechanism Analysis Indicates Flap Base Binding Prior to Threading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLAP - (Fingerprints for Ligands and Proteins) [moldiscovery.com]
- 13. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 14. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Comparative Cross-Reactivity Analysis of AZD4407, a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity Profile of AZD4407 in the Context of Other 5-Lipoxygenase Inhibitors.
AZD4407 (also known as ZD4407) is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The therapeutic efficacy of 5-LO inhibitors is critically dependent on their selectivity for 5-LO over other related enzymes, such as other lipoxygenase isoforms (e.g., 12-LOX and 15-LOX) and cyclooxygenase (COX) enzymes, to minimize off-target effects. This guide provides a comparative overview of the cross-reactivity profile of AZD4407 with other notable 5-LO inhibitors, supported by available experimental data.
Executive Summary
While specific quantitative cross-reactivity data for AZD4407 against a full panel of related enzymes is not extensively available in the public domain, this guide synthesizes existing information on its primary target activity and compares it with the well-characterized selectivity profiles of other 5-LO inhibitors, including Zileuton, A-78773, and Setileuton. This comparison aims to provide a valuable resource for researchers evaluating the potential of AZD4407 in preclinical and clinical studies.
Comparative Selectivity of 5-Lipoxygenase Inhibitors
The following table summarizes the available inhibitory activity (IC50 values) of AZD4407 and selected comparator 5-LO inhibitors against 5-LO and key off-target enzymes.
| Compound | 5-LO IC50 | 12-LOX IC50 | 15-LOX IC50 | COX-1 IC50 | COX-2 IC50 |
| AZD4407 | Potent inhibitor (specific IC50 not publicly available) | Data not available | Data not available | Data not available | Data not available |
| Zileuton | ~0.5 µM (rat basophilic leukemia cell lysate)[1] | >100 µM[1] | >100 µM[1] | >100 µM[1] | Data not available |
| A-78773 | Potent inhibitor (significantly more potent than Zileuton)[2] | ~100-fold higher than 5-LO IC50[2] | ~100-fold higher than 5-LO IC50[2] | Data not available | Data not available |
| Setileuton (MK-0633) | 3.9 nM (recombinant human 5-LO)[3] | Data not available | Data not available | Data not available | Data not available |
Note: The lack of publicly available, head-to-head comparative data for AZD4407 against a full enzyme panel necessitates a reliance on qualitative descriptions and data from studies on comparator molecules.
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of leukotrienes. Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like AZD4407.
Caption: The 5-Lipoxygenase signaling pathway.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug development. Below are detailed methodologies for key experiments typically employed to assess the cross-reactivity of 5-LO inhibitors.
Biochemical Enzyme Assays
Objective: To determine the direct inhibitory effect of a compound on the activity of purified enzymes (5-LO, 12-LOX, 15-LOX, COX-1, and COX-2).
Methodology:
-
Enzyme Preparation: Recombinant human enzymes (5-LO, 12-LOX, 15-LOX, COX-1, COX-2) are purified to homogeneity.
-
Assay Buffer: A suitable buffer is prepared for each enzyme to ensure optimal activity. For lipoxygenases, this typically includes cofactors like ATP and calcium.
-
Substrate: Arachidonic acid is used as the substrate for all enzymes.
-
Inhibitor Preparation: The test compound (e.g., AZD4407) and reference inhibitors are prepared in a series of dilutions.
-
Assay Procedure:
-
The purified enzyme is pre-incubated with various concentrations of the inhibitor or vehicle control for a defined period.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, typically by the addition of an organic solvent.
-
-
Product Quantification: The formation of the enzymatic product (e.g., 5-HETE for 5-LO, prostaglandins for COX) is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Assays
Objective: To assess the inhibitory activity of a compound in a more physiologically relevant cellular context.
Methodology:
-
Cell Culture: Relevant cell lines or primary cells expressing the target enzymes are cultured. For example, human polymorphonuclear leukocytes (PMNLs) for 5-LO, and specific cell lines engineered to overexpress other lipoxygenases or cyclooxygenases.
-
Cell Stimulation: The cells are stimulated with an appropriate agonist (e.g., calcium ionophore A23187) to induce the production of eicosanoids.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound or vehicle control before stimulation.
-
Eicosanoid Measurement: The amount of specific eicosanoids (leukotrienes, prostaglandins) released into the cell culture supernatant is measured by LC-MS/MS or ELISA.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
AZD4407 is a potent inhibitor of 5-lipoxygenase. While a comprehensive public dataset on its cross-reactivity is not available, the established high selectivity of other clinical-stage 5-LO inhibitors like Zileuton and A-78773 suggests that achieving a favorable selectivity profile is a key objective in the development of this class of drugs. For a definitive assessment of AZD4407's cross-reactivity, researchers should refer to proprietary data or conduct head-to-head comparative studies using the standardized experimental protocols outlined in this guide. Such data is crucial for a thorough evaluation of its therapeutic potential and safety profile.
References
AZD4407: Unraveling the Efficacy of a 5-Lipoxygenase Inhibitor in Inflammation
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel anti-inflammatory compounds is paramount. AZD4407, identified as a potent 5-lipoxygenase (5-LOX) inhibitor, has emerged as a compound of interest. However, a comprehensive analysis of its efficacy across different inflammatory models is currently hampered by the limited availability of public-facing preclinical and clinical data.
AZD4407, also known as ZD4407, targets the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, AZD4407 has the potential to treat conditions such as inflammatory arthropathies, asthma, psoriasis, and inflammatory bowel disease.
To provide a comprehensive comparison guide as requested, detailed studies outlining the experimental design, endpoints, and results are necessary. This would include data from established inflammatory models such as:
-
Arthritis Models: Collagen-induced arthritis (CIA) or adjuvant-induced arthritis in rodents to assess effects on joint inflammation, cartilage, and bone erosion.
-
Asthma Models: Ovalbumin-induced allergic asthma models in mice or guinea pigs to evaluate airway hyperresponsiveness, inflammation, and mucus production.
-
Psoriasis Models: Imiquimod-induced psoriasis models in mice to examine skin inflammation, thickening, and scaling.
-
Inflammatory Bowel Disease Models: Dextran sulfate sodium (DSS) or trinitrobenzenesulfonic acid (TNBS)-induced colitis models in rodents to assess intestinal inflammation, tissue damage, and clinical signs of disease.
Without access to such specific data for AZD4407, a direct and objective comparison with other therapeutic alternatives, supported by experimental evidence, cannot be constructed at this time.
The 5-Lipoxygenase Signaling Pathway
The therapeutic rationale for AZD4407 is based on its inhibition of the 5-lipoxygenase pathway, a critical cascade in the inflammatory response. The following diagram illustrates the key steps in this pathway.
Caption: The 5-Lipoxygenase signaling cascade and the inhibitory action of AZD4407.
Further research and publication of preclinical and clinical data are necessary to fully evaluate the therapeutic potential of AZD4407 and to enable a comprehensive comparison of its efficacy in different inflammatory models. Researchers are encouraged to consult scientific databases and AstraZeneca's clinical trial registry for any future updates on AZD4407.
Benchmarking AZD4407 Against Novel 5-Lipoxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD4407 with other 5-lipoxygenase (5-LOX) inhibitors, focusing on their performance and supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. AZD4407 is a compound identified as a 5-lipoxygenase inhibitor. This guide benchmarks AZD4407 against the established inhibitor Zileuton, the dual COX/5-LOX inhibitor Licofelone, and other novel inhibitors for which public data is available.
Comparative Analysis of 5-LOX Inhibitors
A direct comparison of the inhibitory potency of AZD4407 is challenging due to the limited publicly available quantitative data, specifically its IC50 value. However, a comparative analysis with other well-characterized and novel 5-LOX inhibitors can provide a valuable context for its potential efficacy.
Table 1: Comparative Inhibitory Potency of 5-LOX Inhibitors
| Compound | Target(s) | IC50 (µM) vs. 5-LOX | Assay System |
| AZD4407 | 5-LOX | Data not publicly available | --- |
| Zileuton | 5-LOX | 0.5 - 1.0 | Human Polymorphonuclear Leukocytes (PMNs) |
| Licofelone | 5-LOX, COX | 0.18 - 0.23 | Bovine PMNLs, Human Thrombocytes |
| Novel Inhibitor 1 | 5-LOX | 0.002 | Cell-free assay |
| Novel Inhibitor 2a | 5-LOX | 0.0097 | Cell-free assay |
| Novel Inhibitor 2b | 5-LOX | 0.0086 | Cell-free assay |
| Compound 40 | 5-LOX | 0.006 (cell-free), 0.5 (human whole blood) | Cell-free and Human Whole Blood |
Note: The IC50 values can vary depending on the specific assay conditions and the biological system used.
Signaling Pathway and Experimental Workflow
To understand the context of 5-LOX inhibition, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory leukotrienes and the point of inhibition by 5-LOX inhibitors.
Caption: A typical experimental workflow for the evaluation of novel 5-LOX inhibitors, from initial screening to in vivo efficacy studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-LOX inhibitors.
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the purified 5-LOX enzyme.
-
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., AZD4407, reference inhibitors) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a UV-transparent microplate, add the assay buffer, purified 5-LOX enzyme, and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular 5-Lipoxygenase (5-LOX) Inhibition Assay (Human Polymorphonuclear Leukocytes - PMNs)
This assay measures the inhibitory effect of a compound on 5-LOX activity within a cellular environment.
-
Materials:
-
Isolated human PMNs
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test compounds and reference inhibitors
-
Culture medium (e.g., Hanks' Balanced Salt Solution)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4) or High-Performance Liquid Chromatography (HPLC) system for product analysis.
-
-
Procedure:
-
Isolate human PMNs from fresh human blood using standard density gradient centrifugation methods.
-
Resuspend the isolated PMNs in the culture medium.
-
Pre-incubate the PMNs with various concentrations of the test compounds or vehicle for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the 5-LOX pathway.
-
Incubate for a further period (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by centrifugation to pellet the cells.
-
Collect the supernatant and measure the amount of LTB4 produced using a specific ELISA kit or by HPLC.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Selectivity Assays (COX-1, COX-2, and 12-LOX)
To determine the selectivity of the inhibitors, their activity against other related enzymes in the arachidonic acid cascade is assessed.
-
COX-1 and COX-2 Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits or established protocols.
-
These assays typically measure the production of prostaglandins (e.g., PGE2) from arachidonic acid using purified ovine or human COX enzymes.[3][4][5]
-
The IC50 values for COX-1 and COX-2 are determined similarly to the 5-LOX cell-free assay.
-
-
12-Lipoxygenase (12-LOX) Inhibition Assay:
-
This assay is often performed using human platelets, which are a rich source of 12-LOX.
-
Isolate platelets from human blood and incubate them with the test compounds.
-
Stimulate the platelets with an agonist like thrombin or arachidonic acid.
-
Measure the production of 12-hydroxyeicosatetraenoic acid (12-HETE) by HPLC or a specific ELISA.
-
Determine the IC50 value for 12-LOX inhibition.
-
Conclusion
References
- 1. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Downstream Effects of AZD 4407 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated downstream effects of AZD 4407 on gene expression by drawing comparisons with other well-characterized 5-lipoxygenase (5-LOX) inhibitors. Due to the limited publicly available gene expression data for this compound, this document focuses on the known effects of alternative 5-LOX inhibitors, providing a framework for researchers to validate the activity of this compound in their own experimental models.
Introduction to this compound and the 5-Lipoxygenase Pathway
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid. This pathway leads to the production of leukotrienes, which are potent lipid mediators involved in inflammatory responses. By inhibiting 5-LOX, this compound is expected to modulate the expression of genes regulated by leukotrienes and other downstream signaling molecules. The primary mechanism of action involves the suppression of pro-inflammatory signaling cascades, most notably the NF-κB pathway.
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-LOX in the conversion of arachidonic acid to pro-inflammatory leukotrienes and the subsequent activation of downstream signaling pathways that regulate gene expression.
Comparative Gene Expression Data for 5-LOX Inhibitors
While specific transcriptome-wide data for this compound is not publicly available, studies on other 5-LOX inhibitors provide insights into the expected downstream gene expression changes. The following tables summarize findings from studies on Zileuton and MK-886.
Table 1: Reported Downstream Gene Expression Changes Induced by Zileuton
| Gene | Direction of Change | Experimental System | Reported Effect |
| TNF-α | Down-regulated | Haemolysate-induced BV-2 microglia | Suppression of pro-inflammatory cytokine expression.[1] |
| IL-10 | Up-regulated | Haemolysate-induced BV-2 microglia | Enhancement of anti-inflammatory cytokine expression.[1] |
| MyD88 | Down-regulated | Haemolysate-induced BV-2 microglia | Inhibition of a key adaptor protein in the NF-κB pathway.[1] |
| NF-κB (p65) | Down-regulated (nuclear translocation) | Haemolysate-induced BV-2 microglia | Reduced activation of the NF-κB transcription factor.[1] |
| IL-10 | Increased production | Lungs of MHV3-infected mice | Enhanced anti-inflammatory response.[2] |
| Th1 infiltrating cells | Reduced | Lungs of MHV3-infected mice | Modulation of T-cell response.[2] |
Table 2: Reported Downstream Gene Expression Changes Induced by MK-886
| Gene | Direction of Change | Experimental System | Reported Effect |
| Acp5 (TRAP) | Up-regulated | Mouse model of apical periodontitis (7 days) | Increased expression of an osteoclast marker.[3] |
| Calcr | Up-regulated | Mouse model of apical periodontitis (7 days) | Increased expression of the calcitonin receptor, involved in osteoclast function.[3] |
| Mmp9 | Up-regulated | Mouse model of apical periodontitis (7 days) | Increased expression of matrix metalloproteinase-9, involved in tissue remodeling.[3] |
| Ctsk (Cathepsin K) | Up-regulated | Mouse model of apical periodontitis (7 days) | Increased expression of a key enzyme in bone resorption.[3] |
| IL-6 | Down-regulated | TNF-α-stimulated human synovial fibroblasts | Suppression of a pro-inflammatory cytokine.[4] |
| MCP-1 | Down-regulated | TNF-α-stimulated human synovial fibroblasts | Suppression of a pro-inflammatory chemokine.[4] |
Experimental Protocols for Validating Downstream Effects
To validate the downstream effects of this compound on gene expression, a standardized experimental workflow is recommended. This typically involves cell culture, treatment with the inhibitor, RNA extraction, and subsequent gene expression analysis.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the impact of a 5-LOX inhibitor on gene expression.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Select a relevant cell line that expresses 5-lipoxygenase and is responsive to inflammatory stimuli (e.g., human monocytic THP-1 cells, primary human synovial fibroblasts, or other relevant inflammatory cell models).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier. For experiments, plate cells at a desired density to ensure they are in the logarithmic growth phase during treatment.
-
Treatment Protocol:
-
Prepare stock solutions of this compound and alternative inhibitors (e.g., Zileuton, MK-886) in a suitable solvent (e.g., DMSO).
-
Determine the optimal concentration range for each inhibitor through dose-response and cytotoxicity assays (e.g., MTT or LDH assay).
-
Treat cells with the selected concentrations of the inhibitors or vehicle control for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
-
If studying inflammatory responses, pre-treat cells with the inhibitors for a specified time before stimulating with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α).
-
2. RNA Extraction:
-
Lysis: At the end of the treatment period, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis reagent (e.g., TRIzol® or a lysis buffer from a commercial RNA extraction kit).
-
Homogenization: Ensure complete homogenization of the lysate by pipetting or passing it through a fine-gauge needle.[5]
-
Phase Separation: If using TRIzol, add chloroform and centrifuge to separate the aqueous (RNA-containing) and organic phases.
-
Precipitation: Precipitate the RNA from the aqueous phase using isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol to remove salts and other impurities, air-dry the pellet briefly, and resuspend it in RNase-free water.[6]
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and verify RNA integrity using agarose gel electrophoresis or a bioanalyzer.
3. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: Design and validate primers for target genes of interest (e.g., IL6, MCP1, TNF, and housekeeping genes like GAPDH or ACTB for normalization).
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
-
-
Microarray Analysis:
-
Sample Preparation: Prepare labeled cRNA or cDNA from the total RNA samples according to the microarray platform's protocol (e.g., Affymetrix, Agilent).
-
Hybridization: Hybridize the labeled samples to the microarray chips.
-
Scanning and Data Extraction: Scan the arrays to obtain raw intensity data.
-
Data Analysis: Perform background correction, normalization, and statistical analysis to identify differentially expressed genes between treated and control groups.
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: Construct sequencing libraries from the total RNA, which may include steps for rRNA depletion or mRNA enrichment.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Use statistical packages to identify differentially expressed genes.
-
Conclusion
While direct comparative gene expression data for this compound is currently limited, the known effects of other 5-LOX inhibitors strongly suggest that its primary downstream impact will be the modulation of inflammatory gene expression, largely through the inhibition of the NF-κB pathway. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate these effects and build a comprehensive understanding of the molecular consequences of this compound treatment in various cellular contexts. This will be crucial for advancing its potential as a therapeutic agent for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A 5-Lipoxygenase Inhibitor, Zileuton, Modulates Host Immune Responses and Improves Lung Function in a Model of Severe Acute Respiratory Syndrome (SARS) Induced by Betacoronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 6. znaturforsch.com [znaturforsch.com]
Comparative Analysis of AZD4407's Anti-Inflammatory Profile: A Review of 5-Lipoxygenase Inhibition
Introduction
AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent lipid mediators that play a crucial role in orchestrating inflammatory responses. By catalyzing the initial steps in the conversion of arachidonic acid to leukotrienes, 5-LOX is a critical target for therapeutic intervention in a range of inflammatory diseases. This guide provides a comparative analysis of the anti-inflammatory profile of 5-lipoxygenase inhibitors, with a focus on the available data for compounds in this class. Due to the limited publicly available data for AZD4407, this guide will leverage data from the well-characterized, FDA-approved 5-LOX inhibitor, Zileuton, as a primary comparator to illustrate the expected anti-inflammatory profile.
The 5-Lipoxygenase Pathway: A Target for Anti-Inflammatory Therapy
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. As illustrated in the signaling pathway diagram below, the activation of 5-LOX leads to the production of various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules contribute to the pathophysiology of inflammatory diseases through various mechanisms, such as promoting neutrophil chemotaxis, increasing vascular permeability, and causing bronchoconstriction.
Caption: The 5-Lipoxygenase pathway and points of inhibition.
Comparative Efficacy of 5-Lipoxygenase Inhibitors
The primary measure of a 5-LOX inhibitor's potency is its ability to block the production of leukotrienes. This is often quantified by the half-maximal inhibitory concentration (IC50) value. While specific IC50 data for AZD4407 is not publicly available, data for the comparator, Zileuton, is well-documented.
Table 1: Inhibition of Leukotriene B4 (LTB4) Biosynthesis in Human Whole Blood
| Compound | IC50 (µM) | Reference |
| AZD4407 | Data not publicly available | - |
| Zileuton | 0.9 | [1] |
Impact on Pro-Inflammatory Cytokine Release
Beyond their direct effect on leukotriene synthesis, 5-LOX inhibitors can also modulate the release of other pro-inflammatory cytokines. The effect of Zileuton on cytokine release has been investigated in various preclinical and clinical settings, demonstrating a complex and context-dependent profile.
Table 2: Effect of Zileuton on Pro-Inflammatory Cytokine Release (Selected Studies)
| Cytokine | Effect | Experimental Model | Reference |
| IL-1β | Reduced | Traumatic brain injury (in vivo) | [2] |
| TNF-α | No significant reduction | Traumatic brain injury (in vivo) | [2] |
| IL-6 | No significant reduction | Traumatic brain injury (in vivo) | [2] |
| IL-5 | Reduced | Allergic asthma (in vivo, BALF of high LT producers) | |
| IL-6 | Reduced | Allergic asthma (in vivo, BALF of high LT producers) | |
| TNF-α | Reduced | Allergic asthma (in vivo, BALF of high LT producers) |
BALF: Bronchoalveolar Lavage Fluid
It is important to note that the effect of 5-LOX inhibitors on cytokine production can vary depending on the cell type, the inflammatory stimulus, and the specific disease model being studied.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize the anti-inflammatory profile of 5-LOX inhibitors.
Inhibition of LTB4 Production in Human Whole Blood Assay
This assay is a robust method to determine the potency of a 5-LOX inhibitor in a physiologically relevant matrix.
Caption: A typical workflow for assessing LTB4 inhibition.
Detailed Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., AZD4407 or Zileuton) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187, to the blood samples.
-
Incubation: The samples are incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for LTB4 production.
-
Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
LTB4 Quantification: The concentration of LTB4 in the plasma supernatant is determined using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage inhibition of LTB4 production at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This in vitro assay assesses the effect of a compound on the production of various pro-inflammatory cytokines.
References
Assessing the Synergistic Effects of 5-Lipoxygenase Inhibitors with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data on the synergistic effects of AZD4407 with other drugs. This guide provides a comparative analysis of the synergistic potential of other 5-lipoxygenase (5-LOX) inhibitors, offering insights into possible combination strategies that could be explored for AZD4407. The data presented here is based on preclinical studies of the 5-LOX inhibitors MK-886 and Zileuton.
Introduction
The 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, has been implicated in the proliferation and survival of various cancer cells.[1] Inhibition of this pathway presents a promising therapeutic strategy in oncology. While the efficacy of 5-LOX inhibitors as monotherapy is under investigation, their true potential may lie in combination with other anti-cancer agents. By targeting complementary pathways, synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual agents.
This guide summarizes preclinical findings on the synergistic effects of 5-LOX inhibitors with other cancer therapies, providing quantitative data and detailed experimental protocols to inform future research and drug development efforts.
Synergistic Effects of 5-LOX Inhibitors: Preclinical Evidence
MK-886 in Combination with TRAIL-Secreting Mesenchymal Stem Cells (MSC-TRAIL) in Malignant Glioma
A preclinical study investigated the combination of the 5-LOX inhibitor MK-886 with TNF-related apoptosis-inducing ligand (TRAIL) delivered by mesenchymal stem cells (MSC-TRAIL) in human glioma cell lines. The results demonstrated a significant enhancement of apoptosis and cytotoxicity compared to either agent alone.[2]
Quantitative Data Summary:
| Cell Line | Treatment | % Apoptosis (Annexin V+) | Cytotoxicity (% of Control) |
| U-87MG | Control | ~5% | 100% |
| TRAIL (10 ng/mL) | ~15% | ~85% | |
| MK-886 (20 µmol/L) | ~10% | ~90% | |
| MK-886 + TRAIL | ~45% | ~40% |
Data extrapolated from graphical representations in the cited study.[3]
Key Findings:
-
The combination of MK-886 and TRAIL resulted in a synergistic increase in apoptosis in glioma cells.[2]
-
MK-886 was shown to upregulate the expression of Death Receptor 5 (DR5), a key receptor for TRAIL-induced apoptosis.[3]
Zileuton in Combination with Imatinib in Chronic Myeloid Leukemia (CML)
Preclinical studies have suggested that the 5-LOX pathway is critical for the survival of leukemia stem cells in chronic myeloid leukemia (CML). This led to the investigation of combining the 5-LOX inhibitor Zileuton with the standard-of-care targeted therapy, imatinib. These promising preclinical findings prompted the initiation of a Phase I clinical trial (NCT01130688) to evaluate the safety and efficacy of this combination in CML patients.[4] While the specific quantitative preclinical data for synergy is not detailed in the clinical trial information, the progression to a clinical study underscores the strong preclinical rationale for this combination.
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the methodology used in the study of MK-886 and TRAIL in glioma.[3]
-
Cell Seeding: Seed glioma cells (e.g., U-87MG) at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with the respective agents: MK-886 (20 µmol/L), TRAIL (10 ng/mL), or the combination of both. Include an untreated control group.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cytotoxicity Assay (CCK-8)
This protocol is based on the methodology used in the study of MK-886 and TRAIL in glioma.[3]
-
Cell Seeding: Seed glioma cells (e.g., U-87MG) in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with various concentrations of MK-886, TRAIL, or their combination.
-
Incubation: Incubate the cells for 48 hours.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathways targeted by 5-LOX inhibitors and TRAIL.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
While direct data for AZD4407 in combination therapies is not yet available, the preclinical evidence for other 5-LOX inhibitors strongly suggests a high potential for synergistic interactions with various anti-cancer agents. The enhanced apoptotic and cytotoxic effects observed with the combination of MK-886 and TRAIL in glioma, and the progression of the Zileuton and imatinib combination to clinical trials for CML, highlight the promise of this therapeutic strategy. Further research is warranted to explore the synergistic potential of AZD4407 with a range of targeted therapies and chemotherapeutic agents across different cancer types. The experimental protocols and data presented in this guide can serve as a valuable resource for designing and interpreting such studies.
References
- 1. Celecoxib-induced apoptosis is enhanced by ABT-737 and by inhibition of autophagy in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective combination therapy for malignant glioma with TRAIL-secreting mesenchymal stem cells and lipoxygenase inhibitor MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of AZD4407: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, AZD4407 is classified as a non-hazardous substance. However, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of AZD4407, tailored for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling AZD4407, ensure appropriate Personal Protective Equipment (PPE) is worn. In the event of a spill, follow these procedures to minimize exposure and contamination.
| Equipment/Procedure | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Spill Containment | Absorb with inert material (e.g., vermiculite, sand) |
| Decontamination | Clean the affected area with a suitable solvent (e.g., ethanol) |
II. Disposal Protocol for AZD4407
While AZD4407 is not classified as hazardous, it should not be disposed of down the drain.[1] All waste containing AZD4407, including unused product and contaminated materials, should be collected and disposed of through a licensed chemical waste disposal service.
Step 1: Waste Segregation
-
Collect all solid waste contaminated with AZD4407 (e.g., pipette tips, contaminated gloves, absorbent material) in a designated, clearly labeled waste container.
-
Collect all liquid waste containing AZD4407 in a separate, sealed, and clearly labeled container.
Step 2: Labeling
-
Label the waste containers clearly with "AZD4407 Waste" and include the CAS number (166882-70-8).
Step 3: Storage
-
Store the waste containers in a designated, secure area away from incompatible materials.
Step 4: Disposal
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of AZD4407.
This guide is intended to provide essential safety and logistical information for the proper disposal of AZD4407. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
